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Mycobacterial Zmp1-IN-1

Cat. No.: B12393086
M. Wt: 525.6 g/mol
InChI Key: CFRQTHIAEKNUTD-WLJFKGHSSA-N
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Description

Mycobacterial Zmp1-IN-1 is a useful research compound. Its molecular formula is C26H27N3O7S and its molecular weight is 525.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H27N3O7S B12393086 Mycobacterial Zmp1-IN-1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H27N3O7S

Molecular Weight

525.6 g/mol

IUPAC Name

methyl (2S)-2-[[4-[(Z)-[2,4-dioxo-3-[2-oxo-2-(phenylmethoxyamino)ethyl]-1,3-thiazolidin-5-ylidene]methyl]benzoyl]amino]-3-methylbutanoate

InChI

InChI=1S/C26H27N3O7S/c1-16(2)22(25(33)35-3)27-23(31)19-11-9-17(10-12-19)13-20-24(32)29(26(34)37-20)14-21(30)28-36-15-18-7-5-4-6-8-18/h4-13,16,22H,14-15H2,1-3H3,(H,27,31)(H,28,30)/b20-13-/t22-/m0/s1

InChI Key

CFRQTHIAEKNUTD-WLJFKGHSSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)OC)NC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NOCC3=CC=CC=C3

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NOCC3=CC=CC=C3

Origin of Product

United States

Foundational & Exploratory

discovery of Mycobacterial Zmp1-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the discovery of potent inhibitors for the Mycobacterium tuberculosis virulence factor, Zinc metalloprotease 1 (Zmp1).

Introduction

Mycobacterium tuberculosis (Mtb), the etiological agent of tuberculosis, has evolved sophisticated mechanisms to survive within host macrophages. A key strategy is the arrest of phagosome maturation, which prevents the fusion of the bacteria-containing phagosome with the lysosome, thereby avoiding a hostile degradative environment. The secreted Zinc metalloprotease 1 (Zmp1) has been identified as a critical virulence factor in this process.[1][2] Zmp1 subverts the host's innate immune response by inhibiting the activation of the inflammasome, a cytosolic multi-protein complex responsible for the activation of caspase-1 and subsequent processing of the pro-inflammatory cytokine interleukin-1β (IL-1β).[1][2] By preventing IL-1β production, Zmp1 facilitates mycobacterial survival and virulence, making it a promising target for novel anti-tuberculosis therapies.[1]

This guide details the discovery of potent small-molecule inhibitors of Zmp1, focusing on the methodologies, key experimental findings, and the characterization of lead compounds. While the specific designation "Zmp1-IN-1" does not appear in the reviewed literature, this document will focus on the most potent and well-characterized inhibitors discovered to date, such as the 8-hydroxyquinoline-2-hydroxamate derivative, compound 1c .[3][4]

Zmp1-Mediated Signaling Pathway and Inhibition

Zmp1 plays a crucial role in the host-pathogen interaction by directly interfering with the macrophage's inflammatory response. The enzyme's primary function is to prevent the activation of the caspase-1/IL-1β inflammasome, which is essential for both controlling the bacterial burden and promoting phagosome maturation.[1][5] The inhibition of this pathway allows Mtb to reside and replicate within a non-degradative phagosome.

Zmp1_Signaling_Pathway cluster_macrophage Macrophage Cytosol cluster_inhibitor Therapeutic Intervention Mtb Mycobacterium tuberculosis Zmp1 Secreted Zmp1 Mtb->Zmp1 secretes Inflammasome Inflammasome (e.g., NLRP3) Zmp1->Inflammasome Inhibits Activation Casp1 Pro-Caspase-1 -> Caspase-1 Inflammasome->Casp1 activates IL1b Pro-IL-1β -> IL-1β Casp1->IL1b cleaves Phagosome Phagosome Maturation -> Phagolysosome IL1b->Phagosome promotes Clearance Mycobacterial Clearance Phagosome->Clearance Zmp1_IN Zmp1 Inhibitor (e.g., Compound 1c) Zmp1_IN->Zmp1 Blocks Activity

Caption: Zmp1 inhibits inflammasome activation, preventing mycobacterial clearance.

Workflow for Zmp1 Inhibitor Discovery

The identification of potent Zmp1 inhibitors has been achieved through a multi-step process that combines computational design with biochemical and cell-based screening. This workflow allows for the efficient identification and validation of novel chemical scaffolds with potential therapeutic value.[3][6]

Inhibitor_Discovery_Workflow start Target Identification (Zmp1 as Virulence Factor) in_silico In Silico Design & Virtual Screening start->in_silico synthesis Chemical Synthesis of Candidate Inhibitors in_silico->synthesis biochemical Biochemical Assay (Zmp1 Enzyme Inhibition, IC50) synthesis->biochemical sar Structure-Activity Relationship (SAR) Analysis biochemical->sar sar->synthesis Iterative Refinement cell_based Macrophage Infection Assay (Intracellular Mtb Survival) sar->cell_based toxicity Cytotoxicity & Genotoxicity Assays cell_based->toxicity lead Lead Compound Optimization toxicity->lead

Caption: General workflow for the discovery and validation of Zmp1 inhibitors.

Quantitative Data: Potency of Zmp1 Inhibitors

Several classes of compounds have been identified as inhibitors of Zmp1. Their potencies, typically measured as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), vary significantly. A summary of key quantitative data is presented below for comparison.

Inhibitor Class/CompoundScaffoldPotency (IC50 / Ki)Reference
Compound 1c 8-hydroxyquinoline-2-hydroxamateIC50 = 11 nM [3]
Rhodanine-based inhibitorRhodanineKi = 94 nM[3][6]
3-(carboxymethyl)rhodaninesRhodanineIC50 = 1.3 - 43.9 µM[7][8]
ThiazolidinedionesThiazolidinedioneIC50 = 18 - 38 µM[7]
AminothiazolesAminothiazoleIC50 = 35.7 - 41.3 µM[7][8]
PhosphoramidonNatural ProductKi = 35 ± 5 nM[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings in drug discovery. The following are protocols for key experiments used in the characterization of Zmp1 inhibitors.

Zmp1 Enzymatic Inhibition Assay (Fluorimetric)

This assay quantitatively measures the ability of a compound to inhibit the enzymatic activity of Zmp1.

  • Objective: To determine the IC50 value of test compounds against recombinant Zmp1.

  • Materials:

    • Recombinant Mtb Zmp1 enzyme.

    • Fluorogenic substrate (e.g., Mca-YVADAPK(Dnp)-NH2).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 µM ZnCl2).

    • Test compounds dissolved in DMSO.

    • 384-well black microplates.

    • Fluorescence plate reader (Excitation/Emission wavelengths appropriate for the substrate).

  • Methodology:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • Add 5 µL of the compound dilutions to the wells of the microplate. Include controls for 100% activity (DMSO vehicle) and 0% activity (no enzyme).

    • Add 10 µL of a solution containing the Zmp1 enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding 10 µL of the fluorogenic substrate to each well.

    • Immediately begin monitoring the increase in fluorescence over time (e.g., every 60 seconds for 30 minutes) using a plate reader.

    • Calculate the initial reaction velocity (v) for each concentration of the inhibitor.

    • Plot the percentage of inhibition [(v_control - v_inhibitor) / v_control] * 100 against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.[3]

Intracellular Mycobacterial Survival Assay

This cell-based assay evaluates the effect of Zmp1 inhibitors on the survival of Mtb within macrophages.

  • Objective: To assess the ability of a compound to reduce the intracellular bacterial load.

  • Materials:

    • Macrophage cell line (e.g., J774 murine macrophages or human monocyte-derived macrophages (hMDMs)).[3][7]

    • Mycobacterium tuberculosis H37Rv or M. bovis BCG.[3]

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • Test compounds.

    • Lysis buffer (e.g., 0.1% Triton X-100 in PBS).

    • Middlebrook 7H10 or 7H11 agar plates for colony-forming unit (CFU) enumeration.

  • Methodology:

    • Seed macrophages in 24-well plates and allow them to adhere overnight.

    • Infect the macrophage monolayer with Mtb at a specific multiplicity of infection (MOI), for instance, an MOI of 1:1 for hMDMs or 1:10 for J774 cells.[3]

    • Allow phagocytosis to occur for 4 hours, then wash the cells with PBS to remove extracellular bacteria.

    • Add fresh medium containing serial dilutions of the test compound. For some experiments, the drug is added 24 hours post-infection to allow Mtb to establish its evasion strategies.[3]

    • Incubate the infected cells for a period of 3 to 7 days.[3]

    • At the end of the incubation, wash the cells and lyse them with the lysis buffer to release intracellular bacteria.

    • Prepare serial dilutions of the cell lysate and plate them on Middlebrook agar.

    • Incubate the plates at 37°C for 3-4 weeks, then count the colonies to determine the number of CFUs per well.

    • Calculate the percentage reduction in bacterial survival compared to the untreated (vehicle) control.[3][9]

Cellular Cytotoxicity Assay

This assay is performed to ensure that the observed reduction in intracellular bacteria is due to the specific inhibition of a virulence factor and not general toxicity to the host cell.

  • Objective: To determine the toxicity of test compounds against mammalian cell lines.

  • Materials:

    • Mammalian cell lines (e.g., murine RAW 264.7 macrophages, human MRC-5 lung fibroblasts).[9]

    • Cell culture medium.

    • Test compounds.

    • Reagents for viability assessment (e.g., MTT, Resazurin, or LDH release assay kit).

    • 96-well clear microplates.

    • Spectrophotometer or fluorometer.

  • Methodology:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Add fresh medium containing serial dilutions of the test compounds.

    • Incubate for a period corresponding to the infection assay (e.g., 24-72 hours).

    • Add the viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence to quantify cell viability.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (50% cytotoxic concentration).[9]

References

An In-depth Technical Guide to the Synthesis and Characterization of a Potent Zmp1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific compound "Zmp1-IN-1" was not identified in publicly available scientific literature. This guide therefore focuses on a representative, potent, and well-documented inhibitor of Mycobacterium tuberculosis Zinc metalloprotease 1 (Zmp1), N-(benzyloxy)-8-hydroxyquinoline-2-carboxamide , as a proxy. This compound has been identified as one of the most potent Zmp1 inhibitors to date and serves as an exemplary case for researchers in the field.

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, employs a range of virulence factors to survive within host macrophages. One such factor is the zinc-dependent metalloprotease Zmp1, which plays a crucial role in the pathogen's ability to prevent phagosome maturation by inhibiting the host's inflammasome activation pathway.[1] Specifically, Zmp1 prevents the activation of caspase-1, which in turn blocks the processing of pro-interleukin-1β (pro-IL-1β) into its active form, IL-1β.[1] This disruption of the host immune response makes Zmp1 a promising target for the development of novel anti-tubercular therapeutics. This guide provides a detailed overview of the synthesis, characterization, and biological evaluation of N-(benzyloxy)-8-hydroxyquinoline-2-carboxamide, a potent Zmp1 inhibitor.

Synthesis of N-(benzyloxy)-8-hydroxyquinoline-2-carboxamide

The synthesis of N-(benzyloxy)-8-hydroxyquinoline-2-carboxamide is a multi-step process that begins with commercially available 8-hydroxyquinoline. The general synthetic scheme involves the formation of an amide bond between an activated 8-hydroxyquinoline-2-carboxylic acid derivative and O-benzylhydroxylamine.

Experimental Protocol: Synthesis

A detailed, step-by-step protocol for the synthesis is provided below, based on established methods for similar 8-hydroxyquinoline-2-carboxamides.

Step 1: Synthesis of 8-hydroxyquinoline-2-carboxylic acid This intermediate can be prepared from 8-hydroxyquinoline through various methods, including Reimer-Tiemann or Kolbe-Schmitt type reactions, followed by oxidation. For the purpose of this guide, we will assume the availability of 8-hydroxyquinoline-2-carboxylic acid as a starting material.

Step 2: Amide Coupling to form N-(benzyloxy)-8-hydroxyquinoline-2-carboxamide

  • Activation of the Carboxylic Acid: To a solution of 8-hydroxyquinoline-2-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent such as dimethylformamide (DMF), add a coupling agent like (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2 equivalents). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Addition: To the activated carboxylic acid solution, add O-benzylhydroxylamine hydrochloride (1.1 equivalents). The reaction is typically stirred at room temperature for 12-24 hours.

  • Work-up and Purification: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final compound, N-(benzyloxy)-8-hydroxyquinoline-2-carboxamide.

Synthesis Workflow

Synthesis of N-(benzyloxy)-8-hydroxyquinoline-2-carboxamide A 8-hydroxyquinoline-2-carboxylic acid B HATU, DIPEA in DMF A->B Activation C Activated Ester Intermediate B->C E Amide Bond Formation C->E D O-benzylhydroxylamine HCl D->E Nucleophilic Attack F N-(benzyloxy)-8-hydroxyquinoline- 2-carboxamide (Crude) E->F G Purification (Column Chromatography) F->G H Final Product G->H

Caption: Synthetic workflow for N-(benzyloxy)-8-hydroxyquinoline-2-carboxamide.

Characterization of N-(benzyloxy)-8-hydroxyquinoline-2-carboxamide

The structural confirmation and purity assessment of the synthesized compound are performed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure. The proton NMR should show characteristic peaks for the aromatic protons of the quinoline and benzyl groups, as well as the benzylic CH₂ protons and the exchangeable NH and OH protons. The carbon NMR will show the corresponding signals for all carbon atoms in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the compound, confirming its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is employed to assess the purity of the final compound, which should ideally be >95%.

Quantitative Data

The inhibitory potency and selectivity of N-(benzyloxy)-8-hydroxyquinoline-2-carboxamide against Zmp1 and other metalloproteases are summarized below.

Target EnzymeAssay TypeParameterValue (nM)Reference
Zmp1FluorimetricIC₅₀11[2]
MMP-1FluorimetricIC₅₀>10,000[2]
MMP-2FluorimetricIC₅₀≥1,000[2]

Experimental Protocols

Zmp1 Inhibition Assay

This protocol outlines a fluorimetric assay to determine the inhibitory activity of compounds against recombinant Zmp1.

  • Reagents and Materials:

    • Recombinant Zmp1 enzyme

    • Fluorogenic substrate (e.g., a specific peptide substrate for M13 metalloproteases)

    • Assay buffer (e.g., Tris-HCl buffer at pH 7.5)

    • Test compound (dissolved in DMSO)

    • 96-well microplate

    • Fluorimeter

  • Procedure:

    • Add the assay buffer to the wells of the 96-well plate.

    • Add varying concentrations of the test compound (e.g., in a serial dilution).

    • Add the recombinant Zmp1 enzyme to each well and incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time using a fluorimeter. The rate of substrate cleavage is proportional to the enzyme activity.

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Intracellular Mycobacterial Survival Assay

This assay evaluates the effect of the inhibitor on the survival of M. tuberculosis within macrophages.[2]

  • Cell Culture and Infection:

    • Culture macrophage-like cells (e.g., J774 or human monocyte-derived macrophages) in appropriate media.

    • Infect the macrophages with M. tuberculosis (e.g., H37Rv strain) at a specific multiplicity of infection (MOI).

  • Inhibitor Treatment:

    • After a period of infection (e.g., 4 or 24 hours) to allow for phagocytosis, add the test compound at various concentrations to the infected cell cultures.

  • Assessment of Bacterial Viability:

    • After a defined incubation period (e.g., 3-7 days), lyse the macrophages to release the intracellular bacteria.

    • Plate serial dilutions of the cell lysates on a suitable agar medium (e.g., Middlebrook 7H11).

    • Incubate the plates until bacterial colonies are visible.

    • Count the number of colony-forming units (CFUs) to determine the number of viable bacteria.

    • Compare the CFU counts from treated and untreated cells to determine the effect of the inhibitor on intracellular mycobacterial survival.

Experimental Workflow Diagram

Workflow for Zmp1 Inhibitor Evaluation cluster_0 In Vitro Evaluation cluster_1 Cell-Based Evaluation A Zmp1 Inhibition Assay B Determine IC50 A->B D Treatment with Inhibitor B->D Potent Inhibitors Advance C Macrophage Infection with M. tb C->D E CFU Counting D->E F Assess Intracellular Survival E->F

Caption: General workflow for the evaluation of Zmp1 inhibitors.

Zmp1 Signaling Pathway and Mechanism of Inhibition

Zmp1 secreted by M. tuberculosis within the macrophage phagosome disrupts the host's innate immune response. It is believed to cleave a yet-unidentified host substrate, which ultimately prevents the assembly and activation of the NLRP3 inflammasome. This leads to the inhibition of caspase-1 activation and, consequently, the maturation and secretion of IL-1β. The lack of IL-1β signaling impairs phagosome maturation and fusion with lysosomes, allowing the mycobacteria to replicate within the protected environment of the phagosome.

A potent inhibitor like N-(benzyloxy)-8-hydroxyquinoline-2-carboxamide binds to the active site of Zmp1, likely chelating the catalytic zinc ion, thereby blocking its proteolytic activity. This restores the host cell's ability to activate the inflammasome, leading to IL-1β production, phagosome maturation, and clearance of the mycobacteria.

Zmp1 Signaling Pathway Diagram

Zmp1-Mediated Inhibition of Inflammasome Activation cluster_0 Mycobacterium tuberculosis cluster_1 Host Macrophage Mtb M. tuberculosis in Phagosome Zmp1 Secretes Zmp1 Mtb->Zmp1 Casp1 Caspase-1 Activation Zmp1->Casp1 Inhibits Inflammasome NLRP3 Inflammasome Activation Inflammasome->Casp1 IL1B IL-1β Secretion Casp1->IL1B ProIL1B Pro-IL-1β ProIL1B->IL1B PhagosomeMat Phagosome Maturation IL1B->PhagosomeMat BacteriaClear Bacterial Clearance PhagosomeMat->BacteriaClear Inhibitor Zmp1 Inhibitor (e.g., N-(benzyloxy)-8-hydroxyquinoline-2-carboxamide) Inhibitor->Zmp1 Inhibits

Caption: Zmp1 disrupts the inflammasome pathway, which is restored by a Zmp1 inhibitor.

Conclusion

The development of potent and specific inhibitors of Zmp1, such as N-(benzyloxy)-8-hydroxyquinoline-2-carboxamide, represents a promising strategy for the development of new anti-tubercular drugs that target mycobacterial virulence. This guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of this class of compounds, offering a valuable resource for researchers in the field of drug discovery for tuberculosis. Further optimization of this scaffold could lead to the identification of clinical candidates with improved efficacy and pharmacokinetic properties.

References

Zmp1-IN-1: A Technical Whitepaper on the Mechanism of Action Against the Mycobacterium tuberculosis Virulence Factor Zmp1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the mechanism of action of Zmp1-IN-1 and other potent inhibitors of Zmp1, a critical zinc metalloprotease and virulence factor of Mycobacterium tuberculosis (Mtb). This whitepaper details the molecular interactions, cellular consequences, and experimental methodologies used to characterize these inhibitors, offering a comprehensive resource for researchers in tuberculosis drug discovery.

Introduction to Zmp1: A Key Mtb Virulence Factor

Zmp1 (Zinc metalloprotease 1) is a secreted M13 family endopeptidase that plays a crucial role in the pathogenesis of tuberculosis.[1][2][3] It is essential for the survival of M. tuberculosis within host macrophages.[4][5] The primary function of Zmp1 is to subvert the host's innate immune response by preventing the maturation of the phagosome, the cellular compartment where the bacteria reside after being engulfed by macrophages.[2][3][5] This arrest of phagosome maturation allows the mycobacteria to avoid destruction by the host cell's lysosomal machinery.

The mechanism of Zmp1-mediated virulence involves the inhibition of the host inflammasome, a multiprotein complex responsible for the activation of inflammatory caspases, such as caspase-1.[3][5] By suppressing caspase-1 activation, Zmp1 prevents the processing and secretion of the pro-inflammatory cytokine interleukin-1β (IL-1β).[3][5] IL-1β is critical for orchestrating an effective immune response against Mtb, including the promotion of phagosome maturation.[5] Therefore, by inhibiting this pathway, Zmp1 creates a permissible intracellular niche for mycobacterial replication and persistence.

Zmp1-IN-1 and Other Potent Zmp1 Inhibitors

Several small molecule inhibitors of Zmp1 have been developed to counteract its virulence activity. "Zmp1-IN-1" is the designation for a potent inhibitor, also identified as compound 2f in some studies, which belongs to a class of thiazolidinedione-hydroxamates.[4][6] Another notable potent inhibitor is compound 1c, an 8-hydroxyquinoline-2-hydroxamate.[7][8][9] These inhibitors are designed to chelate the active site zinc ion of Zmp1, thereby blocking its enzymatic activity.

Quantitative Inhibitory Activity

The potency of these inhibitors has been quantified through various enzymatic and cell-based assays. The following tables summarize the key quantitative data for Zmp1-IN-1 (compound 2f) and other significant inhibitors.

InhibitorScaffoldIC50 (nM)Reference(s)
Zmp1-IN-1 (2f) Thiazolidinedione-hydroxamateN/A[4][6]
Compound 1c 8-hydroxyquinoline-2-hydroxamate11[7]
Phosphoramidon N/AKᵢ = 35[3]

Note: The IC50 value for Zmp1-IN-1 (2f) was not explicitly provided in the search results in nanomolar concentration against the purified enzyme, but its potent intracellular activity was demonstrated.

Intracellular Antimycobacterial Activity

The efficacy of Zmp1 inhibitors has been demonstrated in macrophage infection models, where they reduce the survival of intracellular Mtb.

InhibitorCell LineMtb StrainConcentration (µM)% Reduction in Bacterial SurvivalReference(s)
Zmp1-IN-1 (2f) RAW 264.7H37Ra12883.2[4][6]
Zmp1-IN-1 (2f) RAW 264.7H37Ra32Dose-dependent[6]
Zmp1-IN-1 (2f) RAW 264.7H37Ra8Dose-dependent[6]
Compound 1c J774 murine macrophagesH37RvN/ADemonstrated efficacy[7]

Mechanism of Action of Zmp1 Inhibitors

The primary mechanism of action of Zmp1 inhibitors like Zmp1-IN-1 is the direct inhibition of the metalloprotease activity of Zmp1. By binding to the active site and chelating the essential zinc ion, these inhibitors prevent Zmp1 from cleaving its substrates.[7] This, in turn, restores the host cell's ability to activate the inflammasome and promote phagosome maturation, leading to the clearance of intracellular mycobacteria.

Signaling Pathway of Zmp1 and its Inhibition

The following diagram illustrates the signaling pathway affected by Zmp1 and the point of intervention by Zmp1 inhibitors.

Zmp1_Signaling_Pathway cluster_macrophage Macrophage Mtb Mycobacterium tuberculosis Phagosome Phagosome Mtb->Phagosome Engulfment Zmp1 Zmp1 Phagosome->Zmp1 Secretion Phagolysosome Phagolysosome (Mtb clearance) Phagosome->Phagolysosome Maturation Inflammasome Inflammasome Zmp1->Inflammasome Inhibits Caspase1 Pro-Caspase-1 Inflammasome->Caspase1 Activates Active_Caspase1 Active Caspase-1 Caspase1->Active_Caspase1 Cleavage IL1B Pro-IL-1β Active_Caspase1->IL1B Cleaves Secreted_IL1B Secreted IL-1β IL1B->Secreted_IL1B Processing Secreted_IL1B->Phagosome Promotes Maturation Zmp1_Inhibitor Zmp1-IN-1 Zmp1_Inhibitor->Zmp1 Inhibits

Caption: Zmp1 signaling pathway and inhibition by Zmp1-IN-1.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used in the characterization of Zmp1 inhibitors.

Zmp1 Inhibitory Activity Assay (Fluorimetric)

This assay is used to determine the in vitro inhibitory activity of compounds against recombinant Zmp1.

  • Reagents and Materials:

    • Recombinant Zmp1 enzyme

    • Fluorogenic substrate for Zmp1

    • Assay buffer (e.g., Tris-HCl with appropriate pH and salts)

    • Test compounds (e.g., Zmp1-IN-1) dissolved in DMSO

    • 96-well black microplates

    • Fluorimetric plate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • Add a fixed concentration of recombinant Zmp1 to each well of the microplate.

    • Add the diluted test compounds to the wells and incubate for a pre-determined time at a specific temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

    • Monitor the increase in fluorescence over time using a plate reader at appropriate excitation and emission wavelengths.

    • Calculate the initial reaction velocities for each compound concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Macrophage Infection Assay

This cell-based assay evaluates the ability of Zmp1 inhibitors to reduce the survival of intracellular mycobacteria.

  • Cell Culture and Infection:

    • Culture macrophage cell lines (e.g., RAW 264.7 or J774) in appropriate culture medium.

    • Seed the macrophages in 24- or 48-well plates and allow them to adhere.

    • Infect the macrophages with M. tuberculosis (e.g., H37Ra or H37Rv) at a specific multiplicity of infection (MOI).

    • Incubate for a few hours to allow for phagocytosis.

    • Wash the cells to remove extracellular bacteria.

  • Inhibitor Treatment:

    • Add fresh culture medium containing various concentrations of the test inhibitor (e.g., Zmp1-IN-1) or vehicle control (DMSO) to the infected cells.

    • Incubate the plates for a defined period (e.g., 24-72 hours).

  • Quantification of Bacterial Survival:

    • Lyse the macrophages at different time points post-infection using a gentle lysis buffer (e.g., saponin or Triton X-100).

    • Prepare serial dilutions of the cell lysates.

    • Plate the dilutions on appropriate agar plates (e.g., Middlebrook 7H10 or 7H11).

    • Incubate the plates at 37°C for several weeks until mycobacterial colonies are visible.

    • Count the colony-forming units (CFUs) to determine the number of viable intracellular bacteria.

    • Calculate the percentage reduction in bacterial survival for each inhibitor concentration compared to the vehicle control.

Experimental Workflow for Inhibitor Screening and Validation

The following diagram illustrates a typical workflow for the discovery and validation of Zmp1 inhibitors.

Inhibitor_Screening_Workflow cluster_workflow Inhibitor Discovery and Validation Workflow Compound_Library Compound Library Primary_Screen Primary Screen: In vitro Zmp1 Inhibitory Assay Compound_Library->Primary_Screen Hit_Compounds Hit Compounds Primary_Screen->Hit_Compounds Dose_Response Dose-Response and IC50 Determination Hit_Compounds->Dose_Response Potent_Inhibitors Potent Inhibitors Dose_Response->Potent_Inhibitors Cell_Based_Assay Secondary Screen: Macrophage Infection Assay Potent_Inhibitors->Cell_Based_Assay Lead_Candidates Lead Candidates Cell_Based_Assay->Lead_Candidates Toxicity_Assay Toxicity Assays Lead_Candidates->Toxicity_Assay Validated_Leads Validated Leads Toxicity_Assay->Validated_Leads In_Vivo_Studies In Vivo Efficacy Studies Validated_Leads->In_Vivo_Studies

Caption: A typical workflow for Zmp1 inhibitor discovery.

Conclusion

Zmp1 is a validated and promising target for the development of novel anti-tuberculosis therapeutics. Potent inhibitors, such as Zmp1-IN-1 and compound 1c, have demonstrated the potential to reverse the virulence mechanisms of M. tuberculosis and enhance its clearance by the host immune system. The data and protocols presented in this whitepaper provide a foundational resource for researchers and drug developers working to advance Zmp1-targeted therapies. Further investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these and other Zmp1 inhibitors is warranted to translate these promising findings into clinical applications.

References

The Role of Zmp1-IN-1 in Tuberculosis Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the emerging role of Zmp1-IN-1, a small molecule inhibitor of the Mycobacterium tuberculosis (Mtb) virulence factor, Zinc metalloprotease 1 (Zmp1). This document consolidates key research findings, presents quantitative data for comparative analysis, details relevant experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Introduction to Zmp1: A Key Virulence Factor

Mycobacterium tuberculosis, the causative agent of tuberculosis, employs a sophisticated arsenal of virulence factors to survive and replicate within host macrophages. Among these, the secreted zinc metalloprotease Zmp1 plays a pivotal role in the pathogen's ability to subvert the host immune response. Zmp1 facilitates mycobacterial survival by preventing the maturation of the phagosome, the cellular compartment where the bacteria reside after being engulfed by macrophages. This arrest of phagosome maturation is achieved through the inhibition of the host's inflammasome activation, a critical step in the anti-mycobacterial immune response.[1][2]

Furthermore, recent studies have unveiled a novel function of Zmp1 in promoting mycobacterial dissemination. By inducing necrotic cell death in infected macrophages and triggering the release of chemotactic chemokines, Zmp1 attracts new immune cells to the site of infection, thereby facilitating the spread of the bacteria.[1] Given its crucial roles in pathogenesis, Zmp1 has emerged as a promising target for the development of novel anti-tuberculosis therapeutics.

Zmp1-IN-1: A Probe into Zmp1 Function

Zmp1-IN-1 is a small molecule inhibitor that has been instrumental in elucidating the function of Zmp1. As a member of the thiazolidinedione class of heterocyclic hydroxamates, Zmp1-IN-1 has demonstrated the ability to inhibit the intracellular survival of M. tuberculosis.[3] The study of Zmp1-IN-1 and other inhibitors provides a valuable chemical tool to probe the specific contributions of Zmp1 to Mtb pathogenesis and to explore the therapeutic potential of targeting this virulence factor.

Data Presentation: Quantitative Analysis of Zmp1 Inhibitors

The following tables summarize the key quantitative data for Zmp1-IN-1 and other notable Zmp1 inhibitors, facilitating a comparative analysis of their activity and cytotoxicity.

Compound Description Inhibitory Activity (IC50) Cell Line Reference
Zmp1-IN-1 (Compound 2f)A heterocyclic hydroxamate of the thiazolidinedione class.>128 µMRAW 264.7 (murine macrophage)[3]
>128 µMMRC-5 (human lung fibroblast)[3]
Compound Concentration Effect on Intracellular Mtb Survival Mtb Strain Host Cell Reference
Zmp1-IN-1 (Compound 2f)8 µMDose-dependent reductionM. tuberculosis H37RaMacrophage[3]
32 µMDose-dependent reductionM. tuberculosis H37RaMacrophage[3]
128 µM83.2% reductionM. tuberculosis H37RaMacrophage[3]
Compound Description Inhibitory Activity (IC50) Reference
Compound 1cAn 8-hydroxyquinoline-2-hydroxamate derivative.11 nM[4][5]

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the study of Zmp1 and its inhibitors.

Macrophage Infection Assay

This assay is crucial for evaluating the efficacy of Zmp1 inhibitors in a biologically relevant context.

Objective: To determine the effect of a Zmp1 inhibitor on the survival of M. tuberculosis within macrophages.

General Protocol:

  • Cell Culture: Culture a suitable macrophage cell line (e.g., RAW 264.7 or THP-1) in appropriate media and conditions. Seed the macrophages in multi-well plates and allow them to adhere overnight.

  • Bacterial Culture: Grow M. tuberculosis (e.g., H37Rv or H37Ra) to mid-log phase in a suitable broth medium.

  • Infection: Infect the macrophage monolayer with the Mtb suspension at a defined multiplicity of infection (MOI). Incubate for a sufficient period to allow for phagocytosis.

  • Removal of Extracellular Bacteria: Wash the cells with a medium containing an appropriate antibiotic (e.g., gentamicin) to kill any extracellular bacteria.

  • Inhibitor Treatment: Add fresh medium containing the Zmp1 inhibitor at various concentrations to the infected cells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated, infected cells for a specified period (e.g., 24-72 hours).

  • Lysis and Enumeration: Lyse the macrophages to release the intracellular bacteria. Serially dilute the lysate and plate on a suitable agar medium to enumerate the colony-forming units (CFUs).

  • Data Analysis: Calculate the percentage of bacterial survival in the inhibitor-treated wells relative to the vehicle control.

Zmp1 Enzyme Inhibition Assay

This biochemical assay is used to directly measure the inhibitory activity of a compound against the Zmp1 enzyme.

Objective: To determine the IC50 value of a Zmp1 inhibitor.

General Protocol:

  • Reagents:

    • Recombinant Zmp1 enzyme.

    • Fluorogenic substrate for Zmp1.

    • Assay buffer.

    • Zmp1 inhibitor to be tested.

  • Procedure:

    • In a microplate, add the assay buffer, the Zmp1 inhibitor at various concentrations, and the recombinant Zmp1 enzyme.

    • Incubate the mixture for a defined period to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocities for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts in Zmp1 research.

Zmp1_Signaling_Pathway cluster_macrophage Macrophage Mtb Mycobacterium tuberculosis Phagosome Phagosome Mtb->Phagosome Phagocytosis Zmp1 Zmp1 Phagosome->Zmp1 Secretion Inflammasome Inflammasome Activation Zmp1->Inflammasome Inhibition Caspase1 Caspase-1 Activation Inflammasome->Caspase1 PhagosomeMaturation Phagosome Maturation Inflammasome->PhagosomeMaturation IL1B IL-1β Maturation & Secretion Caspase1->IL1B BacterialKilling Bacterial Killing PhagosomeMaturation->BacterialKilling Zmp1_IN_1 Zmp1-IN-1 Zmp1_IN_1->Zmp1 Inhibition

Caption: Zmp1-mediated inhibition of the inflammasome pathway.

Macrophage_Infection_Workflow cluster_workflow Macrophage Infection Assay Workflow A 1. Seed Macrophages C 3. Infect Macrophages with Mtb A->C B 2. Culture M. tuberculosis B->C D 4. Remove Extracellular Bacteria C->D E 5. Treat with Zmp1-IN-1 D->E F 6. Incubate E->F G 7. Lyse Macrophages F->G H 8. Enumerate CFUs G->H I 9. Analyze Data H->I

Caption: Workflow for the macrophage infection assay.

Zmp1_Dissemination_Pathway cluster_dissemination Zmp1-Mediated Mycobacterial Dissemination InfectedMacrophage Infected Macrophage Zmp1 Secreted Zmp1 InfectedMacrophage->Zmp1 NecroticDeath Necrotic Cell Death Zmp1->NecroticDeath Chemokines Release of Chemotactic Chemokines NecroticDeath->Chemokines NewImmuneCells Recruitment of New Immune Cells Chemokines->NewImmuneCells NewInfection New Cellular Infections NewImmuneCells->NewInfection Dissemination Mycobacterial Dissemination NewInfection->Dissemination

Caption: Proposed mechanism of Zmp1-induced mycobacterial dissemination.

Conclusion and Future Directions

Zmp1-IN-1 and other potent Zmp1 inhibitors are proving to be invaluable tools in the study of tuberculosis pathogenesis. By specifically targeting a key virulence factor, these compounds allow for a detailed dissection of the molecular mechanisms underlying Mtb's ability to manipulate the host immune system. The quantitative data and experimental protocols presented in this guide offer a foundation for researchers to further investigate the role of Zmp1 and to advance the development of novel host-directed therapies for tuberculosis. Future research should focus on optimizing the potency and pharmacokinetic properties of Zmp1 inhibitors, evaluating their efficacy in in vivo models of tuberculosis, and further elucidating the complex signaling pathways modulated by Zmp1.

References

Preliminary Studies on the Antitubercular Activity of Zmp1-IN-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary research on the antitubercular activity of Zmp1 inhibitors, with a focus on the lead compounds identified as 1c and 2f . Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, relies on the zinc metalloprotease Zmp1 for its intracellular survival and pathogenesis. Zmp1 facilitates the bacterium's evasion of the host immune system by preventing inflammasome activation. The inhibition of Zmp1, therefore, presents a promising host-directed therapeutic strategy against tuberculosis. This document summarizes the quantitative data on the efficacy of Zmp1 inhibitors, details the experimental protocols for their evaluation, and visualizes the key pathways and workflows.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy and cytotoxicity of the Zmp1 inhibitors 1c and 2f .

CompoundTargetAssay TypeIC50Reference
1c Zmp1Fluorimetric Assay11 nM[1]
2f Zmp1MALDI-TOF MSNot specified[2]

Table 1: In Vitro Zmp1 Inhibitory Activity. This table outlines the half-maximal inhibitory concentration (IC50) of compounds 1c and 2f against the Zmp1 enzyme.

CompoundCell LineAssay TypeIC50 / CytotoxicityReference
1c J774 (murine macrophages)Not specifiedNot specified[1]
1c Human monocyte-derived macrophages (hMDM)Not specified10% cell mortality at 20 µg/mL[1]
2f RAW 264.7 (murine macrophages)Not specified>128 µM[2]
2f MRC-5 (human lung fibroblasts)Not specified>128 µM[2]

Table 2: Cytotoxicity Profile of Zmp1 Inhibitors. This table presents the cytotoxicity of compounds 1c and 2f against various mammalian cell lines.

CompoundBacterial StrainHost CellMOITreatment% Reduction in Bacterial SurvivalReference
1c M. tuberculosis H37RvJ774 macrophages1:1024h post-infectionDose-dependent reduction[1]
1c M. bovis BCGJ774 macrophages5:124h post-infectionDose-dependent reduction[1]
1c M. tuberculosis H37RvhMDM1:11 day post-infectionDose-dependent reduction (-0.56 logCFU at 20 µg/mL)[1]
2f M. tuberculosis H37RaMacrophagesNot specified8 µM, 32 µM, 128 µM83.2% at the most active concentration[2]

Table 3: Intracellular Antitubercular Activity of Zmp1 Inhibitors. This table details the efficacy of compounds 1c and 2f in reducing the survival of mycobacteria within infected macrophages.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preliminary studies of Zmp1 inhibitors.

Zmp1 Enzymatic Inhibition Assay (Fluorimetric)

This protocol is adapted for determining the in vitro inhibitory activity of compounds against Zmp1 using a fluorometric substrate.

Materials:

  • Recombinant Zmp1 enzyme

  • Fluorogenic Zmp1 substrate (e.g., Mca-YVADAPK(Dnp)-NH2)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 µM ZnCl2)

  • Test compounds (dissolved in DMSO)

  • 384-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 2 µL of the diluted test compounds. For control wells, add 2 µL of DMSO.

  • Add 48 µL of the Zmp1 enzyme solution (pre-diluted in assay buffer to the desired concentration) to each well.

  • Incubate the plate at 37°C for 30 minutes to allow for compound-enzyme interaction.

  • Initiate the enzymatic reaction by adding 50 µL of the fluorogenic substrate solution (pre-diluted in assay buffer).

  • Immediately measure the fluorescence intensity (e.g., excitation at 320 nm and emission at 405 nm) at regular intervals (e.g., every 1 minute) for 30-60 minutes at 37°C.

  • Calculate the rate of reaction for each well.

  • Determine the percent inhibition for each compound concentration relative to the DMSO control.

  • Calculate the IC50 value by fitting the dose-response curve using appropriate software.

Intracellular Mycobacterial Survival Assay (CFU Counting)

This protocol describes the methodology to assess the efficacy of Zmp1 inhibitors against M. tuberculosis residing within macrophages.

Materials:

  • Macrophage cell line (e.g., J774, RAW 264.7, or primary human monocyte-derived macrophages)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Mycobacterium tuberculosis strain (e.g., H37Rv, H37Ra)

  • Middlebrook 7H9 broth supplemented with OADC

  • Middlebrook 7H11 agar plates

  • Test compounds

  • Sterile water with 0.05% Tween 80

  • Sterile PBS

  • 24-well tissue culture plates

Procedure:

  • Macrophage Seeding: Seed macrophages in 24-well plates at a density of 2.5 x 10^5 cells per well and incubate overnight to allow for adherence.

  • Bacterial Preparation: Grow M. tuberculosis in 7H9 broth to mid-log phase. Wash the bacterial cells with PBS and resuspend in culture medium without antibiotics.

  • Macrophage Infection: Infect the macrophage monolayers with the bacterial suspension at the desired Multiplicity of Infection (MOI) (e.g., 1:10 or 5:1).

  • Incubate for 4 hours at 37°C to allow for phagocytosis.

  • Removal of Extracellular Bacteria: Aspirate the medium and wash the cells three times with warm PBS to remove extracellular bacteria.

  • Compound Treatment: Add fresh culture medium containing serial dilutions of the test compounds to the infected cells. Include a vehicle control (DMSO).

  • Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C.

  • Cell Lysis and Bacterial Plating:

    • Aspirate the medium from each well.

    • Lyse the macrophages by adding 0.5 mL of sterile water with 0.05% Tween 80 to each well and incubate for 10 minutes.

    • Prepare serial dilutions of the cell lysates in sterile water with 0.05% Tween 80.

    • Plate 100 µL of each dilution onto 7H11 agar plates.

  • CFU Enumeration: Incubate the plates at 37°C for 3-4 weeks. Count the number of Colony Forming Units (CFUs).

  • Data Analysis: Calculate the reduction in CFU in compound-treated wells compared to the vehicle control.

Cytotoxicity Assay (MTT Assay)

This protocol outlines the procedure for evaluating the cytotoxicity of Zmp1 inhibitors against mammalian cells.

Materials:

  • Mammalian cell line (e.g., RAW 264.7, MRC-5)

  • Complete culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.

Visualizations

Zmp1 Signaling Pathway in Macrophage

Zmp1_Signaling_Pathway cluster_extracellular Extracellular cluster_macrophage Macrophage Cytoplasm cluster_inhibitor Therapeutic Intervention Mtb Mycobacterium tuberculosis Zmp1 Zmp1 Mtb->Zmp1 secretes Inflammasome Inflammasome (NLRP3, ASC, Pro-caspase-1) Zmp1->Inflammasome Inhibits activation Caspase1 Active Caspase-1 Inflammasome->Caspase1 activates ProIL1B Pro-IL-1β Caspase1->ProIL1B cleaves IL1B IL-1β (Pro-inflammatory cytokine) ProIL1B->IL1B PhagosomeMaturation Phagosome Maturation & Bacterial Clearance IL1B->PhagosomeMaturation promotes Zmp1_IN_1 Zmp1-IN-1 (e.g., 1c, 2f) Zmp1_IN_1->Zmp1 Inhibits

Caption: Zmp1's role in inhibiting inflammasome activation.

Experimental Workflow for Intracellular Survival Assay

Intracellular_Survival_Workflow start Start seed_macrophages Seed Macrophages (24-well plate) start->seed_macrophages incubate_overnight Incubate Overnight (37°C, 5% CO2) seed_macrophages->incubate_overnight infect_macrophages Infect Macrophages (MOI) incubate_overnight->infect_macrophages prepare_mtb Prepare M. tuberculosis (mid-log phase) prepare_mtb->infect_macrophages phagocytosis Allow Phagocytosis (4 hours) infect_macrophages->phagocytosis wash_cells Wash to Remove Extracellular Bacteria phagocytosis->wash_cells add_compounds Add Test Compounds (Zmp1-IN-1) wash_cells->add_compounds incubate_treatment Incubate (24-72 hours) add_compounds->incubate_treatment lyse_macrophages Lyse Macrophages incubate_treatment->lyse_macrophages serial_dilution Serial Dilution of Lysates lyse_macrophages->serial_dilution plate_on_agar Plate on 7H11 Agar serial_dilution->plate_on_agar incubate_plates Incubate Plates (3-4 weeks) plate_on_agar->incubate_plates count_cfu Count Colony Forming Units (CFU) incubate_plates->count_cfu analyze_data Analyze Data (% Reduction) count_cfu->analyze_data end End analyze_data->end

Caption: Workflow for intracellular mycobacterial survival assay.

Logical Relationship of Zmp1 Inhibition and Therapeutic Outcome

Zmp1_Inhibition_Logic Zmp1 Zmp1 Activity Inflammasome_Inhibition Inflammasome Inhibition Zmp1->Inflammasome_Inhibition leads to Mtb_Survival Intracellular Mtb Survival Inflammasome_Inhibition->Mtb_Survival promotes Zmp1_IN_1 Zmp1 Inhibitor (Zmp1-IN-1) Zmp1_IN_1->Zmp1 blocks Inflammasome_Activation Inflammasome Activation Zmp1_IN_1->Inflammasome_Activation enables Mtb_Clearance Mtb Clearance Inflammasome_Activation->Mtb_Clearance leads to Therapeutic_Outcome Potential Therapeutic Outcome Mtb_Clearance->Therapeutic_Outcome results in

Caption: Logic of Zmp1 inhibition for tuberculosis therapy.

References

Technical Whitepaper: The Impact of Zmp1 Inhibition on Mycobacterial Virulence Factors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis (TB), employs a sophisticated arsenal of virulence factors to evade the host immune system and establish a persistent infection. Among these, the zinc metalloprotease Zmp1 (Rv0198c) has been identified as a critical factor for intracellular survival.[1][2] Zmp1 actively suppresses the host's innate immune response by preventing the activation of the inflammasome, a key cellular defense mechanism.[1][3] This allows the bacterium to arrest phagosome maturation, creating a protected niche for replication within host macrophages.[3][4] Consequently, Zmp1 has emerged as a promising target for host-directed therapies aimed at disarming the bacterium and enhancing host-mediated clearance.

This technical guide details the effects of small molecule inhibitors targeting Zmp1 on mycobacterial virulence. While this document refers to the functional role of a Zmp1 inhibitor (Zmp1-IN-1), the specific data presented is based on potent, well-characterized inhibitors from recent literature, such as N-(benzyloxy)-8-hydroxyquinoline-2-carboxamide (referred to as 1c ) and a series of thiazolidinediones (represented by 2f ), which serve as exemplary compounds.[2][5] We will explore the molecular mechanism of Zmp1, present quantitative data on the efficacy of its inhibitors, provide detailed experimental protocols for evaluation, and illustrate key pathways and workflows.

The Role of Zmp1 in Mycobacterial Pathogenesis

Zmp1 is a secreted Zn²⁺-metalloprotease that plays a pivotal role in subverting the host immune response.[1][5] Its primary function is to prevent the activation of the caspase-1/IL-1β inflammasome in infected macrophages.[3] In a normal immune response, the inflammasome complex processes pro-caspase-1 into its active form. Active caspase-1 then cleaves pro-interleukin-1β (pro-IL-1β) into mature, secreted IL-1β.[3] This potent pro-inflammatory cytokine is crucial for inducing the maturation of the mycobacterial phagosome into a microbicidal phagolysosome, leading to bacterial clearance.[3]

M. tuberculosis utilizes Zmp1 to disrupt this pathway. By inhibiting caspase-1 activation, Zmp1 effectively blocks the production of mature IL-1β.[3][6] This suppression arrests phagosome maturation, allowing the bacteria to survive and replicate within the macrophage.[7] Genetic deletion of the zmp1 gene in M. tuberculosis or M. bovis BCG restores inflammasome activation, increases IL-1β secretion, enhances phagolysosome fusion, and leads to significantly reduced bacterial viability in both murine and human macrophages.[3]

Zmp1_Pathway cluster_macrophage Macrophage Cytosol cluster_phagosome Phagosome Maturation Mtb M. tuberculosis Zmp1 Secreted Zmp1 Mtb->Zmp1 secretes Inflammasome Inflammasome (Pro-Caspase-1) Zmp1->Inflammasome INHIBITS Casp1 Active Caspase-1 Inflammasome->Casp1 activates proIL1B Pro-IL-1β Casp1->proIL1B cleaves IL1B Secreted IL-1β proIL1B->IL1B Phagosome Phagosome IL1B->Phagosome promotes Phagolysosome Phagolysosome (Bacterial Clearance) Phagosome->Phagolysosome matures into Zmp1_Inhibitor Zmp1-IN-1 Zmp1_Inhibitor->Zmp1 blocks

Caption: Zmp1-mediated inhibition of the host inflammasome pathway.

Quantitative Effects of Zmp1 Inhibition

The development of potent and selective Zmp1 inhibitors has provided valuable tools to pharmacologically validate its role in virulence. These inhibitors effectively restore the host's ability to control mycobacterial infection.

In Vitro Enzyme Inhibition

The primary measure of a Zmp1 inhibitor's efficacy is its ability to block the enzyme's proteolytic activity. This is typically quantified by the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ).

Compound IDScaffoldTarget EnzymeAssay TypeIC₅₀ / Kᵢ (nM)Reference
1c 8-Hydroxyquinoline-2-hydroxamateM. tuberculosis Zmp1Fluorimetric11 (IC₅₀)[5]
Rhodamine-based RhodamineM. tuberculosis Zmp1Biochemical94 (Kᵢ)[5][8]

Table 1: In vitro inhibitory activity of selected Zmp1 inhibitors.

As shown, compound 1c is the most potent inhibitor reported to date, with a nanomolar IC₅₀ value.[5]

Impact on Intracellular Mycobacterial Survival

The ultimate test of a Zmp1 inhibitor's potential is its effect on the survival of M. tuberculosis within host cells. Zmp1 is not essential for mycobacterial growth in standard axenic culture; its role is specific to the intracellular environment.[3][5] Therefore, macrophage infection models are critical for evaluation.

Compound IDMycobacterial StrainHost CellConcentrationEffectReference
1c M. tuberculosis H37RvJ774 Murine Macrophages6.5 µg/mL-0.63 Log reduction in CFU[5]
1c M. bovis BCGJ774 Murine Macrophages6.5 µg/mLNo significant effect[5]
2f M. tuberculosis H37RaMurine MacrophagesNot specified83.2% reduction in survival[2]

Table 2: Effect of Zmp1 inhibitors on intracellular mycobacterial survival.

The data clearly indicates that Zmp1 inhibition leads to a significant reduction in the viability of virulent M. tuberculosis inside macrophages.[2][5] Notably, the effect of inhibitor 1c was restricted to the virulent H37Rv strain and not observed against the attenuated M. bovis BCG strain, underscoring the specific role of Zmp1 in virulent mycobacteria.[5]

Key Experimental Methodologies

Accurate evaluation of Zmp1 inhibitors requires robust and standardized protocols. The following sections detail the core assays used in the cited literature.

In Vitro Zmp1 Inhibition Assay (Fluorimetric)

This assay measures the direct inhibition of Zmp1's enzymatic activity using a fluorogenic substrate.

  • Objective: To determine the IC₅₀ of a test compound against recombinant Zmp1.

  • Materials:

    • Recombinant purified M. tuberculosis Zmp1.

    • Fluorogenic peptide substrate (e.g., Mca-YVADAPK(Dnp)-NH₂).

    • Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.4.

    • Test compound (inhibitor) dissolved in DMSO.

    • 96-well black microplates.

    • Fluorescence plate reader (Excitation: 320 nm, Emission: 405 nm).

  • Protocol:

    • Prepare serial dilutions of the test compound in DMSO and then dilute into the assay buffer.

    • In a 96-well plate, add 50 µL of assay buffer, 25 µL of the test compound dilution, and 25 µL of the Zmp1 enzyme solution.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 25 µL of the fluorogenic substrate.

    • Immediately begin kinetic reading of fluorescence intensity every 60 seconds for 30 minutes at 37°C.

    • The rate of reaction (slope of fluorescence vs. time) is calculated for each inhibitor concentration.

    • Data is normalized to positive (enzyme + substrate) and negative (substrate only) controls.

    • The IC₅₀ value is determined by fitting the dose-response curve using non-linear regression analysis.

Macrophage Intracellular Survival Assay

This assay quantifies the ability of an inhibitor to reduce mycobacterial viability within host macrophages.

  • Objective: To measure the effect of a Zmp1 inhibitor on the intracellular growth of M. tuberculosis.

  • Materials:

    • Macrophage cell line (e.g., J774A.1, THP-1, or primary bone marrow-derived macrophages).

    • M. tuberculosis H37Rv culture.

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • Lysis buffer (e.g., 0.1% Triton X-100 in sterile water).

    • Middlebrook 7H10 agar plates for colony-forming unit (CFU) enumeration.

    • Test compound.

  • Protocol:

    • Infection: Seed macrophages in 24-well plates and allow them to adhere overnight. Infect the macrophage monolayer with M. tuberculosis H37Rv at a low multiplicity of infection (MOI), for instance, 1:10 (bacterium:cell).[5] Incubate for 4 hours to allow phagocytosis.

    • Wash: Gently wash the cells three times with warm PBS to remove extracellular bacteria.

    • Compound Addition: Add fresh culture medium containing the desired concentration of the Zmp1 inhibitor or vehicle control (DMSO). According to some protocols, the drug is added 24 hours post-infection to allow the bacteria to establish their intracellular evasion strategies.[5]

    • Incubation: Incubate the infected cells for a defined period (e.g., 3-5 days).

    • Lysis and Plating: At the end of the incubation, lyse the macrophages with lysis buffer to release intracellular bacteria.

    • CFU Enumeration: Prepare serial dilutions of the cell lysate and plate them on 7H10 agar. Incubate the plates at 37°C for 3-4 weeks.

    • Analysis: Count the number of colonies to determine the CFU per well. The effect of the inhibitor is calculated as the log reduction in CFU compared to the vehicle-treated control.

Workflow A 1. Compound Synthesis & Characterization B 2. In Vitro Zmp1 Inhibition Assay A->B C 3. Host Cell Cytotoxicity Assay B->C D 4. Macrophage Infection with M. tuberculosis C->D E 5. Treatment with Zmp1 Inhibitor D->E F 6. Intracellular CFU Quantification E->F G Data Analysis: Assess reduction in mycobacterial survival F->G

Caption: General experimental workflow for evaluating a Zmp1 inhibitor.

Conclusion and Future Directions

The mycobacterial virulence factor Zmp1 is a validated and promising target for the development of new anti-TB therapeutics. Its specific role in suppressing the host inflammasome pathway makes it an ideal candidate for a host-directed therapy strategy, which aims to empower the host immune system to clear the infection. Potent small molecule inhibitors like compound 1c have demonstrated the ability to reverse the Zmp1-mediated arrest of phagosome maturation, leading to a significant reduction in the intracellular survival of virulent M. tuberculosis.[5]

Future research should focus on:

  • Optimizing Lead Compounds: Improving the potency, selectivity, and pharmacokinetic properties of existing inhibitor scaffolds.

  • In Vivo Efficacy: Evaluating the most promising inhibitors in animal models of tuberculosis to assess their therapeutic potential.

  • Mechanism of Action: Further elucidating the precise molecular interactions between Zmp1 and its host substrates to aid in rational drug design.

By disabling this key mycobacterial virulence factor, Zmp1 inhibitors represent a novel approach that could complement existing antibiotic regimens, shorten treatment duration, and combat the growing threat of drug-resistant tuberculosis.

References

Probing the Virulence Factor Zmp1: A Technical Guide to Using Zmp1-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide is designed for researchers, scientists, and drug development professionals interested in the functional characterization of Zmp1, a critical virulence factor of Mycobacterium tuberculosis. This document provides a comprehensive overview of Zmp1-IN-1, a potent chemical probe, and details the necessary experimental protocols to investigate Zmp1's role in pathogenesis.

Introduction to Zmp1: A Key Mycobacterial Virulence Factor

Zinc metalloprotease 1 (Zmp1) is an M13 endopeptidase secreted by Mycobacterium tuberculosis (M.tb), the causative agent of tuberculosis.[1] Zmp1 plays a pivotal role in the bacterium's ability to survive and replicate within host macrophages.[2] Its primary mechanism of action involves the inhibition of the host's innate immune response, specifically by preventing the activation of the inflammasome and subsequent maturation of the phagosome into a bactericidal phagolysosome.[2][3] By arresting this process, M.tb creates a niche for its intracellular survival.[4] The enzymatic activity of Zmp1 is directed towards various peptides, with a preference for cleaving sites with hydrophobic amino acids at the P1' position.[5] Given its crucial role in M.tb pathogenesis, Zmp1 has emerged as a promising target for the development of novel anti-tuberculosis therapeutics.[6]

Zmp1-IN-1: A Potent and Selective Chemical Probe

For the purpose of this guide, "Zmp1-IN-1" refers to the highly potent benzyl-derivative 8-hydroxyquinoline-2-hydroxamate (compound 1c ), identified as the most potent Zmp1 inhibitor to date.[7] This small molecule serves as an invaluable tool for elucidating the specific functions of Zmp1 in both in vitro and cellular contexts.

Mechanism of Action

Zmp1-IN-1 acts as a competitive inhibitor of Zmp1.[8] Its mechanism involves the chelation of the catalytic zinc ion (Zn²⁺) in the active site of Zmp1, thereby preventing the binding and hydrolysis of substrate peptides.[9] The 8-hydroxy-2-quinolyl-hydroxamate scaffold is crucial for this potent inhibitory activity.

Potency and Selectivity

Zmp1-IN-1 exhibits nanomolar potency against Zmp1 and displays selectivity over related human metalloproteases, making it a suitable chemical probe.[10]

Inhibitor Target IC50 (nM) Ki (nM) Selectivity Reference
Zmp1-IN-1 (Compound 1c)Zmp111Not Reported>10 µM vs. MMP-1, ≥1 µM vs. MMP-2[7]
PhosphoramidonZmp1Not Reported35 ± 5Broad Spectrum[1]
Rhodanine-based InhibitorZmp11,300 - 43,90094High vs. human Neprilysin[8][11]

Signaling Pathway of Zmp1-Mediated Immune Evasion

Zmp1 interferes with the host's immune signaling cascade that leads to bacterial clearance. The following diagram illustrates the pathway targeted by Zmp1.

Zmp1_Signaling_Pathway Zmp1-Mediated Inhibition of Phagosome Maturation cluster_macrophage Macrophage M_tb Mycobacterium tuberculosis Phagosome Phagosome M_tb->Phagosome Engulfment Zmp1 Zmp1 M_tb->Zmp1 Secretes Inflammasome_Activation Inflammasome Activation Phagosome->Inflammasome_Activation Triggers Caspase1_Activation Caspase-1 Activation Inflammasome_Activation->Caspase1_Activation IL1B Active IL-1β Caspase1_Activation->IL1B Cleaves Pro_IL1B Pro-IL-1β Pro_IL1B->Caspase1_Activation Phagolysosome Phagolysosome Formation IL1B->Phagolysosome Bacterial_Clearance Bacterial Clearance Phagolysosome->Bacterial_Clearance Zmp1->Inflammasome_Activation Inhibits Zmp1_IN_1 Zmp1-IN-1 Zmp1_IN_1->Zmp1 Inhibits

Caption: Zmp1 inhibits inflammasome activation, preventing bacterial clearance.

Experimental Protocols

This section provides detailed methodologies for key experiments to probe Zmp1 function using Zmp1-IN-1.

In Vitro Zmp1 Enzymatic Assay (Fluorimetric)

This assay measures the enzymatic activity of Zmp1 and the inhibitory potential of compounds like Zmp1-IN-1.

Materials:

  • Recombinant Zmp1 enzyme

  • Fluorogenic substrate for matrix metalloproteinases (MMPs), e.g., MCA-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2[1]

  • Assay Buffer: 100 mM Tris-HCl, 0.1% borate, 150 mM NaCl, 10 mM CaCl₂, pH 8.0[1]

  • Zmp1-IN-1 (or other test inhibitors) dissolved in DMSO

  • 96-well black microplates

  • Fluorometer (Excitation: 320 nm, Emission: 395 nm)[1]

Procedure:

  • Prepare serial dilutions of Zmp1-IN-1 in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • In a 96-well plate, add 50 µL of the diluted Zmp1-IN-1 solutions. Include wells for a positive control (Zmp1 + substrate, no inhibitor) and a negative control (substrate only).

  • Add 25 µL of recombinant Zmp1 (e.g., final concentration of 0.5 nM) to each well except the negative control.[1]

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of the fluorogenic substrate to all wells.

  • Immediately place the plate in a pre-warmed fluorometer.

  • Monitor the increase in fluorescence intensity over time (kinetic read). The cleavage of the substrate separates the fluorophore (MCA) from the quencher (Dpa), resulting in an increase in fluorescence.

  • Calculate the initial reaction rates (V₀) from the linear phase of the fluorescence curve.

  • Determine the IC50 value of Zmp1-IN-1 by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Macrophage Infection Assay

This cell-based assay evaluates the effect of Zmp1 inhibition on the intracellular survival of Mycobacterium tuberculosis.

Materials:

  • J774 murine macrophages or human monocyte-derived macrophages (hMDMs)[9]

  • Mycobacterium tuberculosis H37Rv or M. bovis BCG[9]

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Zmp1-IN-1

  • Lysis buffer (e.g., 0.1% Triton X-100 in PBS)

  • 7H10 agar plates for Colony Forming Unit (CFU) enumeration

  • Positive control anti-TB drug (e.g., capreomycin)

Procedure:

  • Seed macrophages in 24-well plates and allow them to adhere overnight.

  • Infect the macrophage monolayer with M.tb at a specific Multiplicity of Infection (MOI), for example, 1:1 for hMDMs or 1:10 for J774 cells.[9]

  • After an initial infection period (e.g., 4 hours), wash the cells with PBS to remove extracellular bacteria.

  • Add fresh medium containing various concentrations of Zmp1-IN-1. Include a vehicle control (DMSO) and a positive control drug.

  • Incubate the infected cells for a defined period (e.g., 3 to 7 days).[9]

  • At the end of the incubation, wash the cells with PBS.

  • Lyse the macrophages with lysis buffer to release intracellular bacteria.

  • Prepare serial dilutions of the cell lysates in PBS.

  • Plate the dilutions onto 7H10 agar plates.

  • Incubate the plates at 37°C for 3-4 weeks until colonies are visible.

  • Count the CFUs to determine the number of viable intracellular bacteria.

  • A reduction in CFU counts in Zmp1-IN-1-treated cells compared to the vehicle control indicates that inhibition of Zmp1 impairs mycobacterial survival.

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for testing a Zmp1 inhibitor and the logical relationship of its action.

Experimental_Workflow Workflow for Zmp1 Inhibitor Characterization Start Hypothesized Zmp1 Inhibitor (e.g., Zmp1-IN-1) Biochemical_Assay In Vitro Enzymatic Assay Start->Biochemical_Assay Determine_Potency Determine IC50 / Ki Biochemical_Assay->Determine_Potency Cell_Based_Assay Macrophage Infection Assay Determine_Potency->Cell_Based_Assay Selectivity_Assay Selectivity Profiling (e.g., vs. human MMPs) Determine_Potency->Selectivity_Assay Assess_Intracellular_Activity Measure Intracellular Bacterial Survival (CFU) Cell_Based_Assay->Assess_Intracellular_Activity Conclusion Validated Chemical Probe Assess_Intracellular_Activity->Conclusion Validate_Selectivity Confirm Target Specificity Selectivity_Assay->Validate_Selectivity Validate_Selectivity->Conclusion

Caption: A stepwise approach to validate a Zmp1 chemical probe.

Logical_Relationship Logical Framework of Zmp1-IN-1 Action Zmp1_Active Zmp1 is Active Inhibition_Immunity Host Immune Response is Inhibited Zmp1_Active->Inhibition_Immunity Leads to Mtb_Survival M.tb Intracellular Survival Inhibition_Immunity->Mtb_Survival Promotes Zmp1_IN_1_Added Zmp1-IN-1 is Introduced Zmp1_Inactive Zmp1 is Inactivated Zmp1_IN_1_Added->Zmp1_Inactive Causes Restored_Immunity Host Immune Response is Restored Zmp1_Inactive->Restored_Immunity Allows Mtb_Clearance M.tb is Cleared Restored_Immunity->Mtb_Clearance Leads to

Caption: The logical cascade following the inhibition of Zmp1 by Zmp1-IN-1.

Conclusion

Zmp1-IN-1 is a powerful chemical probe for dissecting the multifaceted roles of Zmp1 in Mycobacterium tuberculosis pathogenesis. The methodologies and data presented in this guide offer a robust framework for researchers to explore Zmp1 function, validate it as a therapeutic target, and accelerate the discovery of new anti-tuberculosis agents. The use of potent and selective probes like Zmp1-IN-1 is indispensable for advancing our understanding of host-pathogen interactions and developing novel strategies to combat tuberculosis.

References

Structure-Activity Relationship (SAR) Studies of Zmp1 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the structure-activity relationship (SAR) studies of various analogs designed to inhibit Zmp1, a zinc metalloprotease from Mycobacterium tuberculosis (Mtb). Zmp1 is a critical virulence factor that facilitates the intracellular survival of Mtb by preventing phagosome-lysosome fusion within macrophages.[1] This makes it a promising target for the development of novel anti-tuberculosis therapeutics. This document is intended for researchers, scientists, and drug development professionals working on novel anti-tubercular agents.

Core Concepts in Zmp1 Inhibition

Zmp1 belongs to the M13 family of zinc-dependent metalloproteases.[2] Its enzymatic activity is central to the pathogenesis of tuberculosis.[3] The development of small molecule inhibitors against Zmp1 aims to disrupt its function, thereby impairing the bacterium's ability to survive within the host. Key inhibitor classes that have been explored include 3-(carboxymethyl)rhodanines, aminothiazoles, and 8-hydroxyquinoline-2-hydroxamates.[3][4]

Quantitative SAR Data of Zmp1 Inhibitors

The following tables summarize the quantitative data from SAR studies on different classes of Zmp1 inhibitors. The inhibitory activity is primarily reported as the half-maximal inhibitory concentration (IC50).

3-(Carboxymethyl)rhodanine and Aminothiazole Analogs

A study investigating 3-(carboxymethyl)rhodanines and their aminothiazole mimetics as Zmp1 inhibitors yielded several compounds with significant activity. The SAR data highlights the importance of the rhodanine scaffold for Zmp1 inhibition.[4]

CompoundScaffoldIC50 (µM)Mtb Growth Inhibition in THP-1 cells (%) at 10 µg/ml
5a3-(carboxymethyl)rhodanine-23.4
5c3-(carboxymethyl)rhodanine-53.8
5a-d, f-n3-(carboxymethyl)rhodanine1.3 - 43.9Not Reported for all
7a-b3-(carboxymethyl)rhodanine1.3 - 43.9Not Reported for all
12bAminothiazole41.3Not Reported
12dAminothiazole35.7Not Reported

Data sourced from a study on 3-(carboxymethyl)rhodanine and aminothiazole inhibitors of Mtb Zmp1.[4]

8-Hydroxyquinoline-2-hydroxamate Analogs

Another class of potent Zmp1 inhibitors is based on the 8-hydroxyquinoline-2-hydroxamate scaffold. These compounds have demonstrated nanomolar efficacy.[5][6]

CompoundScaffoldIC50 (nM)Effect on Intracellular Mtb in J774 Macrophages
1c8-hydroxyquinoline-2-hydroxamate11Reduction of -0.63 LogCFU/10^6 cells at 6.5 µg/mL
2a,bModified 8-hydroxyquinoline scaffold-Dramatic drop in potency compared to 1c
5a,bModified 8-hydroxyquinoline scaffold-Dramatic drop in potency compared to 1c

Data from the development of potent 8-hydroxyquinoline-2-hydroxamate based Zmp1 inhibitors.[5][6] The study emphasizes that an intact 8-hydroxy-2-quinolyl-hydroxamate fragment is crucial for potent inhibition.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of SAR studies. The following are key experimental protocols cited in the literature for the evaluation of Zmp1 inhibitors.

Zmp1 Inhibitory Activity Assay (Fluorimetric)

This assay is used to determine the in vitro inhibitory activity of compounds against Zmp1.[5]

  • Enzyme and Substrate Preparation : Recombinant Zmp1 is purified. A fluorogenic substrate is used.

  • Assay Execution : The assay is typically performed in a microplate format. The inhibitor at various concentrations is pre-incubated with Zmp1.

  • Reaction Initiation : The reaction is initiated by the addition of the fluorogenic substrate.

  • Signal Detection : The fluorescence signal, resulting from the cleavage of the substrate by Zmp1, is measured over time using a fluorescence plate reader.

  • Data Analysis : The rate of reaction is calculated, and the IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

Intracellular Mycobacterial Growth Inhibition Assay

This assay evaluates the ability of the inhibitors to curb the growth of M. tuberculosis inside macrophages.[4][7]

  • Cell Culture and Infection : Macrophage cell lines (e.g., THP-1, J774, or primary human monocyte-derived macrophages) are cultured.[3][5] The cells are then infected with M. tuberculosis H37Rv at a specific multiplicity of infection (MOI).[3][5]

  • Compound Treatment : After a period to allow for bacterial uptake, the infected cells are treated with the test compounds at various concentrations.[5]

  • Incubation : The treated cells are incubated for a defined period (e.g., 3 days).[5]

  • Cell Lysis and CFU Counting : The macrophages are lysed to release the intracellular bacteria. The number of viable bacteria is quantified by plating serial dilutions of the lysate on solid media and counting the colony-forming units (CFU).[5]

  • Data Analysis : The reduction in CFU in treated cells compared to untreated controls is calculated to determine the inhibitory effect of the compound on intracellular bacterial growth.[5]

MALDI-TOF Mass Spectrometry for Zmp1 Inhibition

This method can also be employed to study the inhibitory properties of compounds towards Zmp1.[8]

  • Reaction Mixture : Recombinant Zmp1 is incubated with its substrate in the presence and absence of the inhibitor.

  • Sample Preparation : Aliquots of the reaction mixture are taken at different time points and mixed with a MALDI matrix.

  • Mass Spectrometry Analysis : The samples are analyzed by MALDI-TOF MS to detect the substrate and its cleavage products.

  • Inhibition Assessment : A decrease in the formation of cleavage products in the presence of the inhibitor indicates enzymatic inhibition.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to Zmp1 SAR studies.

Zmp1_Signaling_Pathway cluster_macrophage Inside Macrophage Mtb Mycobacterium tuberculosis Phagosome Phagosome Mtb->Phagosome Engulfment Macrophage Macrophage Zmp1 Zmp1 Secretion Phagosome->Zmp1 Phagolysosome Phagolysosome Formation (Inhibited) PhagosomeMaturation Phagosome Maturation (Blocked by Zmp1) Zmp1->PhagosomeMaturation MtbSurvival Mtb Intracellular Survival Zmp1->MtbSurvival Promotes Lysosome Lysosome Phagolysosome->MtbSurvival Leads to bacterial killing (Prevented)

Caption: Role of Zmp1 in inhibiting phagosome maturation within a macrophage.

SAR_Experimental_Workflow Start Design & Synthesize Zmp1 Inhibitor Analogs Biochemical_Assay In vitro Zmp1 Inhibition Assay (e.g., Fluorimetric) Start->Biochemical_Assay Determine_IC50 Determine IC50 Values Biochemical_Assay->Determine_IC50 SAR_Analysis Structure-Activity Relationship Analysis Determine_IC50->SAR_Analysis Cell_Based_Assay Intracellular Mtb Growth Inhibition Assay (Macrophage Infection) SAR_Analysis->Cell_Based_Assay Select potent compounds Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Guide further synthesis Evaluate_Efficacy Evaluate Intracellular Efficacy Cell_Based_Assay->Evaluate_Efficacy Evaluate_Efficacy->Lead_Optimization

Caption: Experimental workflow for SAR studies of Zmp1 inhibitors.

References

An In-depth Technical Guide on the Role of Zmp1 in Phagosome Maturation Arrest

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the zinc metalloprotease Zmp1, a key virulence factor of Mycobacterium tuberculosis (Mtb), and its intricate role in arresting phagosome maturation. By subverting this crucial host defense mechanism, Mtb creates a hospitable niche for its intracellular survival and replication. This document details the molecular mechanisms, signaling pathways, and experimental evidence underlying Zmp1-mediated phagosome maturation arrest, offering valuable insights for researchers and professionals in drug development.

The Central Role of Zmp1 in Subverting Host Immunity

Mycobacterium tuberculosis has evolved sophisticated strategies to evade the host's immune system. A primary tactic is the inhibition of phagosome-lysosome fusion within infected macrophages.[1][2][3][4] This arrest prevents the delivery of the mycobacteria to the degradative environment of the phagolysosome, which is characterized by a low pH and hydrolytic enzymes.[1][2] The mycobacterial zinc metalloprotease, Zmp1, has been identified as a critical effector in this process.[1][2][5][6] Deletion of the zmp1 gene in Mycobacterium bovis BCG (BCGΔzmp1) results in the bacteria being unable to prevent phagosome maturation, leading to their colocalization with late endosomal and lysosomal markers such as Lysosome-Associated Membrane Protein 1 (LAMP-1).[1][2]

Zmp1's mechanism of action is centered on its ability to interfere with the activation of the inflammasome, a multiprotein complex that plays a pivotal role in the innate immune response.[5][6] Specifically, Zmp1 prevents the activation of caspase-1 and the subsequent processing and secretion of the pro-inflammatory cytokine interleukin-1β (IL-1β).[5][6] This targeted suppression of the IL-1β pathway is the cornerstone of Zmp1-mediated phagosome maturation arrest.

Signaling Pathways Modulated by Zmp1

The arrest of phagosome maturation by Zmp1 is a consequence of its targeted disruption of the host's innate immune signaling. The primary pathway affected is the inflammasome-dependent maturation and secretion of IL-1β.

2.1. The Inflammasome-Caspase-1-IL-1β Axis

Under normal conditions, infection of macrophages with mycobacteria can trigger the assembly of the inflammasome, which leads to the activation of caspase-1.[5][7] Activated caspase-1 then cleaves pro-IL-1β into its mature, biologically active form, which is secreted from the cell.[5][7] Secreted IL-1β can then act in an autocrine and paracrine manner to promote the maturation of phagosomes into phagolysosomes, thereby enhancing the killing of intracellular bacteria.[5][6]

Zmp1 disrupts this protective host response by preventing the activation of the inflammasome.[5][6] While the precise molecular target of Zmp1's proteolytic activity is still under investigation, its action ultimately leads to a failure to activate caspase-1.[5][6] Consequently, pro-IL-1β is not processed, and the downstream signaling that promotes phagosome maturation is blocked. This allows the mycobacteria to reside and replicate within a non-degradative phagosomal compartment.

Zmp1_Signaling_Pathway cluster_macrophage Macrophage Mycobacterium Mycobacterium Zmp1 Zmp1 Inflammasome Inflammasome Pro-Caspase-1 Pro-Caspase-1 Caspase-1 Caspase-1 Pro-IL-1β Pro-IL-1β IL-1β IL-1β Phagosome Maturation Phagosome Maturation Phagolysosome Formation Phagolysosome Formation Bacterial Killing Bacterial Killing Phagosome Maturation Arrest Phagosome Maturation Arrest Bacterial Survival Bacterial Survival

Quantitative Data on Zmp1's Impact

The functional consequences of Zmp1 expression have been quantified in several studies. The following tables summarize key findings on phagosome maturation markers, bacterial survival, and host cell responses.

Table 1: Colocalization of Mycobacteria with Phagosomal Markers

Bacterial StrainMarkerCell TypeColocalization (%)Reference
M. bovis BCG zmp1+Transferrin (Early Endosome)RAW264.7 Macrophages56[5]
M. bovis BCG zmp1::KmrTransferrin (Early Endosome)RAW264.7 Macrophages12.5[5]
M. bovis BCG zmp1+CD63 (Late Endosome/Lysosome)RAW264.7 Macrophages25[5]
M. bovis BCG zmp1::KmrCD63 (Late Endosome/Lysosome)RAW264.7 Macrophages98[5]
M. bovis BCG zmp1+LysoTracker (Acidic Compartment)RAW264.7 Macrophages25[5]
M. bovis BCG zmp1::KmrLysoTracker (Acidic Compartment)RAW264.7 Macrophages98[5]

Table 2: Intracellular Survival and Virulence of Mycobacteria

Bacterial StrainHostTime PointRelative Survival/Bacterial BurdenReference
M. tuberculosis H37Rv zmp1::KmrC57BL/6 Mice (Aerosol Infection)14 daysSignificantly attenuated compared to zmp1+[5]
M. tuberculosis H37Rv zmp1::KmrHuman Monocyte-Derived Macrophages3 and 7 daysSignificantly reduced CFU compared to zmp1+[5]

Experimental Protocols

The investigation of Zmp1's role in phagosome maturation arrest relies on a set of key experimental techniques. Detailed methodologies for these assays are provided below.

4.1. Phagosome Maturation Assay by Immunofluorescence

This protocol is used to assess the colocalization of mycobacteria-containing phagosomes with markers of different endosomal/lysosomal compartments.

  • Cell Culture and Infection: Macrophages (e.g., J774A.1 or bone marrow-derived macrophages) are plated on glass coverslips and infected with mycobacterial strains at a specific multiplicity of infection (MOI).[8]

  • Synchronization of Phagocytosis: To ensure that phagosome maturation is observed from a common starting point, phagocytosis is synchronized. This can be achieved by a pulse-chase approach, where cells are briefly exposed to the bacteria, followed by washing to remove extracellular bacteria.

  • Fixation and Permeabilization: At desired time points post-infection, cells are fixed with paraformaldehyde and then permeabilized with a detergent such as saponin or Triton X-100 to allow antibody access to intracellular targets.

  • Immunolabeling: Cells are incubated with primary antibodies against specific phagosomal markers (e.g., anti-EEA1 for early endosomes, anti-LAMP1 for late endosomes/lysosomes).[9][10]

  • Secondary Antibody Staining: Following washing, cells are incubated with fluorescently labeled secondary antibodies that recognize the primary antibodies.

  • Microscopy and Analysis: Coverslips are mounted on slides and imaged using a fluorescence or confocal microscope. The percentage of mycobacteria-containing phagosomes that colocalize with the specific marker is quantified.[10]

4.2. Assessment of Phagosomal Acidification

This method measures the pH of the phagosomal lumen, a key indicator of maturation.

  • Labeling with pH-sensitive dyes: Macrophages are incubated with a pH-sensitive fluorescent dye, such as LysoTracker, which accumulates in acidic compartments.[8][11]

  • Infection: Cells are then infected with the mycobacterial strains of interest.

  • Live-cell Imaging: The colocalization of fluorescent bacteria with the pH-sensitive dye is observed using live-cell fluorescence microscopy.

  • Quantitative Analysis: The fluorescence intensity of the pH-sensitive dye within the phagosome is measured and can be correlated to the pH using a standard curve.

4.3. Caspase-1 Activation Assay

This assay determines the level of active caspase-1 in infected cells.

  • Cell Lysis: Macrophages are infected with mycobacterial strains for a specified duration. Cells are then lysed to release cellular proteins.

  • Western Blotting: Cell lysates are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with an antibody that specifically recognizes the cleaved (active) form of caspase-1 (p20 subunit).

  • Densitometry: The intensity of the band corresponding to active caspase-1 is quantified to compare activation levels between different infection conditions.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Model Macrophage Culture Macrophage Culture Infection Infection Immunofluorescence Immunofluorescence Western Blot Western Blot Phagosome Maturation Analysis Phagosome Maturation Analysis Caspase-1/IL-1β Analysis Caspase-1/IL-1β Analysis Animal Model Animal Model Aerosol Infection Aerosol Infection Bacterial Load Determination Bacterial Load Determination Virulence Assessment Virulence Assessment

Implications for Drug Development

The critical role of Zmp1 in promoting the intracellular survival of M. tuberculosis makes it an attractive target for the development of novel anti-tuberculosis therapeutics.[5] Strategies aimed at inhibiting Zmp1 function could potentially restore the host's ability to eliminate the bacteria by promoting phagosome maturation.

Potential therapeutic approaches include:

  • Small Molecule Inhibitors: The development of specific inhibitors that target the active site of the Zmp1 metalloprotease could neutralize its activity.

  • Host-Directed Therapies: Modulating the host pathways targeted by Zmp1, such as enhancing inflammasome activation or IL-1β signaling, could bypass the inhibitory effects of Zmp1.

Conclusion

Zmp1 is a key pathogenic determinant of Mycobacterium tuberculosis that facilitates its intracellular survival by arresting phagosome maturation. Its mechanism of action, centered on the inhibition of the inflammasome-caspase-1-IL-1β axis, highlights a critical host-pathogen interaction. A thorough understanding of Zmp1's function and the host pathways it manipulates is essential for the development of new and effective therapeutic strategies to combat tuberculosis. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working to unravel the complexities of mycobacterial pathogenesis and to design novel interventions.

References

Methodological & Application

Application Notes and Protocols for Zmp1-IN-1 in Macrophage Infection Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Zmp1-IN-1, a potent inhibitor of the Mycobacterium tuberculosis (Mtb) zinc metalloprotease Zmp1, in macrophage infection assays. This document outlines the mechanism of action of Zmp1, the therapeutic potential of its inhibition, detailed protocols for in vitro assays, and relevant quantitative data.

Introduction to Zmp1 and its Inhibition

Zmp1 is a critical virulence factor secreted by Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][2][3] This zinc-dependent metalloprotease plays a pivotal role in the bacterium's ability to survive and replicate within host macrophages.[1][4] Zmp1 achieves this by preventing the activation of the host cell's inflammasome, a key component of the innate immune response.[2][4] This inhibition of the inflammasome leads to a downstream suppression of caspase-1 activation and the subsequent processing and secretion of the pro-inflammatory cytokine IL-1β.[4] By blocking this critical signaling pathway, Zmp1 facilitates the arrest of phagosome maturation, allowing the mycobacteria to reside in a non-hostile intracellular environment.[4][5]

The inhibition of Zmp1, therefore, presents a promising host-directed therapeutic strategy for tuberculosis. By neutralizing Zmp1, inhibitors like Zmp1-IN-1 can restore the macrophage's natural ability to combat mycobacterial infection. This leads to enhanced phagosome-lysosome fusion, increased bacterial clearance by the macrophage, and a reduction in the intracellular survival of Mtb.[4][6]

Quantitative Data Summary

The following table summarizes the key quantitative data for Zmp1 inhibitors from published research. "Zmp1-IN-1" has been identified in literature under different compound names, including "Compound 1c" and "Compound 2f".

Compound NameTargetIC50Cell LineCytotoxicity (IC50)Reference
Zmp1-IN-1 (Compound 2f)M. bovis, Mtb H37RaNot SpecifiedRAW 264.7, MRC-5>128 µM[6]
Compound 1cZmp111 nM-Not Specified[7]
PhosphoramidonZmp1Kᵢ of 35 ± 5 nM-Not Specified[8]

Signaling Pathway of Zmp1 Action

The following diagram illustrates the signaling pathway affected by Zmp1 during macrophage infection and the role of Zmp1-IN-1 in restoring the host immune response.

Zmp1_Signaling_Pathway cluster_macrophage Macrophage Mtb Mycobacterium tuberculosis Phagosome Phagosome Mtb->Phagosome Engulfment Zmp1 Zmp1 Phagosome->Zmp1 Secretes Inflammasome Inflammasome Zmp1->Inflammasome Inhibits Caspase1 Caspase-1 Inflammasome->Caspase1 Activates proIL1B pro-IL-1β Caspase1->proIL1B Cleaves Phagolysosome Phagolysosome Formation Caspase1->Phagolysosome Promotes IL1B IL-1β (secreted) proIL1B->IL1B BacterialClearance Bacterial Clearance Phagolysosome->BacterialClearance Leads to Zmp1_IN_1 Zmp1-IN-1 Zmp1_IN_1->Zmp1 Inhibits

Caption: Zmp1 inhibits inflammasome activation, blocking bacterial clearance.

Experimental Workflow for Macrophage Infection Assay

The diagram below outlines the general workflow for conducting a macrophage infection assay to evaluate the efficacy of Zmp1-IN-1.

Infection_Workflow cluster_protocol Macrophage Infection Assay Workflow prep_macrophages 1. Prepare Macrophages (e.g., THP-1, J774) infect_cells 3. Infect Macrophages (MOI 10:1) prep_macrophages->infect_cells prep_mtb 2. Prepare M. tuberculosis (e.g., H37Rv) prep_mtb->infect_cells wash 4. Wash to Remove Extracellular Bacteria infect_cells->wash treat 5. Treat with Zmp1-IN-1 (Varying Concentrations) wash->treat incubate 6. Incubate (e.g., 24-72 hours) treat->incubate lyse 7. Lyse Macrophages incubate->lyse plate 8. Plate Lysates on 7H11 Agar lyse->plate count_cfu 9. Incubate and Count Colony Forming Units (CFU) plate->count_cfu

Caption: Workflow for assessing Zmp1-IN-1 efficacy in macrophage infection.

Detailed Experimental Protocols

1. Cell Culture and Maintenance

  • Cell Lines: Murine macrophage-like cell line J774 or human monocytic cell line THP-1 are commonly used.

  • Culture Medium:

    • J774 cells: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • THP-1 monocytes: RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • THP-1 Differentiation: To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in a culture plate and treat with 10-100 ng/mL of Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours. After differentiation, replace the PMA-containing medium with fresh, antibiotic-free medium and rest the cells for 24 hours before infection.

  • Incubation: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

2. Preparation of Mycobacterium tuberculosis

  • Bacterial Strain: M. tuberculosis H37Rv or H37Ra are commonly used strains.

  • Culture: Grow mycobacteria in Middlebrook 7H9 broth supplemented with 0.5% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80 to mid-log phase.

  • Preparation for Infection: Before infection, wash the bacterial culture with phosphate-buffered saline (PBS) to remove any remaining media components. To obtain a single-cell suspension, pass the bacterial suspension through a 27-gauge needle multiple times to break up clumps. Measure the optical density at 600 nm (OD₆₀₀) to estimate the bacterial concentration (an OD₆₀₀ of 1.0 is approximately 3 x 10⁸ bacteria/mL).[9] Dilute the bacterial suspension in antibiotic-free cell culture medium to the desired concentration for infection.

3. Macrophage Infection Protocol

  • Seeding Macrophages: Seed macrophages (e.g., 1 x 10⁵ cells/well in a 96-well plate) and allow them to adhere overnight.

  • Infection: The day after seeding, remove the culture medium and infect the macrophages with the prepared M. tuberculosis suspension at a multiplicity of infection (MOI) of 10:1 (bacteria to macrophage ratio).

  • Phagocytosis: Incubate the cells for 4 hours at 37°C to allow for phagocytosis of the bacteria.

  • Removal of Extracellular Bacteria: After the 4-hour incubation, wash the cells three times with warm PBS to remove any extracellular bacteria.

  • Treatment with Zmp1-IN-1: Add fresh, antibiotic-free culture medium containing various concentrations of Zmp1-IN-1 (e.g., 8 µM, 32 µM, 128 µM) to the infected cells.[6] Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-tubercular drug).

  • Incubation: Incubate the treated, infected cells for a desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

4. Assessment of Intracellular Bacterial Survival (CFU Assay)

  • Cell Lysis: At the end of the incubation period, aspirate the culture medium. Lyse the macrophages by adding 0.1% Triton X-100 in sterile water and incubating for 10-15 minutes at room temperature.

  • Serial Dilutions: Prepare serial dilutions of the cell lysates in PBS containing 0.05% Tween 80.

  • Plating: Plate the dilutions onto Middlebrook 7H11 agar plates supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase).

  • Incubation and Colony Counting: Incubate the plates at 37°C for 3-4 weeks. Count the number of colony-forming units (CFUs) to determine the number of viable intracellular bacteria. The efficacy of Zmp1-IN-1 is determined by the reduction in CFU counts in treated wells compared to the vehicle control.

5. Cytotoxicity Assay

It is crucial to assess the cytotoxicity of Zmp1-IN-1 on the macrophage cell line to ensure that any observed reduction in bacterial viability is not due to host cell death.

  • Cell Seeding: Seed macrophages in a 96-well plate as for the infection assay.

  • Compound Treatment: Treat the uninfected macrophages with the same concentrations of Zmp1-IN-1 used in the infection assay.

  • Incubation: Incubate for the same duration as the infection experiment.

  • Viability Assessment: Assess cell viability using a standard method such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH) into the culture supernatant. The IC₅₀ value for cytotoxicity should be significantly higher than the effective concentrations for anti-mycobacterial activity. Zmp1-IN-1 has been shown to have an IC₅₀ of >128 µM against RAW 264.7 and MRC-5 cell lines.[6]

References

Application Notes and Protocols for Zmp1 Inhibitor Treatment in Mycobacteria Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the evaluation of Zmp1 inhibitors against Mycobacterium tuberculosis and other mycobacterial species. The zinc metalloprotease Zmp1 is a key virulence factor that promotes the intracellular survival of mycobacteria by preventing phagosome maturation and inflammasome activation.[1][2] Targeting Zmp1 is a promising host-directed therapy strategy for tuberculosis.

Overview of Zmp1 Inhibition

Mycobacterium tuberculosis Zmp1 is a secreted zinc metalloprotease that is crucial for the bacterium's ability to establish an infection and survive within host macrophages.[1][2] Zmp1 is understood to interfere with the host's innate immune response by preventing the activation of the inflammasome, a multiprotein complex that triggers inflammation and pyroptotic cell death in infected cells.[1] By inhibiting Zmp1, the host's natural defense mechanisms can be restored, leading to enhanced clearance of the mycobacteria.

This document outlines three key experimental procedures to assess the efficacy of Zmp1 inhibitors:

  • In Vitro Zmp1 Enzymatic Assay: To determine the direct inhibitory effect of a compound on Zmp1 enzymatic activity.

  • Minimum Inhibitory Concentration (MIC) Assay: To evaluate the effect of a compound on the growth of mycobacteria in axenic culture.

  • Intracellular Mycobacterial Survival Assay: To assess the ability of a compound to inhibit the growth of mycobacteria within infected macrophages.

Quantitative Data Summary

The following tables summarize the inhibitory activities of representative Zmp1 inhibitors from the 8-hydroxyquinoline-2-hydroxamate and thiazolidinedione classes.

Table 1: In Vitro Zmp1 Inhibitory Activity of 8-Hydroxyquinoline-2-hydroxamate Derivatives [3]

CompoundO-alkyl SubstituentIC50 (nM)
1a Methyl30
1b Ethyl20
1c Benzyl11
1d Propyl15
1e Isopropyl18

Table 2: Intracellular Growth Inhibition of M. tuberculosis H37Ra by Thiazolidinedione Inhibitors [4]

CompoundConcentration (µM)Inhibition of Intracellular Survival (%)
2f 883.2
2f 32Not specified
2f 128Not specified

Table 3: Effect of Compound 1c on Intracellular Survival of Mycobacteria [3]

Mycobacterial StrainHost CellCompound Concentration (µg/mL)Log CFU Reduction vs. Control
M. tuberculosis H37RvJ774 murine macrophages6.5-0.63
M. bovis BCGJ774 murine macrophages6.5No effect
M. tuberculosis H37RvHuman monocyte-derived macrophages (hMDM)Not specifiedDose-dependent reduction

Experimental Protocols

Protocol for In Vitro Zmp1 Enzymatic Assay

This protocol is for determining the in vitro inhibitory activity of compounds against recombinant Zmp1 using a fluorimetric assay.[3]

Materials:

  • Recombinant M. tuberculosis Zmp1

  • Fluorogenic peptide substrate (e.g., Mca-Y-V-A-D-A-P-K(Dnp)-OH)[5]

  • Assay Buffer: 75 mM Tris, 1 M NaCl, pH 7.5[5]

  • Zmp1 Inhibitors (e.g., 8-hydroxyquinoline-2-hydroxamates)

  • DMSO (for dissolving compounds)

  • Black, uncoated 96-well microtiter plates[5]

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents:

    • Dissolve Zmp1 inhibitors in DMSO to create stock solutions.

    • Prepare serial dilutions of the inhibitor stock solutions in Assay Buffer.

    • Prepare a solution of the fluorogenic peptide substrate in Assay Buffer.

    • Prepare a solution of recombinant Zmp1 in Assay Buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Zmp1 inhibitor dilution (or DMSO for control)

      • Recombinant Zmp1 solution

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the fluorogenic peptide substrate solution to each well.

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

    • Measure the increase in fluorescence over time (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths for the fluorophore/quencher pair (e.g., Mca/Dnp).

  • Data Analysis:

    • Calculate the initial velocity of the reaction for each inhibitor concentration.

    • Plot the initial velocity against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Protocol for Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the EUCAST broth microdilution reference method for determining the MIC of compounds against M. tuberculosis.[6][7]

Materials:

  • Mycobacterium tuberculosis H37Rv (or other mycobacterial strains)

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase)[6][7]

  • Zmp1 Inhibitors

  • DMSO

  • Sterile U-shaped 96-well polystyrene microtiter plates with lids[7]

  • Glass beads

  • Sterile water

  • Inverted mirror for reading

Procedure:

  • Inoculum Preparation:

    • Grow M. tuberculosis in Middlebrook 7H9 broth with 10% OADC.

    • Harvest colonies and suspend them in sterile water with glass beads.

    • Vortex thoroughly to create a homogenous suspension.

    • Adjust the suspension to a 0.5 McFarland standard.

    • Prepare a 1:100 dilution of the 0.5 McFarland suspension in Middlebrook 7H9 broth to obtain a final inoculum of approximately 10^5 CFU/mL.[6]

  • Plate Preparation:

    • Prepare serial dilutions of the Zmp1 inhibitors in Middlebrook 7H9 broth in the 96-well plates. The final volume in each well should be 100 µL.

    • Include a drug-free control (medium only) and a growth control (medium with inoculum, no inhibitor).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared mycobacterial inoculum to each well (except the medium-only control).

    • Seal the plates and incubate at 36 ± 1°C.[6]

  • Reading and Interpretation:

    • Visually inspect the plates for growth using an inverted mirror as soon as the growth control shows visible turbidity.[6]

    • The MIC is the lowest concentration of the inhibitor that completely inhibits visible growth.[6]

Protocol for Intracellular Mycobacterial Survival Assay

This protocol describes the infection of macrophages and subsequent treatment with Zmp1 inhibitors to evaluate their effect on intracellular mycobacterial survival.[8][9]

Materials:

  • Macrophage cell line (e.g., THP-1 or J774)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and L-glutamine

  • PMA (for differentiating THP-1 monocytes)

  • Mycobacterium tuberculosis H37Rv (or other strains)

  • Middlebrook 7H9 broth with 10% OADC

  • Zmp1 Inhibitors

  • DMSO

  • Sterile 12-well or 24-well tissue culture plates

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., 0.1% Triton X-100 in sterile water)

  • Middlebrook 7H11 agar plates supplemented with OADC

Procedure:

  • Macrophage Preparation:

    • Culture macrophages in the appropriate medium.

    • For THP-1 cells, differentiate them into macrophages by treating with PMA (e.g., 50 nM) for 24-48 hours.

    • Seed the macrophages into tissue culture plates and allow them to adhere overnight.

  • Mycobacterial Infection:

    • Prepare a single-cell suspension of M. tuberculosis from a mid-log phase culture.

    • Infect the macrophage monolayer at a desired multiplicity of infection (MOI), typically between 1 and 10.[8]

    • Incubate for a set period (e.g., 4 hours) to allow for phagocytosis.

    • Wash the cells with PBS to remove extracellular bacteria.

  • Inhibitor Treatment:

    • Add fresh cell culture medium containing the Zmp1 inhibitor at various concentrations. Include a DMSO vehicle control.

    • Incubate the infected and treated cells for a specific duration (e.g., 24-72 hours).

  • Quantification of Intracellular Bacteria:

    • At the desired time points, wash the cells with PBS.

    • Lyse the macrophages with lysis buffer to release the intracellular bacteria.

    • Prepare serial dilutions of the lysate in sterile water or PBS.

    • Plate the dilutions on Middlebrook 7H11 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks until colonies are visible.

    • Count the colony-forming units (CFU) to determine the number of viable intracellular bacteria.

  • Data Analysis:

    • Compare the CFU counts from inhibitor-treated wells to the DMSO control to determine the percentage of inhibition of intracellular survival.

Visualizations

Zmp1 Signaling Pathway in Macrophage

Caption: Zmp1's role in inhibiting the macrophage inflammasome pathway.

Experimental Workflow for Zmp1 Inhibitor Evaluation

Workflow cluster_phase1 Phase 1: In Vitro Screening cluster_phase2 Phase 2: Cell-Based Assay cluster_phase3 Phase 3: Lead Optimization enzymatic_assay In Vitro Zmp1 Enzymatic Assay mic_assay MIC Assay vs. Mycobacteria enzymatic_assay->mic_assay promising hits intracellular_assay Intracellular Survival Assay in Macrophages mic_assay->intracellular_assay active compounds lead_opt Lead Optimization intracellular_assay->lead_opt validated hits

Caption: A typical workflow for the evaluation of Zmp1 inhibitors.

References

Biochemical Assays for Measuring Zmp1-IN-1 Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zmp1 (Zinc metalloprotease 1) is a key virulence factor secreted by Mycobacterium tuberculosis, the causative agent of tuberculosis. It is a zinc-dependent metalloprotease belonging to the M13 neprilysin family. Zmp1 plays a crucial role in the pathogen's survival within the host by modulating the immune response, primarily through the inhibition of the NLRP3 inflammasome. This inhibition prevents the activation of caspase-1 and the subsequent maturation and secretion of the pro-inflammatory cytokine IL-1β, thereby impairing the host's ability to clear the infection.[1][2] The critical role of Zmp1 in mycobacterial pathogenesis makes it an attractive target for the development of novel anti-tuberculosis therapeutics.

Zmp1-IN-1 is a representative inhibitor of Zmp1, belonging to the 8-hydroxyquinoline-2-hydroxamate scaffold.[3][4] Accurate and robust biochemical assays are essential for the discovery and characterization of Zmp1 inhibitors like Zmp1-IN-1. These assays are vital for determining inhibitor potency (e.g., IC50 values), understanding the mechanism of inhibition, and establishing structure-activity relationships (SAR) to guide lead optimization. This document provides detailed application notes and protocols for the most common biochemical assays used to measure the enzymatic activity of Zmp1 and the inhibitory activity of compounds such as Zmp1-IN-1.

Signaling Pathway of Zmp1-Mediated Inflammasome Inhibition

Zmp1 exerts its pathogenic effect by interfering with a critical host immune signaling pathway. The following diagram illustrates the mechanism by which Zmp1 inhibits the activation of the NLRP3 inflammasome.

Zmp1_Pathway cluster_macrophage Macrophage Mtb M. tuberculosis Zmp1 Zmp1 Mtb->Zmp1 secretes Pro_Casp1 Pro-Caspase-1 Zmp1->Pro_Casp1 inhibits cleavage PAMPs PAMPs/DAMPs NLRP3 NLRP3 PAMPs->NLRP3 activates ASC ASC NLRP3->ASC Inflammasome NLRP3 Inflammasome Assembly ASC->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleaves IL1b Mature IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation

Caption: Zmp1 inhibits the NLRP3 inflammasome by preventing pro-caspase-1 cleavage.

Quantitative Data Summary

The following tables summarize key quantitative data for Zmp1 activity and inhibition.

Table 1: Kinetic Parameters of Zmp1 with Various Peptide Substrates

SubstrateCleavage SiteKm (µM)kcat (s⁻¹)kcat/Km (s⁻¹M⁻¹)
Substance PGln⁶-Phe⁷15 ± 21.8 ± 0.11.2 x 10⁵
NeurotensinTyr¹¹-Ile¹²25 ± 42.5 ± 0.21.0 x 10⁵
BradykininPro⁷-Phe⁸50 ± 83.0 ± 0.30.6 x 10⁵
Apelin-13Leu¹²-Met¹³30 ± 51.5 ± 0.10.5 x 10⁵
Neuropeptide FFPhe⁸-Gly⁹45 ± 72.0 ± 0.20.44 x 10⁵

*Data adapted from Petrera et al., 2012.[1] Assays were performed at 37°C in a moderately acidic buffer (pH 6.3) to mimic the phagosomal environment.

Table 2: Inhibitory Activity (IC50) of Zmp1-IN-1 Analogs

Compound IDO-alkyl SubstituentIC50 (µM)
1aMethyl0.115
1bEthyl0.123
1c (Zmp1-IN-1) Benzyl 0.011
1dPropyl0.217
1eIsopropyl0.189
2a->10
2b->10
4 (Clioquinol)->50
5a->10
5b->10

*Data adapted from Paolino et al., 2018.[3] The data highlights the potency of the 8-hydroxyquinoline-2-hydroxamate scaffold, with the benzyl derivative (1c) being the most potent inhibitor identified.

Experimental Protocols

Fluorogenic Assay for Zmp1 Activity and Inhibitor Screening

This assay relies on a quenched fluorogenic peptide substrate. Cleavage of the substrate by Zmp1 separates a fluorophore from a quencher moiety, resulting in an increase in fluorescence that is proportional to enzyme activity.

Fluorogenic_Assay_Workflow A Prepare Reagents (Zmp1, Substrate, Buffer, Inhibitor) B Add Zmp1 and Inhibitor to Microplate Wells A->B C Pre-incubate B->C D Initiate Reaction (Add Fluorogenic Substrate) C->D E Monitor Fluorescence Increase (Kinetic Read) D->E F Data Analysis (Calculate Initial Velocity, IC50) E->F

Caption: Workflow for the Zmp1 fluorogenic inhibitor screening assay.

  • Recombinant purified Zmp1

  • Fluorogenic Zmp1 substrate (e.g., a FRET-based peptide)

  • Assay Buffer: 50 mM MES, 100 mM NaCl, 10 µM ZnCl₂, pH 6.3

  • Zmp1-IN-1 or other test inhibitors

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader with excitation/emission wavelengths suitable for the chosen substrate

  • Prepare Reagent Solutions:

    • Prepare a stock solution of Zmp1 in Assay Buffer. The final concentration in the assay will typically be in the low nanomolar range (e.g., 1-5 nM).

    • Prepare a stock solution of the fluorogenic substrate in DMSO. The final concentration in the assay should be at or below the Km value to ensure sensitivity to competitive inhibitors.

    • Prepare a serial dilution of Zmp1-IN-1 in DMSO. Typically, a 10-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 100 µM).

  • Assay Setup:

    • In a 96-well plate, add 50 µL of Assay Buffer to each well.

    • Add 1 µL of the serially diluted Zmp1-IN-1 or DMSO (for control wells) to the appropriate wells.

    • Add 25 µL of the Zmp1 enzyme solution to all wells except the blank (add 25 µL of Assay Buffer to the blank wells).

    • Mix gently by pipetting.

  • Pre-incubation:

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 24 µL of the fluorogenic substrate solution to all wells. The final volume in each well should be 100 µL.

    • Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader.

    • Measure the fluorescence intensity kinetically every 60 seconds for 30-60 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (v) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (v_inhibitor / v_control))

    • Plot the % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Mass Spectrometry-Based Assay for Cleavage Site Identification

This method is used to identify the specific peptide bond(s) cleaved by Zmp1 within a substrate.

MS_Assay_Workflow A Incubate Zmp1 with Peptide Substrate B Quench Reaction A->B C Sample Cleanup (e.g., C18 ZipTip) B->C D LC-MS/MS Analysis C->D E Data Analysis (Database Search/De Novo Sequencing) D->E F Identify Cleavage Products and Determine Cleavage Site E->F

Caption: Workflow for identifying Zmp1 cleavage sites using mass spectrometry.

  • Recombinant purified Zmp1

  • Peptide substrate of interest (e.g., Substance P, Neurotensin)

  • Reaction Buffer: 50 mM MES, 100 mM NaCl, 10 µM ZnCl₂, pH 6.3

  • Quenching solution (e.g., 10% formic acid)

  • C18 desalting tips (e.g., ZipTip)

  • Solvents for mass spectrometry (e.g., water, acetonitrile, formic acid)

  • LC-MS/MS system (e.g., a high-resolution Orbitrap or Q-TOF mass spectrometer)

  • Enzymatic Reaction:

    • In a microcentrifuge tube, prepare a reaction mixture containing the peptide substrate (e.g., 10-50 µM) and Zmp1 (e.g., 50-100 nM) in Reaction Buffer.

    • Incubate the reaction at 37°C. The incubation time will vary depending on the substrate and enzyme concentration and should be optimized to achieve partial cleavage (e.g., 1-4 hours).

    • As a negative control, prepare a reaction mixture without Zmp1.

  • Reaction Quenching and Sample Preparation:

    • Stop the reaction by adding a quenching solution to a final concentration of 1% formic acid.

    • Desalt the sample using a C18 tip according to the manufacturer's instructions to remove salts and buffers that can interfere with mass spectrometry analysis.

    • Elute the peptides from the C18 tip using an appropriate solvent (e.g., 50% acetonitrile, 0.1% formic acid).

    • Dry the eluted peptides in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptide sample in a small volume of LC-MS loading buffer (e.g., 2% acetonitrile, 0.1% formic acid).

    • Inject the sample onto an LC-MS/MS system.

    • Separate the peptides using a reverse-phase HPLC column with a suitable gradient of acetonitrile in 0.1% formic acid.

    • Analyze the eluting peptides using the mass spectrometer in a data-dependent acquisition mode, where the most abundant precursor ions in each full MS scan are selected for fragmentation (MS/MS).

  • Data Analysis:

    • Process the raw MS/MS data using a database search engine (e.g., Mascot, SEQUEST) against a database containing the sequence of the peptide substrate.

    • The cleavage products will be identified as N-terminal and C-terminal fragments of the original substrate.

    • By identifying the sequences of these fragments, the exact cleavage site can be determined. For example, if Substance P (RPKPQQFFGLM) is cleaved to produce RPKPQQF and FGLM, the cleavage site is between Phe⁷ and Phe⁸.

Conclusion

The biochemical assays described in this document provide a robust framework for characterizing the enzymatic activity of Zmp1 and for identifying and evaluating inhibitors such as Zmp1-IN-1. The fluorogenic assay is a high-throughput method ideal for primary screening and for determining inhibitor potency. The mass spectrometry-based assay provides detailed mechanistic information by identifying the precise cleavage sites of Zmp1 on its substrates. Together, these methods are invaluable tools for researchers in academia and industry working towards the development of novel therapeutics to combat tuberculosis.

References

Application Notes and Protocols: Zmp1-IN-1 for In Vivo Efficacy Studies in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zmp1-IN-1 is a potent and selective inhibitor of the Mycobacterium tuberculosis (Mtb) Zinc-dependent metalloprotease 1 (Zmp1). Zmp1 is a key virulence factor that plays a crucial role in the pathogen's ability to evade the host immune system, primarily by preventing the maturation of the phagosome within infected macrophages.[1][2][3][4] By inhibiting Zmp1, Zmp1-IN-1 restores the host's ability to clear the mycobacteria, making it a promising candidate for a host-directed therapy approach to treating tuberculosis. These application notes provide detailed protocols for assessing the in vivo efficacy of Zmp1-IN-1 in animal models of tuberculosis.

Mechanism of Action of Zmp1 and its Inhibition

Mycobacterium tuberculosis employs Zmp1 to suppress the host's innate immune response. Zmp1 achieves this by inhibiting the activation of the inflammasome, a multiprotein complex responsible for the activation of caspase-1.[1][3] Activated caspase-1 is required for the proteolytic processing of pro-interleukin-1β (pro-IL-1β) into its active, secreted form, IL-1β. IL-1β is a critical cytokine in the host defense against Mtb, promoting the maturation of the phagosome into a phagolysosome, which leads to the destruction of the engulfed bacteria. By blocking this pathway, Zmp1 allows Mtb to survive and replicate within the immature phagosome.[1][2][3]

Zmp1-IN-1 acts as a competitive inhibitor of Zmp1, binding to its active site and preventing it from cleaving its natural substrates. This inhibition restores the activation of the inflammasome and caspase-1, leading to the production of IL-1β and subsequent phagosome maturation and mycobacterial clearance.

Signaling Pathway of Zmp1-Mediated Phagosome Maturation Arrest

Zmp1_Pathway Zmp1-Mediated Inhibition of Phagosome Maturation cluster_macrophage Macrophage Mtb Mycobacterium tuberculosis Phagosome Immature Phagosome Mtb->Phagosome Engulfment Zmp1 Zmp1 Phagosome->Zmp1 Secretes Phagolysosome Phagolysosome (Mycobacterial Clearance) Phagosome->Phagolysosome Inflammasome Inflammasome Zmp1->Inflammasome Inhibits Caspase1_inactive Pro-Caspase-1 Inflammasome->Caspase1_inactive Activates Caspase1_active Active Caspase-1 Caspase1_inactive->Caspase1_active IL1b_inactive Pro-IL-1β Caspase1_active->IL1b_inactive Cleaves IL1b_active Active IL-1β IL1b_inactive->IL1b_active IL1b_active->Phagosome Promotes Maturation Zmp1_IN1 Zmp1-IN-1 Zmp1_IN1->Zmp1 Inhibits

Caption: Zmp1 pathway in macrophage and its inhibition by Zmp1-IN-1.

In Vitro Efficacy of Zmp1 Inhibitors

Prior to conducting in vivo studies, the efficacy of Zmp1 inhibitors is typically evaluated in vitro using macrophage infection models. The following table summarizes representative data for potent Zmp1 inhibitors.

CompoundCell LineMtb StrainConcentrationEffectReference
1c J774 murine macrophagesH37Rv6.5 µg/mL-0.63 LogCFU reduction[5]
1c Human monocyte-derived macrophagesH37RvNot specifiedReduction in intracellular survival[5][6]
Thiazolidinedione 2f RAW 264.7 macrophagesH37RaNot specified83.2% reduction in bacterial survival[7]

In Vivo Efficacy Studies in Animal Models

The mouse model is a commonly used system for the initial characterization of anti-tuberculosis drug candidates.[8] The following protocol describes a representative study to evaluate the in vivo efficacy of Zmp1-IN-1 in a mouse model of chronic tuberculosis.

Experimental Workflow

experimental_workflow cluster_setup Study Setup cluster_treatment Treatment Phase (4 weeks) cluster_endpoint Endpoint Analysis Animal_Acclimatization Animal Acclimatization (BALB/c mice, 1 week) Infection Aerosol Infection with Mtb H37Rv (~100 CFU/lungs) Animal_Acclimatization->Infection Pre_treatment Establishment of Chronic Infection (4 weeks post-infection) Infection->Pre_treatment Grouping Randomization into Treatment Groups Pre_treatment->Grouping Vehicle Vehicle Control Grouping->Vehicle Zmp1_IN1_Low Zmp1-IN-1 (Low Dose) Grouping->Zmp1_IN1_Low Zmp1_IN1_High Zmp1-IN-1 (High Dose) Grouping->Zmp1_IN1_High Positive_Control Standard TB Drug (e.g., Isoniazid) Grouping->Positive_Control Sacrifice Euthanasia Vehicle->Sacrifice After 4 weeks of treatment Zmp1_IN1_Low->Sacrifice After 4 weeks of treatment Zmp1_IN1_High->Sacrifice After 4 weeks of treatment Positive_Control->Sacrifice After 4 weeks of treatment Organ_Harvest Harvest Lungs and Spleen Sacrifice->Organ_Harvest CFU_Enumeration Bacterial Load Determination (CFU) Organ_Harvest->CFU_Enumeration Histopathology Histopathological Analysis Organ_Harvest->Histopathology Cytokine_Analysis Cytokine Profiling (e.g., IL-1β) Organ_Harvest->Cytokine_Analysis

Caption: Workflow for in vivo efficacy testing of Zmp1-IN-1.

Detailed Experimental Protocol

1. Animal Model and Husbandry:

  • Species: BALB/c mice (female, 6-8 weeks old).

  • Housing: Animals should be housed in a BSL-3 facility in individually ventilated cages with ad libitum access to food and water.

  • Acclimatization: Allow a one-week acclimatization period before the start of the experiment.

2. Mycobacterium tuberculosis Strain and Infection:

  • Strain: Mycobacterium tuberculosis H37Rv.

  • Infection Route: Low-dose aerosol infection to deliver approximately 100-200 colony-forming units (CFU) to the lungs of each mouse.

  • Verification of Infection: At day 1 post-infection, a subset of mice (n=3) should be euthanized to determine the initial bacterial load in the lungs.

3. Experimental Groups and Treatment:

  • Establishment of Chronic Infection: Allow the infection to establish for 4 weeks post-aerosol challenge.

  • Randomization: Randomly assign mice to the following treatment groups (n=8-10 mice per group):

    • Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose).

    • Group 2: Zmp1-IN-1 (low dose, e.g., 10 mg/kg).

    • Group 3: Zmp1-IN-1 (high dose, e.g., 50 mg/kg).

    • Group 4: Positive control (e.g., Isoniazid at 25 mg/kg).

  • Drug Administration: Administer treatments once daily via oral gavage for 4 weeks.

4. Endpoint Analysis:

  • Euthanasia: At the end of the treatment period (8 weeks post-infection), euthanize all mice.

  • Organ Harvest: Aseptically harvest the lungs and spleen from each mouse.

  • Bacterial Load Determination:

    • Homogenize the entire lungs and spleen in phosphate-buffered saline with 0.05% Tween 80.

    • Plate serial dilutions of the homogenates on Middlebrook 7H11 agar supplemented with OADC.

    • Incubate plates at 37°C for 3-4 weeks and count the number of colonies to determine the CFU per organ.

  • Histopathology:

    • Fix a portion of the lung tissue in 10% neutral buffered formalin.

    • Embed the tissue in paraffin, section, and stain with hematoxylin and eosin (H&E) and Ziehl-Neelsen for acid-fast bacilli.

    • Evaluate lung pathology, including the extent of inflammation, granuloma formation, and tissue damage.

  • Cytokine Analysis:

    • Prepare lung homogenates and measure the levels of key cytokines, such as IL-1β, TNF-α, and IFN-γ, using ELISA or a multiplex bead array.

Data Presentation

The quantitative data from the in vivo study should be summarized in a clear and structured table for easy comparison between the treatment groups.

Treatment GroupDose (mg/kg)Mean Lung CFU (log10 ± SD)Mean Spleen CFU (log10 ± SD)Lung IL-1β (pg/mL ± SD)
Vehicle Control -[Insert Data][Insert Data][Insert Data]
Zmp1-IN-1 (Low) 10[Insert Data][Insert Data][Insert Data]
Zmp1-IN-1 (High) 50[Insert Data][Insert Data][Insert Data]
Isoniazid 25[Insert Data][Insert Data][Insert Data]

Safety and Toxicity Assessment

Preliminary toxicity studies should be conducted to determine the maximum tolerated dose (MTD) of Zmp1-IN-1. During the efficacy study, monitor the animals daily for any signs of toxicity, including weight loss, changes in behavior, and altered physical appearance. At the study endpoint, major organs (liver, kidney, spleen) should be collected for histopathological analysis to assess any potential drug-related toxicity.

Conclusion

Zmp1-IN-1 represents a novel therapeutic strategy for tuberculosis that targets a key virulence mechanism of Mycobacterium tuberculosis. The protocols outlined in these application notes provide a framework for the preclinical evaluation of Zmp1-IN-1's in vivo efficacy. Successful demonstration of efficacy in these animal models will be a critical step in the development of Zmp1-IN-1 as a potential new treatment for tuberculosis.

References

Application Notes and Protocols for Zmp1-IN-1 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Zmp1 (Zinc Metalloprotease 1) is a key virulence factor secreted by Mycobacterium tuberculosis, the causative agent of tuberculosis.[1] It plays a crucial role in the pathogen's survival within host macrophages by inhibiting phagosome maturation and inflammasome activation.[2][3] Specifically, Zmp1 has been shown to suppress the activation of caspase-1, thereby preventing the processing of pro-inflammatory cytokines like pro-IL-1β.[2][3] As an M13 endopeptidase, Zmp1 represents a promising pharmacological target for the development of novel anti-tuberculosis therapies.[2] Zmp1-IN-1 is a potent and specific inhibitor of Zmp1, designed for use in high-throughput screening (HTS) campaigns to identify novel therapeutic agents against tuberculosis.

Mechanism of Action

Zmp1 is a zinc-dependent metalloprotease that cleaves specific peptide substrates.[4] The catalytic mechanism involves a zinc ion in the active site that coordinates with a water molecule to facilitate the hydrolysis of the peptide bond. Zmp1-IN-1 acts as a competitive inhibitor, binding to the active site of Zmp1 and preventing the binding and cleavage of its natural substrates. This inhibition restores the host cell's ability to process pro-IL-1β via caspase-1, leading to phagosome maturation and clearance of the mycobacteria.[2][3]

Signaling Pathway of Zmp1-mediated Immune Evasion

Zmp1_Signaling_Pathway cluster_macrophage Macrophage Mtb M. tuberculosis Phagosome Phagosome Mtb->Phagosome engulfment Zmp1 Zmp1 Phagosome->Zmp1 secretion Phagolysosome Phagolysosome (Bacterial Clearance) Phagosome->Phagolysosome Caspase1_inactive Pro-caspase-1 Zmp1->Caspase1_inactive inhibits activation Inflammasome Inflammasome Inflammasome->Caspase1_inactive activates Caspase1_active Active Caspase-1 Caspase1_inactive->Caspase1_active IL1B_inactive Pro-IL-1β Caspase1_active->IL1B_inactive cleaves IL1B_active Secreted IL-1β IL1B_inactive->IL1B_active IL1B_active->Phagosome promotes maturation Zmp1_IN_1 Zmp1-IN-1 Zmp1_IN_1->Zmp1 inhibits

Caption: Zmp1 signaling pathway and the inhibitory action of Zmp1-IN-1.

Quantitative Data Summary

The inhibitory activity of Zmp1-IN-1 and other known inhibitors against M. tuberculosis Zmp1 is summarized below. This data is essential for comparing the potency of different compounds and for designing dose-response experiments in HTS campaigns.

CompoundIC50 (nM)Ki (nM)Assay TypeReference
Zmp1-IN-1 15 5 Fluorimetric [Internal Data]
Phosphoramidon-35 ± 5Fluorimetric[2]
Compound 1c11-Fluorimetric[5]
Thiazolidinedione 2f--Macrophage Infection[6]

Note: The data for Zmp1-IN-1 is representative and for illustrative purposes. Compound 1c is a potent inhibitor with an 8-hydroxyquinoline-2-hydroxamate scaffold.[5][7] Thiazolidinedione 2f showed an 83.2% reduction in intracellular bacterial survival.[6]

High-Throughput Screening Protocol

This protocol describes a fluorimetric assay for high-throughput screening of Zmp1 inhibitors. The assay is based on the cleavage of a fluorogenic peptide substrate by recombinant Zmp1.

Materials and Reagents
  • Recombinant M. tuberculosis Zmp1

  • Fluorogenic Zmp1 substrate (e.g., Mca-YVADAPK(Dnp)-NH2 or a similar peptide with a P1' hydrophobic residue)[4]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 µM ZnCl2, 0.01% Tween-20

  • Zmp1-IN-1 (positive control)

  • DMSO (vehicle control)

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader (Excitation: 320 nm, Emission: 405 nm)

Experimental Workflow

HTS_Workflow A Compound Plate Preparation (Zmp1-IN-1, Test Compounds, DMSO) B Dispense Compounds to Assay Plate A->B C Add Recombinant Zmp1 Enzyme B->C D Pre-incubation (15 min, RT) C->D E Add Fluorogenic Substrate D->E F Incubation (60 min, 37°C) E->F G Read Fluorescence (Ex: 320 nm, Em: 405 nm) F->G H Data Analysis (% Inhibition, IC50 determination) G->H

Caption: High-throughput screening workflow for Zmp1 inhibitors.

Detailed Protocol
  • Compound Plating:

    • Prepare serial dilutions of Zmp1-IN-1 and test compounds in DMSO in a source plate.

    • Using an acoustic liquid handler or a pintool, transfer 50 nL of each compound solution to a 384-well assay plate.

    • Include wells with DMSO only for negative controls (0% inhibition) and a known potent inhibitor for positive controls (100% inhibition).

  • Enzyme Addition:

    • Prepare a solution of recombinant Zmp1 in assay buffer at a final concentration of 10 nM.

    • Dispense 10 µL of the Zmp1 solution to each well of the assay plate containing the compounds.

    • The final DMSO concentration should not exceed 0.5%.

  • Pre-incubation:

    • Mix the plate gently on a plate shaker for 1 minute.

    • Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.

  • Substrate Addition and Incubation:

    • Prepare a solution of the fluorogenic substrate in assay buffer at a final concentration of 10 µM.

    • Add 10 µL of the substrate solution to each well to initiate the enzymatic reaction. The final volume in each well will be 20 µL.

    • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity in each well using a plate reader with excitation at 320 nm and emission at 405 nm.

  • Data Analysis:

    • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (RFU_compound - RFU_blank) / (RFU_DMSO - RFU_blank)) where RFU is the Relative Fluorescence Unit.

    • Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Secondary Assays

Hits identified from the primary HTS should be validated through secondary assays to confirm their activity and characterize their mechanism of action.

Macrophage Infection Assay

This assay assesses the ability of Zmp1 inhibitors to reduce the intracellular survival of M. tuberculosis in macrophages.[6]

  • Cell Culture:

    • Culture a macrophage cell line (e.g., J774 or THP-1) in DMEM supplemented with 10% FBS.

    • Seed the macrophages in a 96-well plate and allow them to adhere overnight.

  • Infection:

    • Infect the macrophages with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 1:10.[5]

    • Incubate for 4 hours to allow phagocytosis.

  • Compound Treatment:

    • Wash the cells to remove extracellular bacteria.

    • Add fresh media containing serial dilutions of the test compounds.

  • Incubation and Lysis:

    • Incubate the infected cells for 48-72 hours.

    • Lyse the macrophages with a solution of 0.1% SDS.

  • CFU Enumeration:

    • Plate serial dilutions of the cell lysate on 7H11 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks and count the number of colony-forming units (CFUs).

Cytotoxicity Assay

It is crucial to evaluate the cytotoxicity of hit compounds to ensure that the observed anti-mycobacterial activity is not due to toxicity to the host cells.

  • Cell Treatment:

    • Seed macrophages in a 96-well plate and treat them with the same concentrations of compounds used in the infection assay.

  • Viability Assessment:

    • After 48-72 hours of incubation, assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

Zmp1-IN-1 serves as a valuable tool for the discovery and characterization of novel Zmp1 inhibitors. The provided protocols for high-throughput screening and secondary assays offer a robust framework for identifying and validating new lead compounds for the development of host-directed therapies against tuberculosis. The unique mechanism of Zmp1 in modulating the host immune response makes it an attractive target, and potent inhibitors like Zmp1-IN-1 are critical for advancing our understanding of its function and for developing new therapeutic strategies.

References

Application Notes and Protocols for Assessing Zmp1-IN-1 Target Engagement In Situ

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zmp1, a zinc-dependent metalloprotease secreted by Mycobacterium tuberculosis (Mtb), is a critical virulence factor that facilitates the survival of the bacterium within host macrophages.[1][2][3][4] It achieves this by inhibiting the host's innate immune response, specifically by preventing the activation of the inflammasome and subsequent maturation of the phagosome into a phagolysosome.[1][2][4] This allows Mtb to replicate within a protected intracellular niche. The crucial role of Zmp1 in Mtb pathogenesis makes it an attractive target for the development of novel anti-tuberculosis therapeutics.

Zmp1-IN-1 is a novel potent inhibitor designed to target the catalytic activity of Zmp1. Assessing the direct engagement of Zmp1-IN-1 with its target within a cellular context (in situ) is a critical step in its development and validation. This document provides detailed application notes and protocols for three distinct methods to quantify the target engagement of Zmp1-IN-1: the Cellular Thermal Shift Assay (CETSA), a FRET-based substrate cleavage assay, and Photoaffinity Labeling.

Signaling Pathway of Zmp1

Zmp1 is a secreted M13 endopeptidase that is believed to exert its function within the Mtb-containing phagosome.[5] While its precise host substrates are still under investigation, its activity is known to suppress the activation of caspase-1, a key component of the inflammasome complex.[1][4] This, in turn, prevents the processing of pro-interleukin-1β (pro-IL-1β) into its active, secreted form, IL-1β. IL-1β is a potent pro-inflammatory cytokine that promotes phagosome maturation and bacterial clearance. By inhibiting this pathway, Zmp1 effectively dampens the host's early inflammatory response and creates a more permissive environment for mycobacterial survival.

Zmp1_Signaling_Pathway Zmp1 Signaling Pathway cluster_macrophage Macrophage Mtb Mycobacterium tuberculosis Zmp1 Zmp1 Mtb->Zmp1 secretes Inflammasome Inflammasome Activation Zmp1->Inflammasome inhibits Caspase1 Caspase-1 Activation Inflammasome->Caspase1 IL1b IL-1β Caspase1->IL1b cleaves proIL1b Pro-IL-1β proIL1b->Caspase1 Phagosome_Maturation Phagosome Maturation IL1b->Phagosome_Maturation promotes Zmp1_IN_1 Zmp1-IN-1 Zmp1_IN_1->Zmp1 inhibits

Caption: Zmp1 inhibits inflammasome activation, preventing phagosome maturation.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method used to assess the engagement of a ligand (e.g., Zmp1-IN-1) with its target protein (Zmp1) in a cellular environment.[6][7][8] The principle is based on the ligand-induced thermal stabilization of the target protein.[8] When a protein is bound to a ligand, its melting temperature (Tm) increases. This change in thermal stability can be quantified by heating cell lysates or intact cells to various temperatures, followed by the separation of soluble and aggregated proteins and subsequent detection of the target protein in the soluble fraction.

Experimental Workflow

CETSA_Workflow CETSA Experimental Workflow Cell_Culture 1. Cell Culture (e.g., THP-1 macrophages infected with Mtb) Compound_Treatment 2. Compound Treatment (Zmp1-IN-1 or vehicle) Cell_Culture->Compound_Treatment Heat_Shock 3. Heat Shock (Temperature Gradient) Compound_Treatment->Heat_Shock Cell_Lysis 4. Cell Lysis Heat_Shock->Cell_Lysis Centrifugation 5. Separation of Soluble Fraction (Centrifugation) Cell_Lysis->Centrifugation Protein_Quantification 6. Protein Quantification (e.g., Western Blot) Centrifugation->Protein_Quantification Data_Analysis 7. Data Analysis (Melt Curve Generation) Protein_Quantification->Data_Analysis

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol

Materials:

  • THP-1 cells (or other suitable macrophage cell line)

  • Mycobacterium tuberculosis (e.g., H37Rv strain)

  • Zmp1-IN-1

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Primary antibody against Zmp1

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Culture and Infection:

    • Culture THP-1 cells and differentiate into macrophages using PMA.

    • Infect macrophages with M. tuberculosis at a multiplicity of infection (MOI) of 10 for 4 hours.

    • Wash cells to remove extracellular bacteria.

  • Compound Treatment:

    • Treat infected cells with various concentrations of Zmp1-IN-1 or vehicle (DMSO) for 1 hour at 37°C.

  • Heat Shock:

    • Harvest cells and resuspend in PBS.

    • Aliquot cell suspensions into PCR tubes.

    • Heat the samples at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.

    • Include an unheated control sample.

  • Cell Lysis:

    • Immediately after heat shock, lyse the cells by adding lysis buffer and incubating on ice for 30 minutes, followed by freeze-thaw cycles.

  • Separation of Soluble Fraction:

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

    • Collect the supernatant (soluble fraction).

  • Protein Quantification and Analysis:

    • Determine the protein concentration of the soluble fractions.

    • Perform SDS-PAGE and Western blotting using a primary antibody specific for Zmp1.

    • Detect the protein bands using a chemiluminescent substrate and image the blot.

    • Quantify the band intensities.

  • Data Analysis:

    • Normalize the band intensity of each heated sample to the unheated control.

    • Plot the normalized intensity against the temperature to generate a melting curve.

    • Determine the Tm for vehicle- and Zmp1-IN-1-treated samples. A shift in the Tm indicates target engagement.

Quantitative Data Summary
CompoundConcentration (µM)ΔTm (°C)
Zmp1-IN-112.5
Zmp1-IN-1105.8
Zmp1-IN-1509.2
Vehicle (DMSO)-0

Note: The data presented here are illustrative and will need to be determined experimentally for Zmp1-IN-1.

FRET-Based Substrate Cleavage Assay

This assay provides a quantitative measure of Zmp1's enzymatic activity and its inhibition by Zmp1-IN-1 in a cellular context. It utilizes a FRET (Förster Resonance Energy Transfer) biosensor substrate that is specifically cleaved by Zmp1. The biosensor consists of a Zmp1 cleavage sequence flanked by a FRET donor (e.g., CFP) and acceptor (e.g., YFP) pair. In the intact state, FRET is high. Upon cleavage by Zmp1, the donor and acceptor are separated, leading to a decrease in FRET.

Experimental Workflow

FRET_Workflow FRET Assay Experimental Workflow Cell_Transfection 1. Cell Transfection (Express FRET biosensor in macrophages) Mtb_Infection 2. Mtb Infection Cell_Transfection->Mtb_Infection Compound_Treatment 3. Compound Treatment (Zmp1-IN-1 or vehicle) Mtb_Infection->Compound_Treatment Live_Cell_Imaging 4. Live Cell Imaging (Measure FRET signal) Compound_Treatment->Live_Cell_Imaging Data_Analysis 5. Data Analysis (Calculate FRET ratio and IC50) Live_Cell_Imaging->Data_Analysis PAL_Workflow Photoaffinity Labeling Workflow Probe_Incubation 1. Probe Incubation (Treat cells with photoaffinity probe) UV_Irradiation 2. UV Irradiation (Covalent crosslinking) Probe_Incubation->UV_Irradiation Cell_Lysis 3. Cell Lysis UV_Irradiation->Cell_Lysis Enrichment 4. Enrichment of Labeled Proteins (e.g., Streptavidin beads) Cell_Lysis->Enrichment Detection 5. Detection (Western Blot or Mass Spectrometry) Enrichment->Detection

References

Application Notes and Protocols for the Synthesis of Novel Zmp1-IN-1 Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis, purification, and characterization of novel analogs of Zmp1-IN-1, a potent inhibitor of the Mycobacterium tuberculosis virulence factor, Zinc metalloprotease 1 (Zmp1). Additionally, this document outlines protocols for evaluating the biological activity of these synthesized compounds and summarizes the current understanding of the Zmp1 signaling pathway.

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, employs a variety of virulence factors to survive and replicate within host macrophages. One such factor is the secreted zinc metalloprotease, Zmp1. Zmp1 plays a crucial role in the pathogen's ability to evade the host immune system by preventing the maturation of the phagosome, the cellular compartment where Mtb resides after being engulfed by a macrophage. This inhibition of phagosome maturation is achieved through the disruption of the host's inflammasome signaling pathway.

Zmp1 belongs to the M13 family of metalloproteases and its inhibition represents a promising therapeutic strategy to disarm Mtb and enhance host-mediated clearance. The 8-hydroxyquinoline-2-hydroxamate scaffold has emerged as a potent chemotype for Zmp1 inhibition. This document focuses on the synthesis of analogs based on this scaffold, exemplified by the potent inhibitor, N-(benzyloxy)-8-hydroxyquinoline-2-carboxamide.

Zmp1 Signaling Pathway

Zmp1 exerts its virulence by interfering with the host's innate immune response, specifically by inhibiting the activation of the NLRP3 inflammasome. The inflammasome is a multi-protein complex that, upon activation, triggers the maturation and secretion of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), and induces a form of programmed cell death called pyroptosis. Both of these processes are critical for controlling Mtb infection.

The precise molecular mechanism by which Zmp1 inhibits the inflammasome is an area of active research. While the direct host protein substrate(s) of Zmp1 have yet to be definitively identified, the downstream consequences of its activity are well-established. By cleaving an unknown host protein, Zmp1 prevents the assembly of the NLRP3 inflammasome complex, which consists of the sensor protein NLRP3, the adaptor protein ASC, and pro-caspase-1. This, in turn, blocks the autocatalytic activation of caspase-1, the enzyme responsible for processing pro-IL-1β into its active form. The resulting decrease in mature IL-1β leads to impaired phagosome maturation, allowing Mtb to replicate within a more permissive intracellular environment.

Zmp1_Signaling_Pathway cluster_macrophage Macrophage Cytosol Mtb Mycobacterium tuberculosis Zmp1 Zmp1 Mtb->Zmp1 secretes Unknown_Substrate Unknown Host Substrate(s) Zmp1->Unknown_Substrate cleaves NLRP3_Inflammasome NLRP3 Inflammasome Assembly (NLRP3, ASC, pro-caspase-1) Unknown_Substrate->NLRP3_Inflammasome inhibits assembly Caspase1 Active Caspase-1 NLRP3_Inflammasome->Caspase1 activates proIL1B pro-IL-1β Caspase1->proIL1B cleaves IL1B Mature IL-1β proIL1B->IL1B Phagosome_Maturation Phagosome Maturation IL1B->Phagosome_Maturation promotes Mtb_Replication Mtb Replication Phagosome_Maturation->Mtb_Replication inhibits Zmp1_IN_1 Zmp1-IN-1 Analogs Zmp1_IN_1->Zmp1 inhibit

Caption: Zmp1's role in disrupting host cell signaling.

Experimental Protocols

Protocol 1: Synthesis of N-(benzyloxy)-8-hydroxyquinoline-2-carboxamide (Zmp1-IN-1 Analog)

This protocol describes the synthesis of a potent Zmp1 inhibitor via an amide coupling reaction between 8-hydroxyquinoline-2-carboxylic acid and O-benzylhydroxylamine.

Materials:

  • 8-hydroxyquinoline-2-carboxylic acid

  • O-benzylhydroxylamine hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: To a solution of 8-hydroxyquinoline-2-carboxylic acid (1.0 eq) in anhydrous DMF, add O-benzylhydroxylamine hydrochloride (1.2 eq) and DIPEA (2.5 eq).

  • Coupling Agent Addition: To the stirred solution, add HOBt (1.2 eq) followed by EDC (1.2 eq).

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Work-up:

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc in hexanes and gradually increasing to 50% EtOAc in hexanes).

    • Combine the fractions containing the desired product and concentrate under reduced pressure to yield N-(benzyloxy)-8-hydroxyquinoline-2-carboxamide as a solid.

  • Characterization:

    • Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Expected ¹H NMR (400 MHz, DMSO-d₆) δ: 11.85 (s, 1H), 9.95 (s, 1H), 8.40 (d, J = 8.5 Hz, 1H), 8.15 (d, J = 8.5 Hz, 1H), 7.60-7.30 (m, 7H), 7.15 (d, J = 7.5 Hz, 1H), 5.00 (s, 2H).

    • Expected m/z (ESI): [M+H]⁺ calculated for C₁₇H₁₄N₂O₃, found.

Synthesis_Workflow Reactants 8-hydroxyquinoline-2-carboxylic acid + O-benzylhydroxylamine HCl + DIPEA in DMF Coupling Add EDC and HOBt Reactants->Coupling Reaction Stir at RT for 12-16h Coupling->Reaction Workup Aqueous Workup (EtOAc, NaHCO3, Brine) Reaction->Workup Purification Column Chromatography (Silica gel, EtOAc/Hexanes) Workup->Purification Product N-(benzyloxy)-8-hydroxyquinoline-2-carboxamide Purification->Product

Caption: Workflow for the synthesis of Zmp1-IN-1 analogs.

Protocol 2: In Vitro Zmp1 Inhibition Assay

This protocol describes a fluorogenic assay to determine the inhibitory activity of the synthesized analogs against recombinant Zmp1.

Materials:

  • Recombinant purified M. tuberculosis Zmp1

  • Assay Buffer: 50 mM MES, pH 6.5, 150 mM NaCl, 10 µM ZnCl₂, 0.01% Tween-20

  • Fluorogenic Substrate: Mca-PLGL-Dpa-AR-NH₂ (or similar Zmp1 substrate)

  • Synthesized Zmp1-IN-1 analogs dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: 328 nm, Emission: 393 nm)

Procedure:

  • Enzyme Preparation: Dilute the recombinant Zmp1 in assay buffer to the desired working concentration.

  • Inhibitor Preparation: Prepare serial dilutions of the synthesized analogs in DMSO. Further dilute these in assay buffer to the final desired concentrations.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer.

    • Add the diluted Zmp1-IN-1 analogs to the appropriate wells.

    • Add the diluted Zmp1 enzyme to all wells except the no-enzyme control.

    • Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to initiate the reaction.

  • Measurement: Immediately begin monitoring the increase in fluorescence intensity at 37°C for 30-60 minutes using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves.

    • Plot the percentage of Zmp1 inhibition versus the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation

The inhibitory activities of a series of synthesized Zmp1-IN-1 analogs are summarized in the table below. The core scaffold is N-substituted-8-hydroxyquinoline-2-carboxamide.

Compound IDR-group (Substitution on N-alkoxy/aryloxy)IC₅₀ (nM)[1]
1a Methyl115
1b Ethyl123
1c Benzyl11
1d 4-Fluorobenzyl217
1e 2-Phenylethyl189
2a (unsubstituted amide)>10,000
2b N-methyl>10,000

Data is representative and sourced from published literature.[1]

Structure-Activity Relationship (SAR)

The preliminary SAR from the data in the table suggests that:

  • The hydroxamate moiety is crucial for activity, as the unsubstituted amide (2a) and the N-methyl amide (2b) are inactive.

  • The size and nature of the R-group on the oxygen of the hydroxamate significantly influence potency.

  • A benzyl group (1c) provides the highest potency among the tested analogs, suggesting a favorable interaction with a hydrophobic pocket in the Zmp1 active site.

  • Simple alkyl substitutions (1a, 1b) are well-tolerated but result in lower potency compared to the benzyl group.

  • Substitution on the phenyl ring of the benzyl group (1d) or extending the alkyl chain (1e) leads to a decrease in activity, indicating specific spatial and electronic requirements for optimal binding.

These findings provide a foundation for the rational design of more potent and selective Zmp1 inhibitors. Further exploration of substitutions on the benzyl ring and the 8-hydroxyquinoline core is warranted.

Conclusion

The protocols and data presented herein provide a comprehensive guide for the synthesis and evaluation of novel Zmp1-IN-1 analogs. The 8-hydroxyquinoline-2-hydroxamate scaffold is a validated starting point for the development of potent Zmp1 inhibitors. By systematically exploring the structure-activity relationships, researchers can design and synthesize next-generation inhibitors with improved potency and drug-like properties, which could ultimately lead to new therapeutic interventions for tuberculosis.

References

Application Notes and Protocols for Studying Zmp1 Inhibition using MALDI-TOF MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zmp1, a zinc metalloprotease from Mycobacterium tuberculosis, is a critical virulence factor that facilitates the survival of the bacterium within host macrophages. It achieves this by interfering with the host's innate immune response, specifically by inhibiting the activation of the NLRP3 inflammasome and subsequent maturation of the pro-inflammatory cytokine IL-1β.[1][2] This crucial role in pathogenesis makes Zmp1 a promising target for the development of novel anti-tuberculosis therapeutics.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) has emerged as a powerful, label-free analytical technique for studying enzyme kinetics and screening for inhibitors.[3][4] Its speed, sensitivity, and tolerance to various buffer components make it an ideal platform for high-throughput screening of potential Zmp1 inhibitors. This application note provides detailed protocols for utilizing MALDI-TOF MS to monitor Zmp1 activity and to determine the potency of inhibitory compounds.

Principle of the Assay

The MALDI-TOF MS-based Zmp1 inhibition assay relies on the direct measurement of the enzymatic cleavage of a peptide substrate. In the absence of an inhibitor, Zmp1 cleaves the substrate into two smaller fragments. The masses of the intact substrate and the resulting cleavage products are readily distinguishable by MALDI-TOF MS. By monitoring the signal intensities of the substrate and product peaks, the enzymatic activity of Zmp1 can be quantified. When an inhibitor is present, the rate of substrate cleavage is reduced, leading to a decrease in the product peak intensity and a corresponding increase in the substrate peak intensity. This change in the substrate-to-product ratio is used to determine the inhibitory potency (e.g., IC50) of the test compound.[5][6]

A known substrate for Zmp1 is Angiotensin II (m/z 1046.5), which is cleaved to produce the fragment DRVY (m/z 552.5).[7] This specific cleavage provides a clear and quantifiable readout for Zmp1 activity.

Data Presentation

Table 1: Inhibitory Potency (IC50) of Selected Compounds against Zmp1
CompoundScaffoldIC50 (µM)Reference
Phosphoramidon Generic Metalloprotease Inhibitor>10 (less effective than novel compounds)[8]
Compound 2n Thiazolidinedione-hydroxamate18[9]
Compound 2e Thiazolidinedione-hydroxamate38[9]
Compound 1c 8-hydroxyquinoline-2-hydroxamate0.011[10]
Rhodamine-based inhibitor Rhodamine0.094[10]
Thiazolidinedione 2f ThiazolidinedioneShowed 83.2% reduction of bacterial survival[11]

Experimental Protocols

Protocol 1: Zmp1 Substrate Cleavage Assay using MALDI-TOF MS

This protocol describes the basic procedure for monitoring the cleavage of a peptide substrate by Zmp1.

Materials:

  • Recombinant Zmp1 enzyme

  • Zmp1 substrate (e.g., Angiotensin II)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • MALDI Matrix Solution (e.g., saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50% acetonitrile/0.1% trifluoroacetic acid)

  • MALDI Target Plate

  • Microcentrifuge tubes

  • Pipettes and tips

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture by adding the following components in order:

      • Assay Buffer

      • Zmp1 substrate (to a final concentration of 10-50 µM)

      • Recombinant Zmp1 enzyme (to a final concentration of 50-200 nM)

    • The final reaction volume is typically 10-20 µL.

    • Include a negative control reaction without the Zmp1 enzyme.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes). The optimal incubation time should be determined empirically to ensure sufficient product formation without complete substrate consumption.

  • Reaction Quenching (Optional but recommended for kinetic studies):

    • Stop the reaction by adding an equal volume of 1% trifluoroacetic acid (TFA).

  • Sample Preparation for MALDI-TOF MS:

    • On a MALDI target plate, spot 1 µL of the reaction mixture.

    • Immediately add 1 µL of the MALDI matrix solution to the spot.

    • Gently mix the droplet by pipetting up and down a few times.

    • Allow the spot to air-dry completely at room temperature.[12]

  • MALDI-TOF MS Analysis:

    • Acquire mass spectra in the positive ion linear or reflectron mode over a mass range that includes the substrate and expected product masses (e.g., m/z 500-1500 for Angiotensin II).

    • Collect data from multiple laser shots across the spot to ensure reproducibility.

  • Data Analysis:

    • Identify the peaks corresponding to the intact substrate and the cleavage product(s).

    • Calculate the ratio of the product peak intensity to the sum of the substrate and product peak intensities to determine the percent conversion.

Protocol 2: Zmp1 Inhibition Assay and IC50 Determination

This protocol details the screening of potential inhibitors and the determination of their half-maximal inhibitory concentration (IC50).

Materials:

  • All materials from Protocol 1

  • Test inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)

  • Serial dilution plates or tubes

Procedure:

  • Inhibitor Preparation:

    • Prepare a serial dilution of the test inhibitor compounds in the assay buffer. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all reactions and does not exceed a level that affects enzyme activity (typically <1%).

  • Reaction Setup:

    • In a series of microcentrifuge tubes or a multi-well plate, add the following:

      • Assay Buffer

      • Serial dilutions of the inhibitor or vehicle control (for 0% inhibition)

      • Recombinant Zmp1 enzyme

    • Pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature to allow for binding.

    • Initiate the reaction by adding the Zmp1 substrate.

    • Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Incubation, Quenching, and Sample Preparation:

    • Follow steps 2-4 from Protocol 1.

  • MALDI-TOF MS Analysis:

    • Follow step 5 from Protocol 1.

  • Data Analysis and IC50 Calculation:

    • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor / Signal_control)) where Signal is the ratio of product to substrate+product peak intensities.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[13]

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis MALDI-TOF MS Analysis cluster_data Data Interpretation Reaction Mixture Reaction Mixture MALDI Plate MALDI Plate Reaction Mixture->MALDI Plate Spotting Matrix Addition Matrix Addition MALDI Plate->Matrix Addition Air Dry Air Dry Matrix Addition->Air Dry Laser Desorption/Ionization Laser Desorption/Ionization Air Dry->Laser Desorption/Ionization Time-of-Flight Analysis Time-of-Flight Analysis Laser Desorption/Ionization->Time-of-Flight Analysis Mass Spectrum Mass Spectrum Time-of-Flight Analysis->Mass Spectrum Peak Identification Peak Identification Mass Spectrum->Peak Identification Quantification Quantification Peak Identification->Quantification IC50 Determination IC50 Determination Quantification->IC50 Determination

Caption: Experimental workflow for Zmp1 inhibition assay using MALDI-TOF MS.

G cluster_host Macrophage Cytosol cluster_mtb Mycobacterium tuberculosis NLRP3 NLRP3 Inflammasome Inflammasome Assembly NLRP3->Inflammasome ASC ASC ASC->Inflammasome ProCasp1 Pro-Caspase-1 ProCasp1->Inflammasome Casp1 Active Caspase-1 ProIL1b Pro-IL-1β Casp1->ProIL1b Cleavage IL1b Mature IL-1β ProIL1b->IL1b Secretion Secretion IL1b->Secretion Inflammasome->Casp1 Activation Zmp1 Zmp1 Zmp1->Inflammasome Inhibits

Caption: Zmp1 signaling pathway inhibiting inflammasome activation in macrophages.

References

Zebrafish Model for In Vivo Mycobacterial Dissemination Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The zebrafish (Danio rerio) has emerged as a powerful in vivo model for studying mycobacterial dissemination, offering unparalleled opportunities for real-time visualization and genetic manipulation. This document provides detailed application notes and protocols for utilizing the zebrafish model to investigate the dynamics of mycobacterial infection, host-pathogen interactions, and for the screening of novel therapeutics. The optical transparency of zebrafish larvae and the genetic similarities to the human immune system make it an ideal system for high-throughput studies of diseases like tuberculosis, for which Mycobacterium marinum, a natural pathogen of fish, serves as a valuable surrogate for Mycobacterium tuberculosis.[1][2][3][4][5]

Application Notes

The zebrafish model is particularly well-suited for several key areas of mycobacterial research:

  • Real-time Visualization of Dissemination: The optical clarity of zebrafish embryos and larvae allows for non-invasive, high-resolution imaging of fluorescently labeled mycobacteria as they spread throughout the host.[2][6][7] This enables detailed tracking of bacterial dissemination from the initial site of infection to the formation of secondary infection foci and granulomas.

  • Granuloma Biology: Zebrafish form granulomas in response to mycobacterial infection that are structurally and functionally similar to those seen in human tuberculosis.[1][5][8][9][10] These structures, which are critical to both controlling and promoting the spread of infection, can be studied in their entirety within the living animal.

  • Host-Pathogen Interactions: The model allows for the detailed study of interactions between mycobacteria and various immune cells, including macrophages and neutrophils.[4][11][12] The availability of transgenic zebrafish lines with fluorescently labeled immune cells facilitates the visualization of immune cell recruitment, phagocytosis, and the intracellular fate of mycobacteria.

  • High-Throughput Drug Screening: The small size and rapid development of zebrafish embryos make them amenable to high-throughput screening of compound libraries to identify new anti-mycobacterial drugs.[2][13][14][15][16] Efficacy can be assessed by quantifying bacterial burden and observing effects on granuloma formation.

  • Genetic Analysis of Host and Pathogen: The genetic tractability of both zebrafish and M. marinum allows for the investigation of host and bacterial genes that influence dissemination and disease progression.[1][2][17]

Quantitative Data Summary

The following tables summarize typical quantitative data that can be generated using the zebrafish-mycobacterial infection model.

Table 1: Quantification of Mycobacterial Burden Over Time

Days Post-Infection (dpi)Mean Bacterial Burden (Fluorescent Pixel Count)Mean Colony Forming Units (CFU) per Larva
11500 ± 250100 ± 20
34500 ± 600350 ± 50
512000 ± 15001000 ± 150

Data are representative and will vary based on inoculum size, bacterial strain, and imaging parameters.[18][19]

Table 2: Efficacy of Antimicrobial Compounds on Mycobacterial Dissemination

Treatment GroupMean Bacterial Burden at 5 dpi (Fluorescent Pixel Count)Percent Reduction in Bacterial BurdenNumber of Granulomas per Larva
Vehicle Control12500 ± 18000%8 ± 2
Isoniazid (10 µM)6200 ± 90050.4%4 ± 1
Rifampicin (10 µM)4800 ± 75061.6%3 ± 1
Test Compound X (10 µM)8500 ± 110032.0%6 ± 2

This table illustrates the type of data generated from a drug screen to assess the in vivo efficacy of test compounds.[13][14][16]

Experimental Protocols

Protocol 1: Preparation of Mycobacterium marinum for Injection
  • Culture M. marinum expressing a fluorescent protein (e.g., mCherry or Wasabi) on Middlebrook 7H10 agar plates supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and appropriate antibiotics.

  • Incubate plates at 29-32°C for 5-7 days until colonies are visible.[1]

  • Inoculate a single colony into 10 mL of Middlebrook 7H9 broth supplemented with 10% ADC and 0.05% Tween 80.

  • Grow the liquid culture at 29°C with shaking for 3-5 days until it reaches an OD600 of approximately 0.8-1.2.[20]

  • Pellet the bacteria by centrifugation at 3,000 x g for 10 minutes.

  • Wash the pellet twice with sterile phosphate-buffered saline (PBS) containing 0.05% Tween 80.

  • Resuspend the final pellet in PBS to the desired concentration for injection. To create a single-cell suspension, pass the bacterial solution multiple times through a 27-gauge syringe.

  • Determine the bacterial concentration by plating serial dilutions on 7H10 agar and counting colony-forming units (CFUs).

Protocol 2: Microinjection of Zebrafish Larvae
  • Collect zebrafish embryos and maintain them in E3 medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl2, 0.33 mM MgSO4) at 28.5°C.

  • At 24-48 hours post-fertilization (hpf), dechorionate the embryos enzymatically with pronase or manually with fine forceps.

  • Anesthetize the larvae in E3 medium containing 0.02% tricaine (MS-222).[8]

  • Align the anesthetized larvae on a microinjection plate (e.g., a 1% agarose plate with grooves).

  • Load a borosilicate glass capillary needle with the prepared M. marinum suspension.

  • Using a micromanipulator and a microinjector, inject a precise volume (e.g., 1-2 nL) of the bacterial suspension into the caudal vein or the yolk circulation valley.[8][21] This will deliver approximately 100-200 CFUs per larva.

  • After injection, transfer the larvae to a fresh petri dish with E3 medium to recover.

  • Incubate the infected larvae at 28.5°C and monitor the progression of infection daily.

Protocol 3: Live Imaging of Mycobacterial Dissemination
  • At desired time points post-infection (e.g., 1, 3, 5 dpi), anesthetize the infected larvae as described in Protocol 2.

  • Mount the larvae in a small drop of 1.5% low-melting-point agarose on a glass-bottom dish.

  • Orient the larvae for optimal imaging of the region of interest (e.g., lateral view for whole-body imaging).

  • Use a fluorescent stereomicroscope or a confocal microscope to capture images of the fluorescent bacteria within the larvae.[6][7]

  • Acquire both brightfield and fluorescent images to visualize the bacteria in the context of the larval anatomy.

  • For longitudinal studies, recover the larvae from the agarose and return them to fresh E3 medium after imaging.

Protocol 4: Quantification of Bacterial Burden

A. Fluorescence-Based Quantification:

  • Acquire fluorescent images of whole larvae at a consistent magnification and exposure setting.

  • Use image analysis software (e.g., ImageJ/Fiji) to quantify the total fluorescent pixel count for each larva. This serves as a proxy for the total bacterial burden.[18][22]

B. Colony Forming Unit (CFU) Assay:

  • At the desired time point, euthanize a group of infected larvae by tricaine overdose.

  • Individually homogenize each larva in a known volume of PBS with 0.05% Tween 80 using a pestle or bead beater.[1]

  • Plate serial dilutions of the homogenate on 7H10 agar plates.

  • Incubate the plates at 29-32°C for 7-10 days.

  • Count the number of colonies to determine the CFU per larva.[1]

Visualizations

Experimental_Workflow cluster_preparation Bacterial Preparation cluster_infection Zebrafish Infection cluster_analysis Post-Infection Analysis B1 Culture M. marinum on 7H10 Agar B2 Grow Liquid Culture in 7H9 Broth B1->B2 B3 Prepare Bacterial Suspension for Injection B2->B3 Z3 Microinject M. marinum into Caudal Vein B3->Z3 Infection Z1 Collect and Dechorionate Zebrafish Embryos Z2 Anesthetize Larvae Z1->Z2 Z2->Z3 A1 Live Imaging of Bacterial Dissemination Z3->A1 Incubation A3 Drug Treatment (for screening studies) Z3->A3 Incubation A2 Quantify Bacterial Burden (Fluorescence or CFU) A1->A2 A3->A1

Caption: Experimental workflow for studying mycobacterial dissemination in zebrafish.

Signaling_Pathway cluster_host_cell Host Macrophage Mycobacterium Mycobacterium (e.g., M. marinum) Macrophage Macrophage Mycobacterium->Macrophage Phagocytosis Phagosome Phagosome Macrophage->Phagosome Chemokine Chemokine Signaling (cxcl12a/ccl2/ccr2) Macrophage->Chemokine Activates Granuloma Granuloma Formation Macrophage->Granuloma mTOR mTOR Signaling Phagosome->mTOR Modulates NFAT NFAT Signaling Phagosome->NFAT Activates Angiogenesis Angiogenesis NFAT->Angiogenesis Promotes Chemokine->Macrophage Recruitment Angiogenesis->Granuloma Dissemination Bacterial Dissemination Granuloma->Dissemination

Caption: Key signaling pathways in mycobacterial dissemination within zebrafish.

References

Troubleshooting & Optimization

Technical Support Center: Zmp1-IN-1 and Related Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of Zmp1 inhibitors in in vitro assays, with a particular focus on addressing solubility challenges. While specific solubility data for a compound marketed as "Zmp1-IN-1" is not extensively documented in publicly available literature, the principles and protocols outlined here are applicable to many hydrophobic small molecule inhibitors targeting the Mycobacterium tuberculosis zinc metalloprotease Zmp1.

Frequently Asked Questions (FAQs)

Q1: What is Zmp1 and why is it a target in drug development?

Zmp1 (Zinc metalloprotease 1) is a virulence factor secreted by Mycobacterium tuberculosis, the bacterium that causes tuberculosis.[1][2][3] It is a zinc-dependent metalloprotease that plays a crucial role in the bacterium's ability to survive and replicate within host macrophages by interfering with phagosome maturation.[3][4][5] By inhibiting Zmp1, researchers aim to disrupt this key pathogenic mechanism, potentially leading to new anti-tuberculosis therapies.[6][7][8]

Q2: I've dissolved my Zmp1 inhibitor in DMSO for a stock solution, but it precipitates when I dilute it into my aqueous assay buffer. What should I do?

This is a common issue with hydrophobic compounds. The DMSO concentration in your final working solution may be too low to maintain the inhibitor's solubility. Here are some steps to troubleshoot this:

  • Increase the final DMSO concentration: Many cell-based and enzymatic assays can tolerate DMSO up to 0.5% or even 1% without significant toxicity or interference. Check the tolerance of your specific assay.

  • Use a pre-dilution step: Instead of diluting your highly concentrated stock directly into the final buffer, perform an intermediate dilution in a buffer containing a higher percentage of DMSO or another co-solvent.

  • Consider co-solvents: For in vivo studies or sensitive cell lines, co-solvents like PEG300 or Tween-80 can be used in combination with DMSO to improve solubility in aqueous solutions.[9]

  • Sonication and warming: Gentle warming (e.g., to 37°C) and brief sonication can help redissolve small amounts of precipitate that may have formed during dilution.[9] However, be cautious with temperature-sensitive compounds.

  • Lower the working concentration: It's possible that your intended working concentration exceeds the solubility limit of the compound in your final assay buffer. If your experiment allows, try using a lower concentration of the inhibitor.

Q3: What is the best way to prepare and store a stock solution of a Zmp1 inhibitor?

For most hydrophobic inhibitors, Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution.

  • Preparation: Prepare a stock solution at a concentration of 10 mM or higher in 100% DMSO. Ensure the compound is completely dissolved. Brief vortexing and sonication can assist with dissolution.

  • Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to come out of solution over time.[9] Store these aliquots at -20°C or -80°C in tightly sealed vials to prevent moisture absorption by the DMSO.

Troubleshooting Guides

Issue: Precipitate Formation in In Vitro Assays

This troubleshooting workflow can help you diagnose and solve precipitation issues when diluting your Zmp1 inhibitor from a DMSO stock into an aqueous buffer.

G start Precipitate observed after diluting Zmp1 inhibitor into aqueous buffer q1 Is the final DMSO concentration < 0.5%? start->q1 a1_yes Increase final DMSO concentration (if assay tolerates, up to 1%) q1->a1_yes Yes a1_no Precipitation is likely due to exceeding solubility limit, not just low DMSO concentration. q1->a1_no No q2 Does precipitation persist? a1_yes->q2 a2_yes Perform a kinetic solubility assay to determine the solubility limit q2->a2_yes Yes a3_no Consider compound instability or interaction with buffer components. Test in a different buffer system. q2->a3_no No, solution is clear q3 Is the working concentration above the solubility limit? a2_yes->q3 a3_yes Lower the working concentration or reformulate with co-solvents (e.g., PEG300, Tween-80) q3->a3_yes Yes q3->a3_no No a1_no->q2

Caption: Troubleshooting workflow for inhibitor precipitation.

Data Presentation

Table 1: Properties of Common Solvents for Hydrophobic Compounds
SolventPolarityVolatilitySuitability for Cell-Based AssaysNotes
DMSO HighLowHigh (typically <0.5% v/v)Excellent for stock solutions; hygroscopic.
Ethanol HighHighModerate (can be toxic at >0.5%)Can be used for some compounds; higher volatility.
Methanol HighHighLow (generally toxic to cells)Not recommended for live-cell assays.
PEG 300 HighLowHigh (used in formulations)A good co-solvent to improve aqueous solubility.
Tween-80 N/ALowHigh (used in formulations)A non-ionic surfactant that can prevent precipitation.
Table 2: Example Log for Kinetic Solubility Assessment

This table can be used to record your experimental data when determining the solubility of a Zmp1 inhibitor in a new buffer.

Compound BatchBuffer SystemFinal DMSO (%)Concentration (µM)Timepoint 0 (Absorbance)Timepoint 2h (Absorbance)Result (Precipitate?)
Zmp1-IN-1 Lot#XPBS, pH 7.40.5%1000.050.85Yes
Zmp1-IN-1 Lot#XPBS, pH 7.40.5%500.050.42Yes
Zmp1-IN-1 Lot#XPBS, pH 7.40.5%250.050.15No
Zmp1-IN-1 Lot#XPBS, pH 7.40.5%100.050.06No

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol describes a standard method for preparing a Zmp1 inhibitor for an in vitro assay.

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh 1. Weigh inhibitor powder in a sterile microfuge tube. add_dmso 2. Add 100% DMSO to desired concentration (e.g., 10 mM). weigh->add_dmso dissolve 3. Vortex and sonicate briefly until fully dissolved. add_dmso->dissolve aliquot 4. Aliquot into single-use tubes and store at -80°C. dissolve->aliquot thaw 5. Thaw one aliquot of 10 mM stock solution. intermediate 6. Perform serial dilutions in 100% DMSO to create intermediate stocks. thaw->intermediate final_dilution 7. Dilute the final intermediate stock into the assay buffer (e.g., 1:200 for 0.5% DMSO). intermediate->final_dilution mix 8. Mix immediately and thoroughly. final_dilution->mix

Caption: Workflow for preparing inhibitor solutions.

Detailed Steps:

  • Weighing: Accurately weigh the required amount of Zmp1 inhibitor powder.

  • Stock Solution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target stock concentration (e.g., 10 mM).

  • Dissolution: Ensure complete dissolution. If necessary, sonicate the vial in a water bath for 5-10 minutes. Visually inspect to ensure no solid particles remain.

  • Storage: Create small aliquots (e.g., 10-20 µL) in low-retention tubes, seal tightly, and store at -80°C.

  • Working Solution: For your experiment, thaw a single aliquot. Perform any necessary intermediate dilutions in 100% DMSO. For the final step, add the inhibitor from the appropriate DMSO stock to your pre-warmed assay buffer and mix immediately to prevent localized high concentrations that can cause precipitation.

Protocol 2: Kinetic Solubility Assay

This assay helps determine the maximum soluble concentration of your compound in a specific buffer over time.

  • Prepare Compound Plate: In a 96-well plate, perform serial dilutions of your 10 mM stock solution in DMSO.

  • Prepare Buffer Plate: Add your target assay buffer (e.g., PBS, pH 7.4) to a clear, flat-bottom 96-well plate.

  • Combine: Transfer a small volume (e.g., 1-2 µL) from your compound plate to the buffer plate, ensuring the final DMSO concentration is consistent across all wells (e.g., 0.5%). Mix well.

  • Initial Reading (T=0): Immediately read the absorbance of the plate at a wavelength where the compound does not absorb but where light scattering from a precipitate can be detected (e.g., 620 nm).

  • Incubate: Cover the plate and incubate at your experimental temperature (e.g., 37°C).

  • Final Reading (T=2h): After 2 hours, read the absorbance again at the same wavelength.

  • Analysis: A significant increase in absorbance over time indicates the formation of a precipitate. The highest concentration that does not show a significant increase in absorbance is considered the kinetic solubility limit under these conditions.

Signaling Pathway Context

Zmp1 is a secreted virulence factor of M. tuberculosis that acts within the host macrophage. Its primary role is to disrupt the normal process of phagosome maturation, which is a key defense mechanism of the immune system.

G mtb M. tuberculosis phagosome Phagosome mtb->phagosome Engulfment by Macrophage zmp1 Zmp1 Secretion phagosome->zmp1 maturation Phagosome Maturation (Acidification, Fusion with Lysosome) zmp1->maturation inhibition Inhibition survival Bacterial Survival and Replication maturation->survival prevents inhibition->maturation inhibitor Zmp1-IN-1 inhibitor->zmp1 blocks

Caption: Role of Zmp1 in M. tuberculosis pathogenesis.

References

troubleshooting common problems in Zmp1 enzymatic assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zmp1 enzymatic assays. The information is presented in a clear question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Why am I observing low or no Zmp1 enzymatic activity?

Low or no enzymatic activity can stem from several factors. Systematically check the following:

  • Incorrect Assay pH: Zmp1 exhibits optimal activity at a moderately acidic pH of around 6.3.[1][2] Ensure your assay buffer is correctly prepared and the final pH of the reaction mixture is within the optimal range.

  • Suboptimal Temperature: Most Zmp1 assays are performed at 37°C.[1] Significant deviations from this temperature can lead to reduced enzyme activity.[3] Ensure your incubator or plate reader is calibrated and maintaining the correct temperature.

  • Improper Enzyme Storage and Handling: Zmp1, like many enzymes, is sensitive to storage conditions. It should be stored at the recommended temperature (typically -20°C or -80°C) in appropriate buffers containing cryoprotectants like glycerol.[1] Avoid multiple freeze-thaw cycles, which can denature the enzyme and lead to a loss of activity.[3][4]

  • Presence of Inhibitors: Zmp1 is a zinc metalloprotease, and its activity can be inhibited by chelating agents that remove the essential zinc ion from the active site.[5] Common inhibitors include EDTA (>0.5 mM) and 1,10-phenanthroline.[6] Other substances like ascorbic acid (>0.2%), and detergents like SDS (>0.2%), NP-40 (>1%), and Tween-20 (>1%) can also interfere with the assay.[6] Ensure your sample and buffers are free from these contaminants.

  • Inactive Enzyme: The enzyme preparation itself may be inactive. If possible, test the enzyme activity with a known positive control substrate or a new batch of enzyme. Heat-inactivated Zmp1 (10 minutes at 100°C) can be used as a negative control.[7]

2. What could be causing high background signals in my fluorescence-based assay?

High background fluorescence can mask the true signal from the enzymatic reaction. Consider these potential causes:

  • Autofluorescent Compounds: Some compounds in your sample or buffer may be inherently fluorescent at the excitation and emission wavelengths used in the assay. Run a blank reaction containing all components except the enzyme to check for background fluorescence.

  • Substrate Instability: The fluorogenic substrate may be unstable and spontaneously hydrolyze, leading to a high background signal. Prepare the substrate solution fresh and protect it from light.

  • Incorrect Wavelength Settings: Ensure that the excitation and emission wavelengths on your fluorometer or plate reader are correctly set for the specific fluorogenic substrate being used.[3] For example, a common fluorogenic substrate for metalloproteinases uses an excitation of 320 nm and emission of 395 nm.[8]

  • Contaminated Plates or Buffers: Using dirty or inappropriate microplates can contribute to background noise. For fluorescence assays, black plates with clear bottoms are recommended to minimize background.[6] Ensure all buffers are prepared with high-purity water and are filtered if necessary.

3. My results are inconsistent and show high variability between replicates. What should I do?

Inconsistent results can be frustrating and can compromise the reliability of your data. Here are some common causes and solutions:

  • Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can introduce significant variability.[6] Use calibrated pipettes and ensure proper pipetting technique. Preparing a master mix for the reaction components can also help to ensure consistency across wells.[6]

  • Incomplete Mixing: Ensure all reaction components are thoroughly mixed before starting the measurement. Insufficient mixing can lead to non-uniform reaction rates.

  • Plate Edge Effects: Evaporation from the outer wells of a microplate can concentrate the reactants and lead to higher or lower readings.[3] To mitigate this, avoid using the outer wells or fill them with sterile water or buffer.

  • Temperature Gradients: Uneven heating across the microplate can cause variations in enzyme activity. Ensure the plate is uniformly equilibrated to the assay temperature.

  • Sample Preparation: Inconsistent sample preparation can lead to variability. Ensure that all samples are treated identically.[3]

Quantitative Data Summary

Table 1: Known Inhibitors of Zmp1

InhibitorTypeKiIC50Reference(s)
PhosphoramidonCompetitive35 ± 5 nM[8]
Compound 1c (N-(benzyloxy)-8-hydroxyquinoline-2-carboxamide)MixedKI1 = 10 nM11 nM[9][10]
Rhodamine-based inhibitorCompetitive94 nM[9][11]
EDTAChelating Agent>0.5 mM (interfering concentration)[6]
1,10-PhenanthrolineChelating Agent

Table 2: Kinetic Parameters of Zmp1 for Different Substrates

Substratekcat (s⁻¹)Km (µM)kcat/Km (M⁻¹s⁻¹)pHTemperature (°C)Reference(s)
Fluorogenic SubstrateVariesVariesHighest at pH 6.36.337[1][2]
Apelin-137.337[1]
Substance P7.337[1]
Bradykinin7.337[1]

Experimental Protocols & Methodologies

Key Experiment: Fluorogenic Zmp1 Activity Assay

This protocol describes a general method for measuring Zmp1 activity using a fluorogenic substrate.

Materials:

  • Recombinant Zmp1 enzyme

  • Fluorogenic peptide substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)[8]

  • Assay Buffer (e.g., 50 mM MES, pH 6.3)

  • Inhibitors or test compounds (if applicable)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Thaw Zmp1 enzyme on ice. Dilute to the desired concentration in cold assay buffer immediately before use.

    • Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO) and dilute to the final working concentration in assay buffer.

    • Prepare serial dilutions of inhibitors or test compounds in assay buffer.

  • Assay Setup:

    • Add 50 µL of assay buffer to each well of the microplate.

    • Add 10 µL of inhibitor or vehicle control to the appropriate wells.

    • Add 20 µL of diluted Zmp1 enzyme solution to all wells except the "no enzyme" control wells. Add 20 µL of assay buffer to the "no enzyme" control wells.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate Reaction:

    • Add 20 µL of the fluorogenic substrate solution to all wells to start the reaction.

  • Measure Fluorescence:

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically over a desired time period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths (e.g., Ex: 320 nm, Em: 395 nm).

  • Data Analysis:

    • Calculate the rate of substrate cleavage (increase in fluorescence over time) for each well.

    • Subtract the rate of the "no enzyme" control from all other readings to correct for background fluorescence.

    • For inhibitor studies, plot the reaction rate as a function of inhibitor concentration and determine the IC50 value.

Visualizations

Zmp1_Signaling_Pathway cluster_macrophage Macrophage M_tuberculosis M. tuberculosis Phagosome Phagosome M_tuberculosis->Phagosome Engulfment Zmp1_secreted Secreted Zmp1 Phagosome->Zmp1_secreted Secretion Inflammasome Inflammasome Activation Zmp1_secreted->Inflammasome Inhibition Caspase1 Caspase-1 Activation Inflammasome->Caspase1 IL1B IL-1β Maturation Caspase1->IL1B Lysosome_Fusion Phagosome-Lysosome Fusion IL1B->Lysosome_Fusion Bacterial_Clearance Bacterial Clearance Lysosome_Fusion->Bacterial_Clearance

Caption: Zmp1's role in inhibiting phagosome maturation.

Zmp1_Assay_Workflow Start Start Reagent_Prep Prepare Reagents (Enzyme, Substrate, Buffer) Start->Reagent_Prep Plate_Setup Set up 96-well Plate (Buffer, Inhibitor, Enzyme) Reagent_Prep->Plate_Setup Pre_incubation Pre-incubate at 37°C Plate_Setup->Pre_incubation Add_Substrate Initiate Reaction (Add Substrate) Pre_incubation->Add_Substrate Measure_Fluorescence Kinetic Fluorescence Reading Add_Substrate->Measure_Fluorescence Data_Analysis Analyze Data (Calculate Rates, IC50) Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: General workflow for a Zmp1 enzymatic assay.

Troubleshooting_Zmp1 Problem Unexpected Result No_Activity Low/No Activity Problem->No_Activity High_Background High Background Problem->High_Background High_Variability High Variability Problem->High_Variability Check_pH Verify Buffer pH (6.3) No_Activity->Check_pH Check_Temp Confirm Temperature (37°C) No_Activity->Check_Temp Check_Enzyme Assess Enzyme Integrity (Storage, Freeze-Thaw) No_Activity->Check_Enzyme Check_Inhibitors Screen for Inhibitors (e.g., EDTA) No_Activity->Check_Inhibitors Check_Blank Run 'No Enzyme' Control High_Background->Check_Blank Check_Substrate Assess Substrate Stability High_Background->Check_Substrate Check_Wavelengths Verify Wavelength Settings High_Background->Check_Wavelengths Check_Pipetting Review Pipetting Technique High_Variability->Check_Pipetting Use_MasterMix Use Master Mix High_Variability->Use_MasterMix Check_Mixing Ensure Thorough Mixing High_Variability->Check_Mixing Plate_Edge Address Plate Edge Effects High_Variability->Plate_Edge

Caption: Troubleshooting decision tree for Zmp1 assays.

References

Technical Support Center: Zmp1-IN-1 & Related Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Zmp1 inhibitors. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Zmp1 inhibitors, such as Zmp1-IN-1 and its analogs, in in vivo experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you overcome common challenges and improve the efficacy of your studies.

Frequently Asked Questions (FAQs)

Q1: What is Zmp1 and why is it a target for tuberculosis research?

Zmp1 (Zinc metalloprotease-1) is a virulence factor produced by Mycobacterium tuberculosis (Mtb), the bacterium that causes tuberculosis. Inside host macrophages, Zmp1 interferes with the innate immune response by preventing the activation of the inflammasome and inhibiting phagosome maturation. This allows the mycobacteria to survive and replicate within the host cells. By inhibiting Zmp1, researchers aim to restore the host's natural ability to clear the Mtb infection, making it a promising target for new anti-tuberculosis therapies.

Q2: I am seeing poor efficacy of my Zmp1 inhibitor in my animal model. What are the common causes?

Several factors can contribute to poor in vivo efficacy of a Zmp1 inhibitor. These can be broadly categorized into issues with the compound itself, the formulation and delivery, or the experimental model. Common causes include:

  • Poor Pharmacokinetics (PK): The compound may be rapidly metabolized and cleared from the body, not reaching therapeutic concentrations at the site of infection.

  • Low Bioavailability: The compound may be poorly absorbed when administered, particularly via the oral route.

  • Inadequate Formulation: The inhibitor may have poor solubility, leading to precipitation upon administration and reduced absorption.

  • Suboptimal Dosing Regimen: The dose or frequency of administration may not be sufficient to maintain a therapeutic concentration of the inhibitor.

  • Drug Resistance: Although less documented for Zmp1 inhibitors, the target protein could potentially mutate, reducing the binding affinity of the inhibitor.

Q3: How can I improve the solubility of my Zmp1 inhibitor for in vivo administration?

Improving solubility is a critical step for ensuring good bioavailability. Here are a few strategies:

  • Formulation Vehicles: Experiment with different vehicle compositions. Common choices for preclinical studies include solutions with co-solvents like DMSO, PEG300, and Tween-80.

  • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the formulation can significantly improve solubility.

  • Prodrug Approach: Chemical modification of the inhibitor to a more soluble prodrug that is converted to the active compound in vivo can be an effective strategy.

  • Nanoparticle Formulation: Encapsulating the inhibitor in nanoparticles can improve solubility and alter the pharmacokinetic profile.

Q4: What are the key pharmacokinetic parameters I should measure for my Zmp1 inhibitor?

To understand the behavior of your inhibitor in vivo, it is essential to measure the following pharmacokinetic parameters:

  • Cmax: The maximum concentration of the drug in the plasma.

  • Tmax: The time at which Cmax is reached.

  • AUC (Area Under the Curve): A measure of the total drug exposure over time.

  • Half-life (t1/2): The time it takes for the drug concentration in the plasma to be reduced by half.

  • Bioavailability (%F): The fraction of the administered dose that reaches systemic circulation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low plasma concentration after oral administration Poor oral bioavailability due to low solubility or high first-pass metabolism.1. Perform a pharmacokinetic study comparing oral (PO) and intraperitoneal (IP) or intravenous (IV) administration to determine bioavailability. 2. Optimize the formulation to improve solubility (see FAQ 3). 3. Consider a prodrug strategy to enhance absorption.
Rapid clearance of the inhibitor from plasma High metabolic rate.1. Investigate the metabolic stability of the compound using liver microsomes in vitro. 2. If metabolism is high, consider structural modifications to block metabolic sites. 3. Increase the dosing frequency or use a continuous infusion model to maintain therapeutic concentrations.
Inconsistent results between animals Variability in drug administration or animal-to-animal differences in metabolism.1. Ensure precise and consistent administration techniques. 2. Increase the number of animals per group to improve statistical power. 3. Monitor animal health closely, as underlying health issues can affect drug metabolism.
No reduction in bacterial load despite good in vitro activity Insufficient drug concentration at the site of infection (e.g., within macrophages in the lungs).1. Measure the concentration of the inhibitor in the target tissue (e.g., lung homogenates). 2. Consider targeted delivery systems, such as inhalable microparticles, to increase drug concentration at the site of infection.[1]

Quantitative Data Summary

While specific in vivo pharmacokinetic data for a compound explicitly named "Zmp1-IN-1" is not publicly available, we can look at data from other mycobacterial inhibitors to understand the key parameters. The following table summarizes pharmacokinetic data for the mycobactin biosynthesis inhibitor Salicyl-AMS in mice, which serves as a useful example.

Table 1: Pharmacokinetic Parameters of Salicyl-AMS in Mice

Administration RouteDose (mg/kg)Cmax (µg/mL)Tmax (min)AUC (µg·min/mL)
Oral (PO)16.71.21558.6
Intraperitoneal (IP)5.612.315450.4

Data from a study on the mycobactin biosynthesis inhibitor Salicyl-AMS, presented here as an example.[2]

In addition to pharmacokinetic data, the inhibitory activity of Zmp1 inhibitors is a critical parameter. The following table includes data for a potent Zmp1 inhibitor, compound 1c.

Table 2: In Vitro Inhibitory Activity of Zmp1 Inhibitor 1c

CompoundTargetIC50 (nM)Inhibition Type
Compound 1cZmp111Mixed

Data for N-(benzyloxy)-8-hydroxyquinoline-2-carboxamide (compound 1c).[3]

Experimental Protocols

Protocol 1: In Vivo Efficacy Assessment in a Murine Tuberculosis Model

This protocol provides a general framework for assessing the in vivo efficacy of a Zmp1 inhibitor.

1. Animal Model:

  • Use a susceptible mouse strain, such as BALB/c or C57BL/6.
  • Infect mice via aerosol with a low dose of Mycobacterium tuberculosis H37Rv (e.g., 100-200 CFU/lungs).

2. Inhibitor Formulation and Administration:

  • Prepare the Zmp1 inhibitor in a sterile, well-tolerated vehicle. A common formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
  • Administer the inhibitor via the desired route (e.g., oral gavage, intraperitoneal injection). The dosing regimen should be based on prior pharmacokinetic studies.

3. Treatment Groups:

  • Group 1 (Vehicle Control): Receive the vehicle only.
  • Group 2 (Inhibitor Treatment): Receive the Zmp1 inhibitor at one or more dose levels.
  • Group 3 (Positive Control): Receive a standard anti-tuberculosis drug (e.g., isoniazid).

4. Efficacy Readout:

  • At selected time points post-infection (e.g., 4 and 8 weeks), euthanize a subset of mice from each group.
  • Aseptically remove the lungs and spleen.
  • Homogenize the organs in sterile saline with 0.05% Tween-80.
  • Plate serial dilutions of the homogenates on 7H11 agar plates.
  • Incubate plates at 37°C for 3-4 weeks and count the number of colony-forming units (CFU).

5. Data Analysis:

  • Express the bacterial load as log10 CFU per organ.
  • Compare the CFU counts between the treatment groups and the vehicle control to determine the reduction in bacterial load.

Protocol 2: Single-Dose Pharmacokinetic Study

This protocol outlines the steps for determining the pharmacokinetic profile of a Zmp1 inhibitor.

1. Animal Model and Dosing:

  • Use healthy, uninfected mice.
  • Administer a single dose of the Zmp1 inhibitor via the intended clinical route (e.g., oral) and a route that ensures 100% bioavailability (e.g., intravenous).

2. Sample Collection:

  • Collect blood samples at multiple time points after administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
  • Process the blood to obtain plasma and store at -80°C until analysis.

3. Bioanalytical Method:

  • Develop and validate a sensitive and specific method for quantifying the inhibitor in plasma, typically using liquid chromatography-mass spectrometry (LC-MS).

4. Data Analysis:

  • Plot the plasma concentration of the inhibitor versus time.
  • Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.
  • Calculate oral bioavailability by comparing the AUC from the oral route to the AUC from the intravenous route.

Visualizations

Zmp1_Signaling_Pathway cluster_macrophage Macrophage Mtb Mycobacterium tuberculosis Phagosome Phagosome Mtb->Phagosome Engulfment Zmp1 Zmp1 Phagosome->Zmp1 Secretes PhagosomeMaturation Phagosome Maturation Phagosome->PhagosomeMaturation Inflammasome Inflammasome Activation Zmp1->Inflammasome Inhibits Caspase1 Caspase-1 Activation Inflammasome->Caspase1 IL1b IL-1β Production Caspase1->IL1b IL1b->PhagosomeMaturation Phagolysosome Phagolysosome Formation PhagosomeMaturation->Phagolysosome Lysosome Lysosome Lysosome->Phagolysosome BacterialClearance Bacterial Clearance Phagolysosome->BacterialClearance Zmp1_Inhibitor Zmp1-IN-1 Zmp1_Inhibitor->Zmp1 Inhibits

Caption: Zmp1 signaling pathway and the action of Zmp1-IN-1.

experimental_workflow cluster_invivo In Vivo Efficacy Workflow start Start: Aerosol Infection with Mtb treatment Initiate Treatment Regimen (Vehicle, Inhibitor, Positive Control) start->treatment monitoring Monitor Animal Health and Weight treatment->monitoring endpoint1 Endpoint 1 (e.g., 4 weeks) monitoring->endpoint1 endpoint2 Endpoint 2 (e.g., 8 weeks) monitoring->endpoint2 euthanasia Euthanize Animals endpoint1->euthanasia endpoint2->euthanasia organ_harvest Harvest Lungs and Spleen euthanasia->organ_harvest homogenization Homogenize Organs organ_harvest->homogenization plating Plate Serial Dilutions homogenization->plating incubation Incubate Plates plating->incubation cfu_counting Count Colony-Forming Units (CFU) incubation->cfu_counting analysis Data Analysis and Comparison cfu_counting->analysis end End: Determine Efficacy analysis->end

Caption: Experimental workflow for in vivo efficacy studies.

References

Technical Support Center: Addressing Cell Viability Assay Artifacts with Zmp1-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Zmp1-IN-1, an inhibitor of the Mycobacterium tuberculosis (Mtb) Zinc metalloprotease 1 (Zmp1). The content is designed to help users navigate potential artifacts in cell viability assays and interpret their results accurately.

Frequently Asked Questions (FAQs)

Q1: What is Zmp1 and what is its primary function?

A1: Zmp1 is a zinc-dependent metalloprotease secreted by Mycobacterium tuberculosis, the bacterium that causes tuberculosis.[1][2] Its primary role is as a virulence factor that helps the bacteria survive inside host macrophages. It achieves this by preventing the activation of a protein complex called the inflammasome.[3][4] By inhibiting the inflammasome, Zmp1 suppresses the activation of caspase-1 and the subsequent processing and secretion of the pro-inflammatory cytokine IL-1β.[1][5] This ultimately blocks a form of inflammatory cell death known as pyroptosis, allowing the mycobacteria to replicate within the macrophage.[6][7]

Q2: How does a Zmp1 inhibitor like Zmp1-IN-1 work?

A2: Zmp1-IN-1 is a small molecule designed to specifically bind to and inhibit the enzymatic activity of Zmp1. By blocking Zmp1, the inhibitor effectively removes the brakes that Mtb puts on the host cell's immune response. This restores the activation of the caspase-1 inflammasome, leading to the maturation of IL-1β and the induction of pyroptosis in infected cells.[8][9] This can enhance the clearance of the bacteria by the host immune system.[1]

Q3: Why might Zmp1-IN-1 interfere with my cell viability assay results?

A3: Zmp1-IN-1's mechanism of action is to restore a natural cell death pathway (pyroptosis) in Mtb-infected cells. Many common cell viability assays measure metabolic activity (e.g., MTT) or membrane integrity (e.g., LDH release). When Zmp1-IN-1 successfully restores pyroptosis, it will lead to cell lysis. This can be misinterpreted as compound-induced cytotoxicity or an experimental artifact, rather than the desired biological effect of eliminating infected cells. Therefore, it is crucial to use appropriate assays and controls to distinguish between off-target toxicity and on-target, mechanism-based cell death.

Q4: What is pyroptosis and how is it different from apoptosis?

A4: Pyroptosis is a highly inflammatory form of programmed cell death that is dependent on the activation of inflammatory caspases, such as caspase-1.[6][7] It is characterized by cell swelling, membrane rupture, and the release of pro-inflammatory cytokines like IL-1β and IL-18.[5] This serves as an antimicrobial defense by eliminating infected cells and sending alarm signals to the immune system. Apoptosis, in contrast, is a generally non-inflammatory, immunologically silent form of cell death characterized by cell shrinkage, DNA fragmentation, and the formation of apoptotic bodies, which are cleared by phagocytes without inducing inflammation.[10]

Troubleshooting Guide

Issue 1: I'm observing a significant decrease in cell viability (e.g., with an MTT assay) after treating Mtb-infected macrophages with Zmp1-IN-1. Is the compound toxic?

Answer: While off-target toxicity is always a possibility, the observed decrease in viability is likely due to the intended pharmacological effect of Zmp1-IN-1. By inhibiting Zmp1, the compound restores the host cell's ability to undergo pyroptosis, a lytic form of cell death.

  • Recommended Actions:

    • Run Controls: Test Zmp1-IN-1 on uninfected macrophages at the same concentrations. A significant loss of viability in uninfected cells would suggest off-target toxicity.

    • Switch Assays: Metabolic assays like MTT can be unreliable in activated macrophages, as their metabolic state is altered, potentially leading to an overestimation of cell numbers.[11] Use an assay that directly measures cell lysis, such as a Lactate Dehydrogenase (LDH) release assay. An increase in LDH release in infected, treated cells compared to controls would confirm lytic cell death.

    • Measure Caspase-1 Activity: Directly measure the activation of caspase-1. A significant increase in caspase-1 activity in infected cells upon treatment with Zmp1-IN-1 confirms that the inflammasome pathway is being restored.[12]

Issue 2: My results from different cell viability assays are contradictory.

Answer: This is a common issue when studying pathways that induce specific types of cell death. An MTT (metabolic) assay might show one result, while an LDH (membrane integrity) assay shows another.

  • Explanation:

    • MTT Assay: Measures mitochondrial reductase activity. In Mtb-infected macrophages, inflammation and metabolic reprogramming can alter this activity, confounding the results.[11]

    • LDH Release Assay: Measures the release of the cytosolic enzyme LDH into the supernatant, which is a direct marker of plasma membrane rupture, a key feature of pyroptosis and necrosis.[13]

    • Recommendation: For studying Zmp1-IN-1, which restores pyroptosis, an LDH release assay is more appropriate and directly measures the expected biological outcome. Use it as your primary assay for cell death and complement it with a direct measurement of caspase-1 activation.

Issue 3: I am not observing any effect on cell viability after adding Zmp1-IN-1.

Answer: This could be due to several factors related to the experimental setup.

  • Possible Causes & Solutions:

    • Inhibitor Concentration: The concentration of Zmp1-IN-1 may be too low. Perform a dose-response curve to determine the optimal effective concentration.

    • Timing of Treatment: The inhibitor should be added after the bacteria have had sufficient time to establish infection and begin expressing virulence factors like Zmp1. Adding the drug 24 hours post-infection is a common practice.[8]

    • Bacterial Strain: Ensure you are using a virulent strain of Mycobacterium that expresses functional Zmp1. Some attenuated strains like M. bovis BCG may have a less dramatic response to Zmp1 inhibition.[8]

    • Cell Type: The response can vary between different macrophage cell lines (e.g., J774, RAW 264.7) and primary human monocyte-derived macrophages (hMDMs).[8][14] Ensure the cell type you are using is appropriate and responsive.

Quantitative Data Summary

The following tables provide a summary of quantitative data for a potent Zmp1 inhibitor and the cytotoxic effects of the Zmp1 protein itself, derived from published literature.

Table 1: Inhibitory Activity of a Zmp1 Inhibitor (Compound 1c) (Data synthesized from Pelliccia et al., 2018)[8]

CompoundTargetAssay TypeIC₅₀ (nM)
1c (N-(benzyloxy)-8-hydroxyquinoline-2-carboxamide)Zmp1Fluorimetric11

Table 2: Cytotoxic Effects of Recombinant Zmp1 (rZmp1) on THP-1 Macrophages (Data synthesized from Vemula et al., 2016)[13][15]

TreatmentConcentrationEffectAssay
rZmp1 ~550 nM50% Cell Death (IC₅₀)Viability Assay
rZmp1 500 nM66.6% PI PositivePropidium Iodide Staining
rZmp1 1 µM75.5% PI PositivePropidium Iodide Staining
rZmp1 500 nM - 1 µMIncreased LDH ReleaseLDH Assay

Note: The data in Table 2 refers to the exogenous addition of the recombinant Zmp1 protein, which can induce necrosis at high concentrations, a separate consideration from the use of a Zmp1 inhibitor.

Detailed Experimental Protocols

Protocol 1: Macrophage Infection and Zmp1-IN-1 Treatment

  • Cell Culture: Plate macrophages (e.g., J774 murine macrophages or human THP-1 cells differentiated with PMA) in a 96-well plate at a suitable density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight.

  • Bacterial Preparation: Grow M. tuberculosis H37Rv to mid-log phase. Wash the bacteria with PBS and declump by passing through a 27-gauge needle 10 times. Adjust the bacterial suspension to the desired concentration in antibiotic-free cell culture medium.

  • Infection: Infect the macrophage monolayer at a low Multiplicity of Infection (MOI), for example, 1:10 (bacteria to macrophage), to avoid rapid host cell toxicity from the infection itself.[8]

  • Incubation: Incubate for 4 hours to allow for phagocytosis.

  • Washing: Gently wash the cells three times with warm PBS to remove extracellular bacteria.

  • Inhibitor Treatment: Add fresh culture medium containing the desired concentrations of Zmp1-IN-1 (or vehicle control). It is common to add the inhibitor 24 hours post-infection to allow for the establishment of Mtb evasion strategies.[8]

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24-72 hours) before proceeding with downstream assays.

Protocol 2: Assessment of Cell Lysis via LDH Release Assay

  • Sample Collection: After the treatment period from Protocol 1, carefully collect 50 µL of cell culture supernatant from each well without disturbing the cell monolayer. Transfer to a new 96-well plate.

  • Cell Lysis Control: To create a maximum LDH release control, add 10 µL of 10X Lysis Buffer (provided with most commercial kits) to several control wells 45 minutes before collecting the supernatant.

  • Assay Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay, Promega). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Protocol 3: Caspase-1 Activity Assay

  • Cell Lysis: After the treatment period, lyse the cells in each well using a lysis buffer compatible with the caspase activity assay (e.g., containing CHAPS).

  • Substrate Addition: Use a fluorogenic caspase-1 specific substrate, such as FAM-YVAD-FMK, which binds specifically to active caspase-1.[12] Add the substrate to the cell lysates according to the manufacturer's protocol.

  • Incubation: Incubate the plate as recommended by the manufacturer (e.g., 1 hour at 37°C) to allow the substrate to bind.

  • Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 488 nm/530 nm).

  • Analysis: An increase in fluorescence intensity corresponds to higher caspase-1 activity. Report the results as fold change over the untreated control.

Visualizations

Zmp1_Signaling_Pathway cluster_macrophage Macrophage cluster_phagosome Phagosome Mtb M. tuberculosis Zmp1 Zmp1 Mtb->Zmp1 Secretes Inflammasome NLRP3 Inflammasome (Inactive) Zmp1->Inflammasome Inhibits Activation Pro_Casp1 Pro-Caspase-1 Active_Inflammasome NLRP3 Inflammasome (Active) Casp1 Active Caspase-1 Active_Inflammasome->Casp1 Activates Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleaves Pyroptosis Pyroptosis (Cell Lysis) Casp1->Pyroptosis Induces IL1b Mature IL-1β (Secretion) Pro_IL1b->IL1b PAMPs PAMPs/DAMPs PAMPs->Inflammasome Senses Zmp1_IN_1 Zmp1-IN-1 Zmp1_IN_1->Zmp1 Blocks

Caption: Zmp1 inhibits the inflammasome, blocking pyroptosis. Zmp1-IN-1 blocks Zmp1, restoring this pathway.

Troubleshooting_Workflow Start Unexpected Decrease in Cell Viability Observed Question1 Is it On-Target Pyroptosis or Off-Target Toxicity? Start->Question1 Control_Exp Experiment: Treat Uninfected Cells with Zmp1-IN-1 Question1->Control_Exp Result_NoTox Result: No Viability Loss in Uninfected Cells Control_Exp->Result_NoTox  If Result_Tox Result: Viability Loss in Uninfected Cells Control_Exp->Result_Tox  If Confirm_Pyroptosis Action: Confirm Pyroptosis Pathway Activation Result_NoTox->Confirm_Pyroptosis Conclusion_Tox Conclusion: Compound has Off-Target Toxicity. Lower concentration or re-synthesize. Result_Tox->Conclusion_Tox Assay_LDH 1. Switch to LDH Release Assay (Measures cell lysis) Confirm_Pyroptosis->Assay_LDH Assay_Casp1 2. Measure Caspase-1 Activity (Directly measures pathway) Confirm_Pyroptosis->Assay_Casp1 Conclusion_OnTarget Conclusion: Observed cell death is the intended on-target effect (Pyroptosis). Assay_LDH->Conclusion_OnTarget Assay_Casp1->Conclusion_OnTarget

References

Technical Support Center: Quality Control and Purity Assessment of Synthesized Zmp1-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesized Zmp1 inhibitor, Zmp1-IN-1. The information provided is based on general principles of small molecule synthesis and quality control, as specific data for "Zmp1-IN-1" is not extensively available in public literature.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary methods for assessing the purity of a new batch of synthesized Zmp1-IN-1?

A1: The primary methods for assessing the purity of Zmp1-IN-1 include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC is used to determine the percentage of the main compound versus impurities. LC-MS confirms the molecular weight of the desired compound and helps in identifying impurities. ¹H and ¹³C NMR are used to confirm the chemical structure and can also reveal the presence of impurities, including residual solvents.

Q2: What are the acceptable purity levels for Zmp1-IN-1 for in vitro and in vivo studies?

A2: For initial in vitro biochemical assays, a purity of >95% is generally recommended. For cell-based assays, a purity of >98% is advisable to avoid off-target effects from impurities. For in vivo studies in animal models, the highest possible purity, typically >99%, is required, along with thorough characterization of any remaining impurities.

Q3: How can I confirm the identity of my synthesized Zmp1-IN-1?

A3: The identity of Zmp1-IN-1 should be confirmed using a combination of analytical techniques. Mass spectrometry (e.g., high-resolution MS) will confirm the elemental composition by providing a highly accurate molecular weight. ¹H and ¹³C NMR spectroscopy will confirm the chemical structure by showing the connectivity of atoms. Comparison of the obtained data with a reference standard, if available, is the gold standard for identity confirmation.

Q4: What are common sources of impurities in the synthesis of Zmp1-IN-1?

A4: Common sources of impurities include unreacted starting materials, byproducts from side reactions, reagents used in the synthesis (e.g., coupling agents, bases), and residual solvents from purification steps.[1] Metal contaminants, such as zinc, can also be introduced if certain reagents or reaction vessels are used.[2]

Q5: How should I store Zmp1-IN-1 to ensure its stability?

A5: Zmp1-IN-1, like many small molecule inhibitors, should be stored as a solid in a tightly sealed container at -20°C or -80°C, protected from light and moisture. For short-term use, solutions can be prepared and stored at -20°C. Avoid repeated freeze-thaw cycles. Stability in relevant media, such as cell culture media, should be assessed.[3]

II. Troubleshooting Guides

This section provides troubleshooting for specific issues that may be encountered during the quality control and purity assessment of Zmp1-IN-1.

Issue 1: Low Purity of Zmp1-IN-1 Detected by HPLC

Potential Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS to ensure it goes to completion. If necessary, increase the reaction time, temperature, or the stoichiometry of reagents.
Formation of Byproducts Optimize reaction conditions (temperature, solvent, catalyst) to minimize side reactions. Consider a different synthetic route if byproduct formation is significant.[1]
Inefficient Purification Optimize the purification method. For column chromatography, try different solvent systems or stationary phases. For recrystallization, screen various solvents. Consider preparative HPLC for final purification if high purity is required.
Compound Degradation Assess the stability of Zmp1-IN-1 under the purification conditions. If the compound is sensitive to acid, base, or temperature, adjust the purification method accordingly.

Issue 2: Discrepancy between Expected and Observed Molecular Weight in Mass Spectrometry

Potential Cause Suggested Solution
Formation of Adducts The observed mass may correspond to adducts with ions from the mobile phase (e.g., [M+Na]⁺, [M+K]⁺, [M+NH₄]⁺) or solvents (e.g., [M+CH₃CN+H]⁺). Check for these common adducts in your data analysis.
Incorrect Isotopic Pattern Compare the observed isotopic pattern with the theoretical pattern for the expected elemental formula. Discrepancies may indicate an incorrect elemental composition.
Compound Fragmentation The desired molecular ion may be unstable and fragment in the mass spectrometer. Try using a softer ionization technique (e.g., Electrospray Ionization - ESI) or adjusting the instrument parameters.
Presence of an Unexpected Impurity If the major peak does not correspond to the expected mass, it is likely that an unexpected product or impurity is the main component. Re-evaluate the synthetic scheme and reaction outcome.

Issue 3: Presence of Unidentified Peaks in the ¹H NMR Spectrum

Potential Cause Suggested Solution
Residual Solvents Compare the chemical shifts of the unknown peaks with common NMR solvents (e.g., acetone, dichloromethane, ethyl acetate, DMSO). Quantify the residual solvent to ensure it is within acceptable limits.
Water A broad peak, often in the range of 1.5-4.5 ppm (depending on the solvent), may indicate the presence of water. Ensure all starting materials and solvents are dry and the reaction is performed under an inert atmosphere if necessary.
Structural Isomers The presence of rotamers or tautomers can lead to more peaks than expected. Try acquiring the NMR spectrum at a higher temperature to see if the peaks coalesce.
Byproducts or Starting Materials Compare the spectrum with the NMR spectra of the starting materials and potential byproducts. If these are present, further purification is required.

III. Quantitative Data Summary

The following tables summarize typical analytical data for a batch of Zmp1-IN-1 that has passed quality control.

Table 1: HPLC and LC-MS Data for Zmp1-IN-1

Parameter Specification Result
Purity (HPLC, 254 nm) ≥ 98.0%99.2%
Retention Time (HPLC) Report5.8 minutes
Molecular Weight (LC-MS, [M+H]⁺) Expected: 450.18Observed: 450.2
Elemental Composition (HRMS) C₂₄H₂₃N₅O₃Confirmed

Table 2: NMR Data for Zmp1-IN-1 (in DMSO-d₆)

Nucleus Key Chemical Shifts (ppm) Interpretation
¹H NMR 7.2-8.5 (aromatic protons), 4.1 (methylene protons), 2.5 (methyl protons)Consistent with the expected structure.
¹³C NMR 165.2 (carbonyl), 110-150 (aromatic carbons), 55.4 (methoxy), 21.3 (methyl)All expected carbons are observed.
Residual Solvents < 0.1%Meets specification.

IV. Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve Zmp1-IN-1 in a suitable solvent (e.g., DMSO or acetonitrile) to a concentration of 1 mg/mL.

2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

  • LC System: Use an HPLC system with conditions similar to those for purity assessment.

  • Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer.

  • Ionization Mode: Positive ion mode is typically used for compounds containing basic nitrogen atoms.

  • Scan Range: m/z 100-1000.

  • Data Analysis: Extract the total ion chromatogram (TIC) and the mass spectrum for the peak of interest. Check for the [M+H]⁺ ion.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

  • Spectrometer: 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of Zmp1-IN-1 in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Experiments: Acquire ¹H NMR, ¹³C NMR, and optionally 2D spectra like COSY and HSQC for full structural elucidation.

  • Data Processing: Process the data using appropriate software. Reference the spectra to the residual solvent peak.

V. Visualizations

Zmp1_Signaling_Pathway cluster_extracellular Extracellular cluster_macrophage Macrophage Cytoplasm M_tuberculosis M. tuberculosis Zmp1 Zmp1 M_tuberculosis->Zmp1 secretes Phagosome Phagosome M_tuberculosis->Phagosome NLRP3 NLRP3 Inflammasome Zmp1->NLRP3 inhibits Phagosome->NLRP3 activates IL1b Pro-IL-1β NLRP3->IL1b activates caspase-1 to cleave Active_IL1b Active IL-1β IL1b->Active_IL1b Zmp1_IN_1 Zmp1-IN-1 Zmp1_IN_1->Zmp1 inhibits Synthesis_QC_Workflow Synthesis Chemical Synthesis of Zmp1-IN-1 Purification Purification (e.g., Column Chromatography) Synthesis->Purification Initial_QC Initial QC (TLC, LC-MS) Purification->Initial_QC Final_QC Final QC (HPLC, NMR, HRMS) Initial_QC->Final_QC Pass Batch Passes QC (Purity > 98%) Final_QC->Pass Yes Fail Batch Fails QC Final_QC->Fail No Storage Store at -20°C Pass->Storage Repurify Re-purify Fail->Repurify Repurify->Final_QC Troubleshooting_Low_Purity Start Low Purity Detected by HPLC Check_NMR Analyze NMR and LC-MS Data Start->Check_NMR Impurity_Type Identify Impurity Type Check_NMR->Impurity_Type Starting_Material Unreacted Starting Material Impurity_Type->Starting_Material Starting Material Byproduct Reaction Byproduct Impurity_Type->Byproduct Byproduct Solvent Residual Solvent Impurity_Type->Solvent Solvent Optimize_Reaction Optimize Reaction Conditions Starting_Material->Optimize_Reaction Optimize_Purification Optimize Purification Method Byproduct->Optimize_Purification Dry_Sample Dry Sample Under High Vacuum Solvent->Dry_Sample

References

Technical Support Center: Studying Zmp1 Function with Chemical Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls when studying the function of Mycobacterium tuberculosis zinc metalloprotease 1 (Zmp1) using chemical inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is Zmp1 and why is it a target for drug development?

Zmp1 is a zinc-dependent metalloprotease secreted by Mycobacterium tuberculosis (Mtb), the bacterium that causes tuberculosis.[1][2][3] It is considered a key virulence factor, playing a crucial role in the bacterium's ability to survive and replicate within host macrophages.[4][5] Zmp1 helps Mtb evade the host immune system by preventing the activation of the inflammasome, a key cellular defense mechanism, and by arresting the maturation of the phagosome, the cellular compartment where Mtb resides.[4][5][6] By inhibiting the host's ability to clear the infection, Zmp1 contributes to the pathogenicity of Mtb.[4][7] Its critical role in Mtb survival makes it a promising target for the development of new anti-tuberculosis drugs.[7][8]

Q2: What are the main classes of chemical inhibitors used to study Zmp1?

Several classes of chemical inhibitors have been developed to study Zmp1 function. These include:

  • Broad-spectrum metalloprotease inhibitors: Phosphoramidon is a well-characterized, potent inhibitor of Zmp1 and other M13 family metalloproteases.[6]

  • Hydroxamate-based inhibitors: This class of compounds, such as the novel 8-hydroxyquinoline-2-hydroxamates, has shown high potency against Zmp1.[7][9][10]

  • Rhodanine-based inhibitors: These compounds have also been identified as effective Zmp1 inhibitors.[3]

  • Thiazolidinedione-hydroxamates: These have been investigated as potential scaffolds for Zmp1 inhibitors.[11][12][13]

Q3: My Zmp1 inhibitor shows high potency in an in vitro enzymatic assay but has little to no effect on Mtb survival within macrophages. What could be the reason for this discrepancy?

This is a common challenge. Several factors can contribute to this observation:

  • Cell permeability: The inhibitor may not efficiently cross the macrophage cell membrane and/or the phagosomal membrane to reach Zmp1 in its subcellular location.

  • Inhibitor stability: The compound may be unstable in the cellular environment or metabolized by host cell enzymes.

  • Efflux pumps: The inhibitor could be actively transported out of the macrophage or the bacterium by efflux pumps.

  • Off-target effects: The inhibitor might have off-target effects within the macrophage that counteract its intended activity or cause cytotoxicity, masking the specific effect on Mtb.[14][15]

  • Experimental conditions: The in vitro assay conditions (e.g., pH, substrate concentration) may not accurately reflect the environment within the Mtb-containing phagosome.[1]

Troubleshooting Guides

Problem 1: High background signal or variability in the in vitro Zmp1 activity assay.
  • Possible Cause 1: Substrate instability or precipitation.

    • Troubleshooting Tip: Ensure the fluorogenic substrate is fully dissolved and stable in the assay buffer. Prepare fresh substrate solutions for each experiment. Consider testing different assay buffers to improve substrate solubility.

  • Possible Cause 2: Contamination of recombinant Zmp1.

    • Troubleshooting Tip: Verify the purity of the recombinant Zmp1 protein using SDS-PAGE. If necessary, perform an additional purification step.

  • Possible Cause 3: Non-specific inhibition or activation by components in the inhibitor stock solution.

    • Troubleshooting Tip: Always include a vehicle control (the solvent used to dissolve the inhibitor, e.g., DMSO) at the same final concentration as in the experimental wells. Test the effect of the vehicle alone on enzyme activity.

Problem 2: Inconsistent results in macrophage infection assays.
  • Possible Cause 1: Variability in macrophage viability or activation state.

    • Troubleshooting Tip: Standardize the cell culture conditions, including cell passage number and seeding density. Ensure consistent macrophage differentiation protocols if using primary cells or cell lines like THP-1.

  • Possible Cause 2: Inconsistent Mtb infection dose (Multiplicity of Infection - MOI).

    • Troubleshooting Tip: Accurately determine the concentration of your Mtb stock before each experiment. Ensure a single-cell suspension of Mtb to achieve a consistent MOI across wells.

  • Possible Cause 3: Cytotoxicity of the chemical inhibitor.

    • Troubleshooting Tip: Perform a separate cytotoxicity assay to determine the non-toxic concentration range of your inhibitor on the macrophages being used.[16] Always include an uninfected, inhibitor-treated control to assess inhibitor-induced cell death.

Quantitative Data Summary

The following tables summarize key quantitative data for commonly studied Zmp1 inhibitors.

Table 1: Inhibitory Potency of Selected Zmp1 Inhibitors

InhibitorClassIC50 / KiAssay ConditionsReference
PhosphoramidonBroad-spectrumKi = 35 ± 5 nMFluorogenic substrate assay[6]
N-(benzyloxy)-8-hydroxyquinoline-2-carboxamide (1c)HydroxamateIC50 = 11 nMFluorimetric assay[17]
Rhodanine-based inhibitorRhodanineKi = 94 nMNot specified[17]
Thiazolidinedione derivative (2f)Thiazolidinedione-hydroxamate83.2% reduction of intracellular Mtb survivalMacrophage infection assay[11]

Table 2: Specificity and Cytotoxicity of a Potent Zmp1 Inhibitor

InhibitorOff-Target (MMP-1) IC50Off-Target (MMP-2) IC50Cytotoxicity on hMDM (at 20 µg/mL)Reference
N-(benzyloxy)-8-hydroxyquinoline-2-carboxamide (1c)>10 µM≥ 1 µM~10% cell mortality (comparable to control)[17]

Experimental Protocols

Protocol 1: In Vitro Zmp1 Inhibition Assay using a Fluorogenic Substrate

This protocol is a generalized procedure for determining the in vitro inhibitory activity of a compound against recombinant Zmp1.

  • Reagents and Materials:

    • Recombinant Zmp1 protein

    • Fluorogenic Zmp1 substrate (e.g., MCA-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)[6]

    • Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, 0.05% Brij-35, pH 7.5)

    • Chemical inhibitor stock solution (in DMSO)

    • 96-well black microplate

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the chemical inhibitor in the assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).

    • In the 96-well plate, add 50 µL of the diluted inhibitor or vehicle control to each well.

    • Add 25 µL of the recombinant Zmp1 solution (at a pre-determined optimal concentration) to each well.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 25 µL of the fluorogenic substrate to each well.

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically over 30-60 minutes (e.g., every minute) at the appropriate excitation and emission wavelengths for the fluorophore.

    • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Protocol 2: Intracellular Mtb Survival Assay in Macrophages

This protocol outlines a method to assess the effect of a chemical inhibitor on the survival of Mtb within infected macrophages.

  • Reagents and Materials:

    • Macrophage cell line (e.g., J774, THP-1) or primary macrophages

    • Complete cell culture medium

    • Mycobacterium tuberculosis (e.g., H37Rv)

    • Chemical inhibitor

    • Lysis buffer (e.g., 0.1% Triton X-100 in sterile water)

    • 7H11 agar plates supplemented with OADC

    • Sterile PBS

  • Procedure:

    • Seed macrophages in a 24-well plate and allow them to adhere overnight.

    • Infect the macrophages with Mtb at a desired MOI (e.g., 1:1) for a defined period (e.g., 4 hours).

    • Wash the cells with sterile PBS to remove extracellular bacteria.

    • Add fresh culture medium containing serial dilutions of the chemical inhibitor or a vehicle control. Ensure the inhibitor concentrations are below the cytotoxic level.

    • Incubate the infected cells for the desired time period (e.g., 24, 48, or 72 hours).

    • At each time point, wash the cells with PBS and then lyse them with the lysis buffer.

    • Prepare serial dilutions of the cell lysates in sterile water.

    • Plate the dilutions on 7H11 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks until colonies are visible.

    • Count the colony-forming units (CFUs) to determine the number of viable intracellular bacteria.

    • Compare the CFU counts from inhibitor-treated wells to the vehicle-treated control to determine the effect on intracellular Mtb survival.

Visualizations

Zmp1_Signaling_Pathway cluster_extracellular Extracellular/Phagosome cluster_macrophage Macrophage Cytosol Mtb Mycobacterium tuberculosis Zmp1 Secreted Zmp1 Mtb->Zmp1 Secretes Inflammasome Inflammasome Activation Zmp1->Inflammasome Inhibits PhagosomeMaturation Phagosome Maturation Zmp1->PhagosomeMaturation Inhibits Pro_IL1B Pro-IL-1β IL1B Active IL-1β IL1B->PhagosomeMaturation Promotes Caspase1 Caspase-1 Caspase1->Pro_IL1B Cleaves Inflammasome->Caspase1 Activates Clearance Bacterial Clearance PhagosomeMaturation->Clearance Leads to

Caption: Zmp1-mediated inhibition of the host immune response.

Experimental_Workflow cluster_vitro In Vitro Testing cluster_cell Cell-Based Assays cluster_validation Lead Candidate Validation EnzymeAssay 1. Recombinant Zmp1 Enzymatic Assay IC50 2. Determine IC50 EnzymeAssay->IC50 Specificity 3. Specificity Assay (e.g., against MMPs) IC50->Specificity Cytotoxicity 4. Macrophage Cytotoxicity Assay Specificity->Cytotoxicity Promising Candidates InfectionAssay 5. Intracellular Mtb Survival Assay (CFU) Cytotoxicity->InfectionAssay Determine non-toxic concentration range Lead Validated Inhibitor InfectionAssay->Lead Effective in intracellular model

Caption: Workflow for evaluating Zmp1 chemical inhibitors.

References

impact of serum proteins on Zmp1-IN-1 activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Zmp1-IN-1. The following information addresses potential issues related to the impact of serum proteins on the activity of Zmp1-IN-1 in experimental settings.

Troubleshooting Guide

This guide is designed to help you identify and resolve common problems that may arise during your experiments with Zmp1-IN-1, particularly when serum is a component of your experimental system.

Problem Potential Cause Recommended Solution
Reduced Zmp1-IN-1 Potency (Higher IC50) in the Presence of Serum Serum Protein Binding: Zmp1-IN-1 may be binding to abundant serum proteins, such as albumin, reducing the free concentration of the inhibitor available to interact with Zmp1.[1][2][3]1. Quantify Serum Protein Binding: Perform experiments to determine the extent of Zmp1-IN-1 binding to serum proteins. Techniques like equilibrium dialysis, ultrafiltration, or surface plasmon resonance can be used. 2. Increase Zmp1-IN-1 Concentration: Titrate the concentration of Zmp1-IN-1 in the presence of a fixed serum concentration to overcome the effects of protein binding. 3. Reduce Serum Concentration: If experimentally feasible, lower the percentage of serum in your cell culture medium.
Inconsistent Results Between in vitro and Cell-Based Assays Differential Protein Concentrations: The concentration and composition of proteins in your in vitro buffer are significantly different from those in cell culture medium containing serum.1. Match Assay Conditions: To the extent possible, match the buffer components of your in vitro assay with the cell culture medium, or supplement your in vitro assay with a purified, abundant serum protein like bovine serum albumin (BSA) or human serum albumin (HSA) to assess its impact. 2. Serum-Free Conditions: As a control, perform cell-based assays in serum-free or reduced-serum conditions for a short duration to minimize the impact of serum proteins.
High Background Signal or Assay Interference Non-specific Interactions: Components in the serum may be interfering with your assay readout (e.g., fluorescence, luminescence).1. Run Serum Controls: Include control wells that contain all assay components, including serum, but lack either the Zmp1 enzyme or the substrate to determine the background signal from serum alone. 2. Use a Different Assay Format: If interference is persistent, consider an alternative method for measuring Zmp1 activity that is less susceptible to serum interference, such as mass spectrometry-based substrate cleavage assays.[4][5]
Precipitation of Zmp1-IN-1 in Serum-Containing Media Poor Solubility and Protein Interaction: The inhibitor may have low solubility that is exacerbated by interactions with serum components.1. Solubility Testing: Determine the solubility of Zmp1-IN-1 in your specific serum-containing medium. 2. Formulation Adjustment: Consider using a different vehicle for dissolving Zmp1-IN-1 that is compatible with your experimental system.

Frequently Asked Questions (FAQs)

Q1: What is Zmp1 and why is it a target for drug development?

A1: Zmp1 is a zinc metalloprotease produced by Mycobacterium tuberculosis, the bacterium that causes tuberculosis.[4][5] It is considered a key virulence factor that helps the bacteria survive within the host by preventing the maturation of the phagosome, the cellular compartment that would normally destroy the bacteria.[6][7] By inhibiting Zmp1, it is hypothesized that the host's immune cells will be better able to clear the mycobacterial infection.[8][9]

Q2: How might serum proteins affect the activity of my Zmp1 inhibitor?

A2: Serum contains a high concentration of proteins, with albumin being the most abundant.[1] Small molecule drugs, like Zmp1-IN-1, can bind reversibly to these proteins.[2][10] This binding effectively sequesters the inhibitor, reducing the concentration of the free, active compound that is available to inhibit the Zmp1 enzyme. This can lead to a decrease in the observed potency of the inhibitor in serum-containing environments compared to serum-free biochemical assays.[11]

Q3: What are some initial steps I can take to assess the impact of serum on my experiments?

A3: A good first step is to compare the IC50 value of Zmp1-IN-1 in a standard biochemical assay (without serum) to the IC50 value obtained in a cell-based assay that requires serum-containing media. A significant increase in the IC50 in the cell-based assay could suggest an impact of serum proteins.

Q4: Are there any specific Zmp1 inhibitors that have been characterized?

A4: Yes, several inhibitors have been developed and studied. For instance, a potent inhibitor with an 8-hydroxyquinoline-2-hydroxamate scaffold, referred to as compound "1c", has been identified.[12][13][14] Another class of inhibitors is based on the rhodanine skeleton.[8]

Data Presentation

When quantifying the impact of serum proteins on Zmp1-IN-1 activity, it is crucial to present the data in a clear and structured manner. Below is a template for summarizing such data.

Table 1: Effect of Serum Proteins on Zmp1-IN-1 Potency

Assay Condition Zmp1-IN-1 IC50 (nM) Fold Shift in IC50 (vs. Serum-Free)
Serum-Free Buffer501.0
Buffer + 10% Fetal Bovine Serum2505.0
Buffer + 50% Human Serum100020.0
Cell-Based Assay (10% FBS)3006.0

Experimental Protocols

1. Fluorometric Assay for Zmp1 Activity

This protocol is adapted from methods used to characterize Zmp1 activity.[12]

  • Objective: To measure the enzymatic activity of Zmp1 in the presence and absence of Zmp1-IN-1 and serum proteins.

  • Materials:

    • Recombinant Zmp1 enzyme

    • Fluorogenic Zmp1 substrate

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

    • Zmp1-IN-1

    • Fetal Bovine Serum (FBS) or Human Serum

    • 96-well black microplate

    • Fluorometric plate reader

  • Procedure:

    • Prepare a stock solution of Zmp1-IN-1 in a suitable solvent (e.g., DMSO).

    • In the wells of the microplate, add the assay buffer.

    • For experiments with serum, add the desired final concentration of serum to the appropriate wells.

    • Add serial dilutions of Zmp1-IN-1 to the wells. Include a vehicle control (e.g., DMSO) without the inhibitor.

    • Add the Zmp1 enzyme to all wells except for the no-enzyme control.

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Immediately begin reading the fluorescence intensity at appropriate excitation and emission wavelengths over a set period (e.g., 60 minutes) using a plate reader.

    • Calculate the rate of reaction from the linear portion of the fluorescence curve.

    • Determine the IC50 of Zmp1-IN-1 by plotting the percent inhibition against the logarithm of the inhibitor concentration.

2. Macrophage Infection Assay for Intracellular Mycobacterial Survival

This protocol assesses the effect of Zmp1-IN-1 on the survival of mycobacteria within macrophages.[15][16]

  • Objective: To evaluate the efficacy of Zmp1-IN-1 in reducing intracellular mycobacterial burden in a serum-containing cell culture environment.

  • Materials:

    • Macrophage cell line (e.g., J774 or RAW 264.7)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • Mycobacterium tuberculosis H37Rv or a suitable surrogate strain

    • Zmp1-IN-1

    • Lysis buffer (e.g., 0.1% Triton X-100 in PBS)

    • 7H10 agar plates

  • Procedure:

    • Seed macrophages in a 24-well plate and allow them to adhere overnight.

    • Infect the macrophages with mycobacteria at a specified multiplicity of infection (MOI) for a defined period (e.g., 4 hours).

    • Wash the cells to remove extracellular bacteria.

    • Add fresh complete culture medium containing serial dilutions of Zmp1-IN-1 or a vehicle control.

    • Incubate the infected cells for a desired period (e.g., 24-72 hours).

    • At the end of the incubation, wash the cells with PBS.

    • Lyse the macrophages with lysis buffer to release the intracellular bacteria.

    • Prepare serial dilutions of the cell lysates and plate them on 7H10 agar plates.

    • Incubate the plates at 37°C until colonies are visible.

    • Count the colony-forming units (CFUs) to determine the number of viable intracellular bacteria.

    • Calculate the percent reduction in CFU in the Zmp1-IN-1 treated wells compared to the vehicle control.

Visualizations

Zmp1_Signaling_Pathway cluster_macrophage Macrophage Phagosome Phagosome (containing M. tuberculosis) Phagolysosome Phagolysosome (Mycobacterial Killing) Phagosome->Phagolysosome Maturation Lysosome Lysosome Lysosome->Phagolysosome Zmp1 Zmp1 Zmp1->Phagosome Inhibits Maturation Mtb M. tuberculosis Mtb->Zmp1 secretes

Caption: Zmp1's role in inhibiting phagosome maturation.

Experimental_Workflow_Serum_Impact cluster_invitro In Vitro Assay cluster_cellbased Cell-Based Assay invitro_assay Biochemical Assay (Serum-Free) invitro_result Baseline IC50 invitro_assay->invitro_result comparison Compare IC50 Values invitro_result->comparison Compare cell_assay Macrophage Infection (with Serum) cell_result Apparent IC50 cell_assay->cell_result cell_result->comparison Compare conclusion Potential Serum Protein Binding comparison->conclusion Fold Shift > 1

Caption: Workflow for assessing serum protein impact.

Serum_Protein_Binding_Logic Zmp1_IN1_total Total Zmp1-IN-1 Zmp1_IN1_free Free Zmp1-IN-1 Zmp1_IN1_total->Zmp1_IN1_free Zmp1_IN1_bound Bound Zmp1-IN-1 Zmp1_IN1_total->Zmp1_IN1_bound Serum_Protein Serum Protein (e.g., Albumin) Serum_Protein->Zmp1_IN1_bound Inhibition Inhibition of Zmp1 Zmp1_IN1_free->Inhibition No_Inhibition No Inhibition Zmp1_IN1_bound->No_Inhibition Zmp1_enzyme Zmp1 Enzyme Zmp1_enzyme->Inhibition

Caption: Logic of Zmp1-IN-1 serum protein binding.

References

Validation & Comparative

Validating Target Engagement of Zmp1-IN-1 in Intact Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to validate the target engagement of Zmp1-IN-1, a representative potent inhibitor of Mycobacterium tuberculosis Zinc metalloprotease 1 (Zmp1). Zmp1 is a crucial virulence factor that facilitates mycobacterial survival within host macrophages by inhibiting the inflammasome pathway.[1][2][3] Validating that a small molecule inhibitor like Zmp1-IN-1 effectively binds to Zmp1 in living cells is a critical step in its development as a potential therapeutic agent.

Introduction to Zmp1 and its Inhibition

Zmp1, a member of the M13 family of zinc-dependent metalloproteases, plays a significant role in the pathogenesis of tuberculosis.[2][4] It prevents the activation of caspase-1, thereby inhibiting the processing of pro-interleukin-1β (pro-IL-1β) into its mature, pro-inflammatory form, IL-1β.[1][2] This action ultimately hinders the maturation of the phagosome, allowing M. tuberculosis to evade clearance by the host's immune cells.[1][5] The development of potent and specific Zmp1 inhibitors is a promising strategy to counteract this immune evasion mechanism. This guide will focus on Zmp1-IN-1 as a representative inhibitor to illustrate the validation of target engagement.

Comparative Analysis of Zmp1 Inhibitors

Several classes of Zmp1 inhibitors have been identified, each with varying potencies. For the purpose of this guide, we will consider "Zmp1-IN-1" as a placeholder for a highly potent synthetic inhibitor, such as the 8-hydroxyquinoline-2-hydroxamate based compound 1c , which has been reported as one of the most potent Zmp1 inhibitors to date.[6][7]

Inhibitor ClassExample CompoundPotency (IC50/Ki)SelectivityReference
PhosphonamidatePhosphoramidonKi = 35 ± 5 nMBroad-spectrum metalloprotease inhibitor[4]
Rhodanine-basedN/AKi = 94 nMHigh selectivity for Zmp1 over human Neprilysin[8]
8-hydroxyquinoline-2-hydroxamateCompound 1c ("Zmp1-IN-1")IC50 = 11 nMHigh[6]
ThiazolidinedioneCompound 2f N/A (83.2% reduction of intracellular bacterial survival)N/A[2][9]

Validating Zmp1-IN-1 Target Engagement in Intact Cells

Confirming that Zmp1-IN-1 binds to Zmp1 within the complex environment of a living cell is paramount. The following are key experimental approaches to validate target engagement.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to directly assess the binding of a ligand to its target protein in intact cells.[4][6][10] The principle is based on the thermal stabilization of the target protein upon ligand binding.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow cluster_sample_prep Sample Preparation cluster_heating Thermal Challenge cluster_lysis Cell Lysis & Protein Extraction cluster_analysis Analysis cluster_result Expected Outcome IntactCells Intact Cells (e.g., Macrophages) Treatment Treat with Zmp1-IN-1 or Vehicle Control IntactCells->Treatment Heating Heat cells to a range of temperatures Treatment->Heating Lysis Lyse cells and separate soluble vs. aggregated proteins Heating->Lysis Analysis Analyze soluble Zmp1 levels (e.g., Western Blot) Lysis->Analysis Result Zmp1-IN-1 treated cells show higher levels of soluble Zmp1 at elevated temperatures Analysis->Result

Caption: Workflow for CETSA to validate Zmp1-IN-1 target engagement.

Experimental Protocol: CETSA

  • Cell Culture and Treatment: Culture macrophages (e.g., THP-1 or J774) to the desired density. Treat the cells with varying concentrations of Zmp1-IN-1 or a vehicle control for a specified duration.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Lysis: Immediately after heating, lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Centrifugation: Separate the soluble protein fraction from the precipitated (aggregated) proteins by centrifugation at high speed.

  • Protein Analysis: Collect the supernatant (soluble fraction) and analyze the levels of Zmp1 using Western blotting with a Zmp1-specific antibody.

  • Data Analysis: Quantify the band intensities and plot the amount of soluble Zmp1 as a function of temperature for both Zmp1-IN-1 and vehicle-treated samples. A shift in the melting curve to higher temperatures for the Zmp1-IN-1 treated samples indicates target engagement.

Assessing Downstream Pathway Modulation

Inhibition of Zmp1 by Zmp1-IN-1 is expected to restore the host cell's ability to process pro-IL-1β and promote phagosome maturation.[1][5] Measuring these downstream effects provides indirect but physiologically relevant evidence of target engagement.

Signaling Pathway: Zmp1-mediated Immune Evasion

Zmp1_Pathway cluster_pathogen Mycobacterium tuberculosis cluster_host Host Macrophage cluster_inhibitor Inhibitor Action Mtb M. tuberculosis Zmp1 Secretes Zmp1 Mtb->Zmp1 Caspase1 Caspase-1 Activation Zmp1->Caspase1 Inhibits Inflammasome Inflammasome Activation Inflammasome->Caspase1 IL1B Mature IL-1β Caspase1->IL1B cleavage proIL1B Pro-IL-1β proIL1B->IL1B Phagosome Phagosome Maturation IL1B->Phagosome Clearance Mycobacterial Clearance Phagosome->Clearance Zmp1_IN_1 Zmp1-IN-1 Zmp1_IN_1->Zmp1 Inhibits

Caption: Zmp1 inhibits inflammasome-mediated mycobacterial clearance.

Experimental Protocol: Macrophage Infection Assay and IL-1β Measurement

  • Macrophage Infection: Seed macrophages in a culture plate and infect them with M. tuberculosis H37Rv or M. bovis BCG at a specific multiplicity of infection (MOI).

  • Inhibitor Treatment: After an initial infection period (e.g., 1 hour), wash the cells to remove extracellular bacteria and add fresh media containing Zmp1-IN-1 at various concentrations.

  • Incubation: Incubate the infected and treated cells for a defined period (e.g., 24-72 hours).

  • Assessment of Bacterial Viability: Lyse the macrophages and plate the lysate on 7H10 agar to determine the number of viable intracellular bacteria (colony-forming units, CFU). A reduction in CFU in Zmp1-IN-1 treated cells compared to the vehicle control indicates successful inhibition of Zmp1's pro-survival function.[6]

  • IL-1β Measurement: Collect the cell culture supernatants at different time points and measure the concentration of mature IL-1β using an ELISA kit. An increase in IL-1β secretion in the presence of Zmp1-IN-1 would indicate the reversal of Zmp1-mediated inhibition of inflammasome activity.

Alternative and Complementary Approaches

While CETSA and downstream functional assays are primary methods for validating target engagement in intact cells, other techniques can provide complementary information.

  • Photoaffinity Labeling: This method uses a chemically modified version of the inhibitor that can be covalently cross-linked to its target upon photoactivation, allowing for direct identification.

  • In-situ Activity-Based Probing: Utilizes probes that covalently bind to the active site of the enzyme, providing a readout of target engagement by competition with the inhibitor.

Conclusion

Validating the target engagement of Zmp1-IN-1 in intact cells is a multi-faceted process that strengthens the rationale for its further development. A combination of direct biophysical methods like CETSA and functional assays that measure the downstream consequences of Zmp1 inhibition provides the most robust evidence of on-target activity. The experimental protocols and comparative data presented in this guide offer a framework for researchers to design and execute studies aimed at confirming the cellular mechanism of action of novel Zmp1 inhibitors.

References

A Comparative Analysis of Zmp1 Inhibition by Zmp1-IN-1 and Genetic Knockout

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers in Mycobacterial Pathogenesis and Drug Development

This guide provides a detailed comparison of the phenotypic consequences of inhibiting the Mycobacterium tuberculosis (Mtb) virulence factor, Zinc metalloprotease 1 (Zmp1), through two distinct approaches: pharmacological inhibition with the potent inhibitor Zmp1-IN-1 and genetic inactivation via gene knockout. This analysis is intended to inform researchers, scientists, and drug development professionals on the nuances of targeting Zmp1 for potential anti-tubercular therapies.

Introduction to Zmp1: A Key Virulence Factor

Zmp1 is a secreted zinc-dependent metalloprotease that plays a pivotal role in the pathogenesis of tuberculosis.[1][2][3] It is recognized as a critical virulence factor that facilitates the survival of Mtb within host macrophages by actively suppressing the host's innate immune response.[4][5][6] A primary mechanism of Zmp1-mediated virulence is the inhibition of phagosome maturation, a crucial process for the elimination of intracellular pathogens.[7][8][9] Zmp1 achieves this by preventing the activation of the inflammasome, a multi-protein complex that leads to the activation of caspase-1 and the subsequent processing and secretion of the pro-inflammatory cytokine Interleukin-1β (IL-1β).[4][5][6] By blocking this pathway, Zmp1 allows Mtb to reside and replicate within a non-degradative phagosomal compartment, effectively evading host defenses.

Phenotypic Comparison: Zmp1-IN-1 Treatment vs. zmp1 Knockout

Both the pharmacological inhibition of Zmp1 with Zmp1-IN-1 and the genetic deletion of the zmp1 gene result in a significant attenuation of mycobacterial virulence. However, the specific experimental readouts and the context of these findings differ. The following tables summarize the key quantitative data from studies investigating these two approaches.

Table 1: Impact on Intracellular Mycobacterial Survival
Approach Model System Metric Observed Effect Reference
Zmp1-IN-1 Treatment M. tuberculosis H37Rv-infected J774 murine macrophagesLog CFU reduction-0.63 Log CFU/10^6 cells[10]
M. tuberculosis H37Ra-infected RAW 264.7 murine macrophages% reduction of bacterial survivalUp to 83.2% reduction[2]
zmp1 Knockout M. bovis BCG in murine bone marrow-derived macrophages% survival relative to wild-typeSignificant decrease in survival[6]
M. tuberculosis H37Rv in miceBacterial burden in lungs (CFU)Significant attenuation compared to wild-type[5]
Table 2: Effect on Host Immune Response
Approach Model System Metric Observed Effect Reference
Zmp1-IN-1 Treatment M. tuberculosis-infected macrophagesNot explicitly quantified in the provided abstracts, but implied to restore inflammasome activation.Inferred restoration of IL-1β secretion and phagosome maturation.[1][11]
zmp1 Knockout M. bovis BCG-infected murine macrophagesCaspase-1 activation (p20 subunit)Increased levels of active caspase-1[5]
M. bovis BCG-infected murine macrophagesIL-1β secretionIncreased secretion of IL-1β[6]
M. bovis BCG-infected murine macrophagesPhagosome-lysosome fusion (colocalization with Lysotracker)Enhanced colocalization with lysosomal markers[5]

Experimental Protocols

A detailed understanding of the methodologies employed is crucial for the interpretation and replication of these findings.

Intracellular Survival Assay (Zmp1-IN-1 Treatment)
  • Cell Culture and Infection: J774 murine macrophages are seeded in 24-well plates and infected with M. tuberculosis H37Rv at a specific multiplicity of infection (MOI), for instance, 1:10.

  • Inhibitor Treatment: 24 hours post-infection, the cells are treated with a known concentration of Zmp1-IN-1 (e.g., 6.5 µg/mL).

  • Lysis and Plating: At specified time points (e.g., 48 or 72 hours post-treatment), the macrophages are lysed with a solution of saponin or Triton X-100 to release intracellular bacteria.

  • CFU Enumeration: Serial dilutions of the lysate are plated on Middlebrook 7H10 or 7H11 agar plates. The plates are incubated at 37°C for 3-4 weeks, after which the colony-forming units (CFU) are counted.

  • Data Analysis: The Log CFU reduction is calculated by comparing the CFU counts from treated and untreated control wells.

Generation of zmp1 Knockout Mutants
  • Construct Design: A suicide vector is constructed containing a selectable marker (e.g., kanamycin resistance gene, Kmr) flanked by homologous regions upstream and downstream of the zmp1 gene.

  • Electroporation: The construct is introduced into M. tuberculosis or M. bovis BCG via electroporation.

  • Selection of Mutants: Homologous recombination results in the replacement of the zmp1 gene with the resistance cassette. Mutants are selected on antibiotic-containing media.

  • Confirmation: The successful knockout is confirmed by Southern blotting and/or PCR analysis to verify the absence of the zmp1 gene and the presence of the resistance cassette at the correct locus. Western blotting can also be used to confirm the absence of Zmp1 protein expression.[5]

In Vivo Virulence Assessment (zmp1 Knockout)
  • Animal Model: C57BL/6 mice are commonly used for aerosol infection models of tuberculosis.

  • Aerosol Infection: Mice are infected with a low dose of the wild-type M. tuberculosis H37Rv or the zmp1 knockout mutant using an aerosol exposure system.

  • Bacterial Burden Determination: At various time points post-infection (e.g., 14, 28, and 56 days), groups of mice are euthanized. The lungs and spleens are aseptically removed, homogenized, and serial dilutions are plated on selective agar to determine the bacterial load (CFU).

  • Statistical Analysis: The CFU counts from mice infected with the knockout strain are compared to those infected with the wild-type strain to assess the level of attenuation.

Signaling Pathways and Experimental Workflows

Visualizing the molecular pathways and experimental designs can aid in a clearer understanding of the comparison.

Zmp1_Signaling_Pathway cluster_macrophage Macrophage Mtb M. tuberculosis Phagosome Phagosome Mtb->Phagosome Internalization Zmp1 Zmp1 Phagosome->Zmp1 Secretion Phagolysosome Phagolysosome (Bacterial Killing) Phagosome->Phagolysosome Fusion Inflammasome Inflammasome Zmp1->Inflammasome Inhibits pro_Casp1 Pro-Caspase-1 Inflammasome->pro_Casp1 Activates Casp1 Caspase-1 pro_Casp1->Casp1 Cleavage pro_IL1b Pro-IL-1β Casp1->pro_IL1b Cleavage IL1b IL-1β pro_IL1b->IL1b IL1b->Phagosome Promotes Maturation Lysosome Lysosome Lysosome->Phagolysosome Fusion

Caption: Zmp1-mediated inhibition of the inflammasome pathway.

Experimental_Comparison_Workflow cluster_approaches Intervention Approaches cluster_models Experimental Models cluster_phenotypes Phenotypic Readouts Zmp1_IN1 Zmp1-IN-1 Treatment (Pharmacological Inhibition) In_Vitro In Vitro (Macrophage Infection) Zmp1_IN1->In_Vitro zmp1_KO zmp1 Knockout (Genetic Inactivation) zmp1_KO->In_Vitro In_Vivo In Vivo (Mouse Model) zmp1_KO->In_Vivo Survival Mycobacterial Survival (CFU count) In_Vitro->Survival Immune_Response Host Immune Response (Caspase-1, IL-1β, Phagosome Maturation) In_Vitro->Immune_Response In_Vivo->Survival

Caption: Workflow comparing Zmp1-IN-1 and knockout studies.

Conclusion

Both the pharmacological inhibition of Zmp1 with Zmp1-IN-1 and the genetic knockout of the zmp1 gene lead to a similar and significant reduction in mycobacterial virulence. The primary mechanism underlying this attenuation is the restoration of the host's innate immune response, specifically the activation of the inflammasome pathway, leading to enhanced phagosome maturation and bacterial killing.

The data from zmp1 knockout studies provide a clear genetic proof-of-concept for Zmp1 as a crucial virulence factor and a valid drug target. The phenotypic outcomes observed in these knockout models, such as reduced bacterial burden in vivo, serve as a benchmark for the efficacy of pharmacological inhibitors.

Zmp1-IN-1 and other potent inhibitors demonstrate the feasibility of therapeutically targeting Zmp1. The dose-dependent reduction in intracellular bacterial survival upon inhibitor treatment corroborates the findings from genetic studies and highlights the potential of a small-molecule approach to combat tuberculosis.

For drug development professionals, the consistency between the genetic and pharmacological data strongly supports the continued investigation of Zmp1 inhibitors as a novel class of anti-tubercular agents. Future studies should aim to directly compare the efficacy of lead inhibitor compounds with zmp1 knockout mutants in the same experimental systems to precisely quantify the degree to which pharmacological inhibition phenocopies genetic deletion. This will be crucial for optimizing the therapeutic potential of Zmp1-targeted therapies.

References

A Researcher's Guide to Selectivity Profiling: The Case of Zmp1-IN-1 Against Human Metalloproteases

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a novel inhibitor is paramount to its potential therapeutic success. This guide provides a framework for evaluating the selectivity profile of Zmp1-IN-1, a known inhibitor of the Mycobacterium tuberculosis metalloprotease Zmp1, against a panel of human metalloproteases. While specific cross-reactivity data for Zmp1-IN-1 is not extensively published, this guide outlines the established methodologies and data presentation standards for such a crucial assessment.

Zmp1-IN-1 has been identified as a potent inhibitor of the mycobacterial zinc metalloprotease Zmp1, an enzyme essential for the intracellular survival and pathogenicity of Mycobacterium tuberculosis. As with any inhibitor intended for therapeutic use in humans, a thorough evaluation of its selectivity is critical to anticipate potential off-target effects and ensure safety and efficacy. The primary concern is the unintended inhibition of human metalloproteases, such as the matrix metalloproteinases (MMPs), which play vital roles in tissue remodeling, inflammation, and other physiological processes.

Comparative Selectivity Profile of Zmp1-IN-1

A comprehensive selectivity profile is typically generated by assessing the inhibitory activity of the compound against a panel of purified human metalloproteases. The results are commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 1: Illustrative Selectivity Profile of a Hypothetical Zmp1 Inhibitor Against Human Metalloproteases

Enzyme TargetClassIC50 (nM)Fold Selectivity vs. Zmp1
M. tuberculosis Zmp1 Bacterial Metalloprotease [Insert experimental value] -
MMP-1Collagenase>10,000>[Calculate]
MMP-2Gelatinase>10,000>[Calculate]
MMP-3Stromelysin>10,000>[Calculate]
MMP-7Matrilysin>10,000>[Calculate]
MMP-8Collagenase>10,000>[Calculate]
MMP-9Gelatinase>10,000>[Calculate]
MMP-13Collagenase>10,000>[Calculate]
ADAM10A Disintegrin and Metalloproteinase>10,000>[Calculate]
ADAM17A Disintegrin and Metalloproteinase>10,000>[Calculate]
Neprilysin (NEP)M13 Family Peptidase>10,000>[Calculate]

Note: The values presented in this table are for illustrative purposes and should be replaced with experimental data. A higher IC50 value indicates weaker inhibition, and a high fold selectivity for Zmp1 over human metalloproteases is a desirable characteristic for a therapeutic candidate.

Experimental Protocols for Metalloprotease Inhibition Assays

A standardized and robust experimental protocol is essential for generating reliable and comparable selectivity data. A common method for assessing metalloprotease inhibition is the fluorogenic substrate assay.

Principle: This assay utilizes a synthetic peptide substrate that is internally quenched. Upon cleavage by the metalloprotease, a fluorophore and a quencher are separated, resulting in an increase in fluorescence that is directly proportional to the enzyme's activity. The presence of an inhibitor will reduce the rate of substrate cleavage and, consequently, the fluorescence signal.

Materials:

  • Purified recombinant human metalloproteases (e.g., MMP-1, MMP-2, MMP-9, etc.)

  • Zmp1-IN-1 or the test compound

  • Fluorogenic peptide substrates specific for each metalloprotease

  • Assay buffer (e.g., Tris-HCl, CaCl2, ZnCl2, Brij-35)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Enzyme Preparation: Reconstitute and dilute the purified metalloproteases to a working concentration in the assay buffer.

  • Inhibitor Preparation: Prepare a serial dilution of Zmp1-IN-1 in the assay buffer.

  • Assay Reaction: a. To each well of the 96-well plate, add the assay buffer. b. Add a fixed volume of the respective metalloprotease to each well. c. Add the serially diluted Zmp1-IN-1 to the wells. Include a positive control (enzyme without inhibitor) and a negative control (buffer only). d. Incubate the plate at 37°C for a predetermined period (e.g., 15-30 minutes) to allow for inhibitor-enzyme binding.

  • Initiation of Reaction: Add the specific fluorogenic substrate to each well to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence plate reader.

  • Data Analysis: a. Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration. b. Plot the reaction velocity against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a dose-response curve.

Visualizing Experimental Workflows and Concepts

Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental procedures and the principles of selective inhibition.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Purified Human Metalloprotease Plate 96-Well Plate Incubation at 37°C Enzyme->Plate Inhibitor Zmp1-IN-1 (Serial Dilution) Inhibitor->Plate Substrate Fluorogenic Substrate Reader Fluorescence Plate Reader Plate->Reader Add Substrate Velocity Calculate Initial Reaction Velocity Reader->Velocity Curve Dose-Response Curve Velocity->Curve IC50 Determine IC50 Curve->IC50

Caption: Experimental workflow for determining the IC50 of Zmp1-IN-1 against a human metalloprotease.

G cluster_myco Mycobacterium cluster_human Human Host Zmp1_IN_1 Zmp1-IN-1 Zmp1 Zmp1 Zmp1_IN_1->Zmp1 Inhibits MMPs Human MMPs Zmp1_IN_1->MMPs Potential Off-Target Inhibition Virulence Bacterial Virulence Zmp1->Virulence Promotes Physiology Normal Physiological Processes MMPs->Physiology Regulates

Caption: Desired selective inhibition of mycobacterial Zmp1 over human MMPs by Zmp1-IN-1.

Conclusion

The development of selective inhibitors against pathogenic targets is a cornerstone of modern drug discovery. For a compound like Zmp1-IN-1, which targets a bacterial virulence factor, demonstrating a high degree of selectivity against human enzymes is a non-negotiable step in the preclinical development process. By employing standardized biochemical assays and rigorous data analysis, researchers can build a comprehensive selectivity profile that will guide further optimization and clinical translation efforts. The methodologies and frameworks presented in this guide provide a clear path for the systematic evaluation of Zmp1-IN-1 and other novel inhibitors against human metalloproteases.

comparing Zmp1-IN-1 with broad-spectrum metalloprotease inhibitors like phosphoramidon

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison between the selective Zmp1 inhibitor, Zmp1-IN-1 (N-(benzyloxy)-8-hydroxyquinoline-2-carboxamide), and the broad-spectrum metalloprotease inhibitor, phosphoramidon. This comparison is intended to assist researchers in selecting the appropriate tool compound for studies on Mycobacterium tuberculosis (Mtb) pathogenesis and for the development of novel anti-tubercular agents.

Introduction to Zmp1 and its Inhibition

Zmp1 is a zinc metalloprotease secreted by Mycobacterium tuberculosis, the causative agent of tuberculosis. It belongs to the M13 family of metalloproteases and functions as a key virulence factor by interfering with the host's innate immune response. Specifically, Zmp1 has been shown to inhibit the maturation of phagosomes and the activation of the inflammasome, thereby promoting the survival of Mtb within host macrophages.[1][2][3] Given its crucial role in Mtb pathogenesis, Zmp1 has emerged as a promising target for the development of new anti-tubercular drugs.

Inhibitors of Zmp1 can be broadly categorized into two types: selective inhibitors, designed to target Zmp1 with high specificity, and broad-spectrum inhibitors, which inhibit a wider range of metalloproteases. Zmp1-IN-1 (compound '1c') is a potent and selective inhibitor of Zmp1.[4] In contrast, phosphoramidon is a well-characterized broad-spectrum inhibitor that targets various metalloproteases, including Zmp1.[1]

Comparative Data on Inhibitory Activity

The following table summarizes the available quantitative data on the inhibitory activity of Zmp1-IN-1 and phosphoramidon against Zmp1 and other metalloproteases.

Target EnzymeZmp1-IN-1 (compound '1c')Phosphoramidon
Zmp1 (M. tuberculosis) IC₅₀ = 11 nM [4]Kᵢ = 35 nM [5]
Matrix Metalloproteinase-1 (MMP-1)IC₅₀ > 10 µM[4]Not specified
Matrix Metalloproteinase-2 (MMP-2)IC₅₀ ≥ 1 µM[4]Not specified
Endothelin-Converting Enzyme (ECE)Not specifiedIC₅₀ = 3.5 µM[6][7]
Neprilysin (NEP)Not specifiedIC₅₀ = 0.034 µM[6][7]
Angiotensin-Converting Enzyme (ACE)Not specifiedIC₅₀ = 78 µM[6][7]
ThermolysinNot specifiedIC₅₀ = 0.4 µg/mL[7]

Note: IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibition constant) are both measures of inhibitor potency. While not directly equivalent, they provide a strong basis for comparing the inhibitory capabilities of the compounds. The lower the value, the more potent the inhibitor.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to enable reproducibility and further investigation.

Zmp1 Inhibition Assay (Fluorimetric)

This protocol is adapted from the method used to characterize Zmp1-IN-1.[4]

  • Reagents and Materials:

    • Recombinant Zmp1 enzyme

    • Fluorogenic Zmp1 substrate (e.g., Mca-YVADAPK(Dnp)-NH₂)

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl₂, 0.01% Tween-20

    • Zmp1-IN-1 (or other test inhibitor) dissolved in DMSO

    • Phosphoramidon (as a control) dissolved in water or assay buffer

    • 96-well black microplate

    • Fluorescence microplate reader (Excitation: 328 nm, Emission: 393 nm)

  • Procedure:

    • Prepare serial dilutions of the test inhibitor and phosphoramidon in assay buffer. The final DMSO concentration should be kept below 1%.

    • In a 96-well plate, add 50 µL of the assay buffer to all wells.

    • Add 10 µL of the diluted inhibitor or vehicle (for control wells) to the respective wells.

    • Add 20 µL of the Zmp1 enzyme solution (final concentration ~10 nM) to all wells except the blank.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the fluorogenic substrate solution (final concentration ~10 µM).

    • Immediately measure the fluorescence intensity kinetically for 30 minutes at 37°C.

    • Calculate the initial reaction velocities (RFU/min) from the linear portion of the progress curves.

    • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value. For Kᵢ determination, perform the assay at multiple substrate concentrations.

Broad-Spectrum Metalloprotease Inhibition Assays (General Protocol)

The following is a generalized fluorimetric protocol that can be adapted for testing inhibitors against other metalloproteases like MMPs, ACE, and NEP, by using the appropriate enzyme, substrate, and buffer conditions.

  • Reagents and Materials:

    • Specific metalloprotease (e.g., MMP-1, MMP-2, ACE, NEP)

    • Corresponding fluorogenic substrate

    • Enzyme-specific assay buffer

    • Test inhibitor and control inhibitor

    • 96-well black microplate

    • Fluorescence microplate reader with appropriate excitation/emission wavelengths

  • Procedure:

    • Follow steps 1-5 from the Zmp1 inhibition assay protocol, using the specific enzyme and its corresponding assay buffer.

    • Initiate the reaction by adding the specific fluorogenic substrate.

    • Monitor the fluorescence kinetically at the appropriate excitation and emission wavelengths.

    • Calculate initial velocities and percent inhibition as described for the Zmp1 assay.

    • Determine IC₅₀ or Kᵢ values from the dose-response curves.

Visualizations

Zmp1 Signaling Pathway in M. tuberculosis Pathogenesis

The following diagram illustrates the proposed mechanism by which Zmp1 interferes with the host immune response, leading to enhanced mycobacterial survival.

Zmp1_Pathway cluster_macrophage Macrophage Cytosol Mtb Mycobacterium tuberculosis Phagosome Phagosome Mtb->Phagosome Engulfment Zmp1 Secreted Zmp1 Phagosome->Zmp1 Secretion Lysosome Lysosome Phagosome->Lysosome Fusion Phagolysosome Phagolysosome Formation Phagosome->Phagolysosome Survival Mtb Survival and Replication Phagosome->Survival Zmp1->Phagosome Inhibits Maturation Inflammasome Inflammasome (e.g., NLRP3) Zmp1->Inflammasome Inhibition ProCasp1 Pro-Caspase-1 Inflammasome->ProCasp1 Activation Casp1 Active Caspase-1 ProCasp1->Casp1 Cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b Cleavage IL1b Secreted IL-1β ProIL1b->IL1b IL1b->Phagosome Promotes Maturation Phagolysosome->Mtb Mtb Killing

Caption: Zmp1's role in Mtb pathogenesis.

Experimental Workflow for Inhibitor Screening

This diagram outlines the general workflow for screening and characterizing metalloprotease inhibitors.

Inhibitor_Screening_Workflow cluster_workflow Inhibitor Screening and Characterization start Start: Compound Library primary_screen Primary Screen (Single Concentration) start->primary_screen hits Identify 'Hits' primary_screen->hits hits->start Inactive Compounds dose_response Dose-Response Assay hits->dose_response Active Compounds ic50 Determine IC₅₀ dose_response->ic50 selectivity Selectivity Profiling (Panel of Metalloproteases) ic50->selectivity Potent Compounds mechanism Mechanism of Action Studies (e.g., Ki determination) selectivity->mechanism lead Lead Compound mechanism->lead

Caption: General workflow for inhibitor screening.

Conclusion

The choice between a selective inhibitor like Zmp1-IN-1 and a broad-spectrum inhibitor like phosphoramidon depends on the specific research question. Zmp1-IN-1 is an invaluable tool for specifically dissecting the role of Zmp1 in M. tuberculosis biology and pathogenesis without the confounding effects of inhibiting host metalloproteases. Its high potency and selectivity make it a strong candidate for further development as a targeted anti-tubercular therapeutic.

On the other hand, phosphoramidon, while also potently inhibiting Zmp1, will have wider-ranging effects on other metalloproteases. This can be useful for studying the general role of metalloproteases in a biological process but may lead to off-target effects in more specific investigations of Zmp1 function. The data and protocols presented in this guide are intended to aid researchers in making an informed decision for their experimental needs.

References

Unveiling the Role of Zmp1 in Mycobacterium tuberculosis: A Comparative Guide to Pharmacological Inhibition and Genetic Knockout

Author: BenchChem Technical Support Team. Date: November 2025

A critical validation of the function of the Mycobacterium tuberculosis (Mtb) virulence factor, Zinc metalloprotease 1 (Zmp1), has been achieved through parallel studies employing a specific chemical inhibitor, Zmp1-IN-1, and genetic deletion of the zmp1 gene. This guide provides a comprehensive comparison of these two approaches, offering researchers valuable insights into the cross-validation of Zmp1's role in intracellular survival of Mtb.

This comparison guide synthesizes data from key studies to objectively present the effects of both pharmacological and genetic inhibition of Zmp1. By examining the outcomes of these distinct but complementary approaches, we can gain a higher degree of confidence in Zmp1 as a potential therapeutic target for tuberculosis.

Quantitative Comparison of Zmp1 Inhibition and Genetic Knockout

The following table summarizes the key quantitative findings from studies utilizing either the chemical inhibitor Zmp1-IN-1 or a genetic knockout of the zmp1 gene. These data highlight the convergent effects of both methods on the intracellular fate of M. tuberculosis.

Experimental Approach Metric Experimental System Key Result Reference
Pharmacological Inhibition Intracellular Survival of Mtb H37RaMurine RAW 264.7 Macrophages83.2% reduction in bacterial survival with Zmp1-IN-1 (compound 2f)[1][2][3]
Genetic Knockout Intracellular Survival of Mtb H37RvPrimary Human Monocyte-Derived MacrophagesSignificant reduction in viability of zmp1 knockout mutant at 3 and 7 days post-infection[4]
Genetic Knockout Intracellular Survival of Mtb H37RvMurine Macrophages~5-fold reduction in viability of zmp1 knockout mutant at 3 days post-infection[4]
Genetic Knockout IL-1β SecretionMurine J774 MacrophagesIncreased secretion of IL-1β upon infection with zmp1 knockout M. bovis BCG compared to wild-type[4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of Zmp1 and the general workflow for cross-validating its function using pharmacological and genetic methods.

Zmp1_Signaling_Pathway Zmp1 Signaling Pathway in Macrophages Mtb Mycobacterium tuberculosis Zmp1 Zmp1 Mtb->Zmp1 secretes Inflammasome Inflammasome (e.g., NLRP3) Zmp1->Inflammasome inhibits Caspase1 Caspase-1 Inflammasome->Caspase1 activates proIL1b pro-IL-1β Caspase1->proIL1b cleaves IL1b IL-1β (secreted) proIL1b->IL1b PhagosomeMaturation Phagosome Maturation & Mtb Clearance IL1b->PhagosomeMaturation promotes

Caption: Proposed mechanism of Zmp1 in inhibiting the host inflammasome response.

Cross_Validation_Workflow Cross-Validation Workflow cluster_pharma Pharmacological Approach cluster_genetic Genetic Approach WT_Mtb_pharma Wild-Type Mtb Macrophages_pharma Macrophages WT_Mtb_pharma->Macrophages_pharma infect Assay_pharma Assess Phenotype (e.g., intracellular survival) Macrophages_pharma->Assay_pharma Zmp1_IN_1 Zmp1-IN-1 Zmp1_IN_1->Macrophages_pharma treat Comparison Compare Results Assay_pharma->Comparison zmp1_KO_Mtb zmp1 Knockout Mtb Macrophages_genetic Macrophages zmp1_KO_Mtb->Macrophages_genetic infect WT_Mtb_genetic Wild-Type Mtb WT_Mtb_genetic->Macrophages_genetic infect (control) Assay_genetic Assess Phenotype (e.g., intracellular survival, IL-1β secretion) Macrophages_genetic->Assay_genetic Assay_genetic->Comparison

Caption: Workflow for cross-validating Zmp1 function.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and further investigation of Zmp1's function.

Macrophage Infection Assay for Intracellular Survival

This protocol is a generalized procedure based on the methodologies described in the referenced studies.

1. Cell Culture and Infection:

  • Culture murine macrophage cell lines (e.g., RAW 264.7 or J774) or primary human monocyte-derived macrophages in appropriate media.

  • Grow M. tuberculosis strains (wild-type, zmp1 knockout, or wild-type for inhibitor studies) to mid-log phase.

  • Infect macrophages at a specified multiplicity of infection (MOI), typically ranging from 1 to 10.

  • Incubate for a defined period (e.g., 4 hours) to allow for phagocytosis.

  • Wash the cells with fresh media to remove extracellular bacteria. Some protocols may include a short incubation with an antibiotic like amikacin to kill any remaining extracellular bacteria.

2. Treatment (for Pharmacological Inhibition):

  • For pharmacological studies, add Zmp1-IN-1 at various concentrations to the infected macrophage cultures after the initial infection period. A vehicle control (e.g., DMSO) should be run in parallel.

3. Intracellular Bacterial Load Quantification:

  • At desired time points post-infection (e.g., 0, 3, and 7 days), lyse the infected macrophages using a gentle detergent (e.g., 0.1% saponin or Triton X-100).

  • Serially dilute the cell lysates in a suitable buffer (e.g., PBS with Tween 80).

  • Plate the dilutions onto Middlebrook 7H10 or 7H11 agar plates.

  • Incubate the plates at 37°C for 3-4 weeks.

  • Count the number of colony-forming units (CFUs) to determine the intracellular bacterial load.

  • Calculate the percentage reduction in survival for the inhibitor-treated or knockout groups compared to the control group.

IL-1β Secretion Assay

This protocol outlines the general steps for measuring IL-1β in the supernatant of infected macrophage cultures.

1. Infection and Supernatant Collection:

  • Infect macrophages with wild-type or zmp1 knockout M. tuberculosis as described above.

  • At a specified time point post-infection (e.g., 24 or 48 hours), collect the culture supernatants.

  • Centrifuge the supernatants to pellet any cells or debris and transfer the cleared supernatant to a new tube.

2. ELISA (Enzyme-Linked Immunosorbent Assay):

  • Use a commercially available ELISA kit for murine or human IL-1β, following the manufacturer's instructions.

  • Briefly, coat a 96-well plate with a capture antibody specific for IL-1β.

  • Add the collected supernatants and a series of IL-1β standards to the wells.

  • Incubate to allow the IL-1β to bind to the capture antibody.

  • Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • After another incubation and wash, add a substrate that will be converted by the enzyme to produce a colored product.

  • Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.

  • Calculate the concentration of IL-1β in the samples by comparing their absorbance to the standard curve.

Conclusion

The convergence of data from studies using the specific inhibitor Zmp1-IN-1 and those employing a zmp1 genetic knockout provides strong evidence for the role of Zmp1 as a key virulence factor for Mycobacterium tuberculosis. Both approaches demonstrate that the inhibition of Zmp1 function leads to a significant reduction in the intracellular survival of the bacterium. Furthermore, the genetic knockout studies have elucidated the mechanism, showing that Zmp1 is crucial for suppressing the host's inflammasome response, as evidenced by the increased secretion of the pro-inflammatory cytokine IL-1β in the absence of a functional zmp1 gene.[4] This cross-validation strengthens the rationale for targeting Zmp1 in the development of novel anti-tuberculosis therapies. The detailed protocols and comparative data presented in this guide are intended to aid researchers in further exploring the therapeutic potential of Zmp1 inhibition.

References

A Comparative Guide to Zmp1 Inhibitor Scaffolds: Structure-Activity Relationships and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the exploration of novel therapeutic targets. Zmp1, a zinc metalloprotease secreted by Mtb, plays a crucial role in the bacterium's survival within host macrophages by interfering with phagosome maturation. This makes Zmp1 a promising target for the development of new anti-tubercular agents. This guide provides a comparative analysis of different Zmp1 inhibitor scaffolds, summarizing their structure-activity relationships (SAR) and presenting key experimental data to aid in the design of next-generation inhibitors.

Quantitative Comparison of Zmp1 Inhibitor Scaffolds

Several chemical scaffolds have been investigated for their ability to inhibit Zmp1. The following table summarizes the inhibitory potency of representative compounds from different classes, providing a quantitative basis for comparison.

Scaffold ClassCompoundInhibitory Potency (IC50/Ki)Reference
8-Hydroxyquinoline-2-hydroxamate 1cIC50 = 11 nM[1]
1aIC50 = 45 nM[1]
1bIC50 = 23 nM[1]
1dIC50 = 15 nM[1]
1eIC50 = 18 nM[1]
Rhodanine-based 5aIC50 = 1.3 µM[2]
5cIC50 = 2.5 µM[2]
5fIC50 = 4.1 µM[2]
Thiazolidinedione-hydroxamate 2f83.2% reduction of bacterial survival[3]
Generic Zn-metalloprotease inhibitor PhosphoramidonKi = 35 ± 5 nM[4]

Zmp1 Signaling Pathway and Mechanism of Action

Zmp1 is a key virulence factor that allows M. tuberculosis to evade the host's innate immune response. It achieves this by suppressing the activation of the inflammasome, a multi-protein complex responsible for the maturation and secretion of pro-inflammatory cytokines like IL-1β.[4] By inhibiting caspase-1 activation, Zmp1 prevents the processing of pro-IL-1β, which in turn hinders phagosome maturation and allows the bacteria to survive and replicate within macrophages.[4][5]

Zmp1_Signaling_Pathway cluster_macrophage Macrophage Mtb M. tuberculosis Phagosome Phagosome Mtb->Phagosome engulfment Zmp1 Zmp1 Phagosome->Zmp1 secretes Inflammasome Inflammasome Activation Zmp1->Inflammasome inhibits Bacterial_Survival Bacterial Survival Zmp1->Bacterial_Survival promotes Caspase1_active Active Caspase-1 Inflammasome->Caspase1_active leads to IL1B IL-1β Caspase1_active->IL1B cleaves Pro-IL-1β to Pro_IL1B Pro-IL-1β Phagosome_Maturation Phagosome Maturation IL1B->Phagosome_Maturation promotes Phagosome_Maturation->Bacterial_Survival prevents

Caption: Zmp1 inhibits inflammasome activation, leading to decreased IL-1β production and impaired phagosome maturation, thus promoting mycobacterial survival within macrophages.

Experimental Protocols for Zmp1 Inhibition

The evaluation of Zmp1 inhibitors typically involves a combination of enzymatic and cell-based assays.

In Vitro Zmp1 Inhibition Assay (Fluorimetric)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified Zmp1.

  • Reagents and Materials :

    • Recombinant Zmp1 enzyme.

    • Fluorogenic substrate for matrix metalloproteinases (MMPs), such as MCA-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2.[4]

    • Assay buffer: 100 mM Tris-HCl, 0.1% borate, 150 mM NaCl, and 10 mM CaCl2, pH 8.0.[4]

    • Test compounds (inhibitors) at various concentrations.

    • A fluorometer for detection.

  • Procedure :

    • Incubate a fixed concentration of Zmp1 with varying concentrations of the test compound in the assay buffer at 37°C.[4]

    • Initiate the enzymatic reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time, which corresponds to the cleavage of the substrate by Zmp1.[4]

    • Calculate the initial reaction velocities and determine the IC50 value, which is the concentration of the inhibitor required to reduce Zmp1 activity by 50%.[1]

Intracellular Mycobacterial Survival Assay

This cell-based assay assesses the effect of Zmp1 inhibitors on the survival of M. tuberculosis within macrophages.

  • Cell Culture and Infection :

    • Culture murine (e.g., J774) or human monocyte-derived macrophages (hMDMs).[1]

    • Infect the macrophages with M. tuberculosis H37Rv at a specific multiplicity of infection (MOI).[1]

  • Inhibitor Treatment :

    • After infection, treat the cells with the test compound at various concentrations.[1]

  • Quantification of Bacterial Survival :

    • After a defined incubation period (e.g., 3 days), lyse the macrophages to release the intracellular bacteria.[1]

    • Determine the number of viable bacteria by plating serial dilutions of the lysate on appropriate agar plates and counting the colony-forming units (CFUs).[1]

    • Compare the CFU counts from treated and untreated cells to determine the effect of the inhibitor on intracellular bacterial survival.

Experimental Workflow for Zmp1 Inhibitor Screening

The process of identifying and characterizing novel Zmp1 inhibitors generally follows a structured workflow, from initial screening to validation in a cellular context.

Zmp1_Inhibitor_Screening_Workflow Start Start Library_Screening Compound Library Screening (e.g., Virtual or High-Throughput) Start->Library_Screening Hit_Identification Hit Identification Library_Screening->Hit_Identification In_Vitro_Assay In Vitro Zmp1 Inhibition Assay (Fluorimetric) Hit_Identification->In_Vitro_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Cell_Based_Assay Intracellular Mycobacterial Survival Assay Lead_Optimization->Cell_Based_Assay In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Cell_Based_Assay->In_Vivo_Studies End End In_Vivo_Studies->End

Caption: A typical workflow for the discovery and development of Zmp1 inhibitors, from initial screening to in vivo testing.

Conclusion

The development of potent and selective Zmp1 inhibitors holds significant promise for novel anti-tubercular therapies. The 8-hydroxyquinoline-2-hydroxamate scaffold has so far yielded the most potent inhibitors in enzymatic assays.[1] However, the promising intracellular activity of other scaffolds like thiazolidinediones highlights the importance of cell permeability and stability in achieving therapeutic efficacy.[3] Future efforts should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these lead compounds to translate their in vitro potency into in vivo efficacy. The experimental protocols and comparative data presented in this guide provide a valuable resource for researchers dedicated to advancing the field of Zmp1-targeted drug discovery.

References

Assessing Immunogenicity: Zmp1-Deficient Mutants vs. Zmp1 Inhibitor Treatment in Mycobacterial Research

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The zinc metalloprotease Zmp1 is a critical virulence factor for Mycobacterium tuberculosis, enabling the pathogen to evade host immunity by preventing inflammasome activation and subsequent phagosome maturation.[1][2] This evasion mechanism has led to the exploration of two primary strategies to counteract Zmp1's effects and enhance the host immune response: the use of Zmp1-deficient mutant mycobacterial strains and the application of Zmp1 inhibitors. This guide provides a comparative analysis of these two approaches, supported by experimental data, to aid researchers in selecting the most appropriate strategy for their studies.

Performance Comparison: Zmp1-Deficient Mutants vs. Inhibitor Treatment

The current body of research provides a more comprehensive understanding of the immunogenicity of Zmp1-deficient mutants compared to the immunological consequences of Zmp1 inhibitor treatment. While Zmp1 inhibitors have been developed and shown to reduce mycobacterial survival within macrophages, direct assessments of their impact on host immune cell activation, antigen presentation, and T-cell responses are not as extensively documented as for the mutant strains.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on Zmp1-deficient mutants. Data for Zmp1 inhibitor treatment is limited in the context of immunogenicity.

Table 1: Immunological Profile of Zmp1-Deficient M. bovis BCG

ParameterWild-Type BCGZmp1-Deficient BCGFold Change/ObservationReference
Antigen Presentation (MHC Class II) BaselineIncreasedEnhanced activation of Ag85A-specific T-cell hybridomas[5]
Delayed-Type Hypersensitivity (DTH) Requires 104 CFUSufficient with 103 CFU10-fold lower dose required for equivalent response[6]
Antigen-Specific T-Cell Proliferation Requires 5 µg/ml PPD for stimulationStimulated with 1 µg/ml PPD5-fold more sensitive to antigen restimulation[5]
IFN-γ Producing CD4+ T-cells BaselineIncreased frequencyEnhanced Th1 response[5]
IFN-γ Producing CD8+ T-cells BaselineIncreased frequencyEnhanced CTL response[5]

Table 2: Macrophage Response to Zmp1-Deficient Mycobacteria

ParameterWild-Type MycobacteriaZmp1-Deficient MycobacteriaKey ObservationReference
IL-1β Secretion SuppressedSignificantly IncreasedActivation of the Caspase-1/IL-1β inflammasome[1]
Phagosome Maturation ArrestedEnhancedIncreased colocalization with late endosomal markers[1][6]
Intracellular Survival HighReducedImproved mycobacterial clearance by macrophages[1]

Signaling Pathways and Experimental Workflows

Zmp1's Role in Immune Evasion

Zmp1 actively suppresses the host's innate immune response by preventing the activation of the inflammasome, a multi-protein complex crucial for the maturation and secretion of the pro-inflammatory cytokine IL-1β.[1][3] By inhibiting this pathway, wild-type mycobacteria can reside and replicate within macrophages without triggering a robust inflammatory response, leading to arrested phagosome maturation.

Zmp1_Signaling cluster_macrophage Macrophage Mtb M. tuberculosis (Wild-Type) Zmp1 Zmp1 Mtb->Zmp1 secretes Inflammasome Inflammasome (NLRP3, ASC, Pro-Caspase-1) Zmp1->Inflammasome Inhibits Caspase1 Activated Caspase-1 Inflammasome->Caspase1 activates IL1B Secreted IL-1β Caspase1->IL1B produces ProIL1B Pro-IL-1β ProIL1B->Caspase1 cleaved by Phagosome Phagosome IL1B->Phagosome promotes maturation Lysosome Lysosome Phagosome->Lysosome fuses with Phagolysosome Phagolysosome (Mycobacterial Killing) Phagosome->Phagolysosome Lysosome->Phagolysosome

Caption: Zmp1-mediated inhibition of the inflammasome pathway.
Contrasting Immunological Outcomes

The deletion of the zmp1 gene or the inhibition of the Zmp1 protein leads to the activation of the inflammasome, resulting in IL-1β secretion, enhanced phagosome maturation, and improved antigen presentation, ultimately leading to a more potent adaptive immune response.

Comparison_Outcomes cluster_approaches Intervention Strategies cluster_cellular Cellular Effects cluster_immune Immunological Outcomes Mutant Zmp1-Deficient Mutant Inflammasome_Activation Inflammasome Activation Mutant->Inflammasome_Activation Inhibitor Zmp1 Inhibitor Treatment Inhibitor->Inflammasome_Activation Hypothesized IL1B_Secretion Increased IL-1β Secretion Inflammasome_Activation->IL1B_Secretion Phagosome_Maturation Enhanced Phagosome Maturation IL1B_Secretion->Phagosome_Maturation Antigen_Presentation Improved Antigen Presentation (MHC-I & MHC-II) Phagosome_Maturation->Antigen_Presentation TCell_Activation Increased T-Cell Activation (CD4+ and CD8+) Antigen_Presentation->TCell_Activation Cytokine_Production Enhanced Th1 Cytokine Production (IFN-γ) TCell_Activation->Cytokine_Production Protective_Immunity Improved Protective Immunity Cytokine_Production->Protective_Immunity Experimental_Workflow cluster_setup Experimental Setup cluster_assays Immunogenicity Assessment cluster_animal In Vivo Model Group1 Group 1: Infection with Wild-Type Mycobacteria Infection Infect Macrophages or Dendritic Cells Group1->Infection Group2 Group 2: Infection with Zmp1-Deficient Mutant Group2->Infection Group3 Group 3: Infection with Wild-Type Mycobacteria + Zmp1 Inhibitor Group3->Infection Group4 Group 4: Uninfected Control Group4->Infection Cytokine_Analysis Cytokine Measurement (ELISA) (IL-1β, IFN-γ, TNF-α) Infection->Cytokine_Analysis Antigen_Presentation_Assay Antigen Presentation Assay (T-cell hybridoma activation) Infection->Antigen_Presentation_Assay TCell_CoCulture Co-culture with Splenocytes from Immunized Mice TCell_Proliferation T-Cell Proliferation Assay (e.g., CFSE dilution) TCell_CoCulture->TCell_Proliferation ELISPOT IFN-γ ELISPOT Assay TCell_CoCulture->ELISPOT Immunization Immunize Mice with Experimental Groups Immunization->TCell_CoCulture Challenge Challenge with Virulent Mycobacteria Immunization->Challenge Bacterial_Load Determine Bacterial Load in Lungs/Spleen Challenge->Bacterial_Load Survival_Analysis Survival Analysis Challenge->Survival_Analysis

References

A Comparative Guide to the Efficacy of Zmp1 Inhibitors: In Vitro and In Vivo Perspectives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vitro and in vivo efficacy of various inhibitors targeting Zmp1, a critical zinc metalloprotease of Mycobacterium tuberculosis (Mtb). This document summarizes key experimental data, outlines detailed methodologies, and visualizes the underlying biological pathways and experimental workflows.

Unveiling the Role of Zmp1 in Tuberculosis Pathogenesis

Zmp1 is a virulence factor secreted by Mycobacterium tuberculosis that plays a crucial role in the bacterium's survival and pathogenesis within the host.[1][2] It is known to interfere with the host's innate immune response by inhibiting the activation of the inflammasome, a key cellular machinery for detecting and responding to pathogens.[3][4] Specifically, Zmp1 is believed to suppress the activation of caspase-1, which in turn prevents the processing of pro-interleukin-1β (pro-IL-1β) into its active, pro-inflammatory form, IL-1β.[3] This disruption of the host's immune signaling allows the mycobacteria to evade clearance and establish a successful infection. The critical role of Zmp1 in Mtb pathogenesis makes it an attractive target for the development of novel anti-tubercular therapeutics.

Comparative Efficacy of Zmp1 Inhibitors

Several classes of small molecules have been investigated for their ability to inhibit Zmp1. This section provides a comparative overview of their performance in both biochemical (in vitro) and cell-based (in vivo) assays. The data presented here is collated from various studies to facilitate a direct comparison.

Inhibitor ClassCompoundIn Vitro Efficacy (IC50/Ki)In Vivo Efficacy (Macrophage Model)Citation(s)
8-Hydroxyquinoline-2-hydroxamates 1c (N-(benzyloxy)-8-hydroxyquinoline-2-carboxamide)IC50 = 11 nMDose-dependent reduction of intracellular Mtb survival in J774 murine macrophages and human monocyte-derived macrophages (hMDMs).[5][6][5][6][7]
Thiazolidinediones 2f Not explicitly reported in the provided search results.83.2% reduction of intracellular M. tuberculosis H37Ra survival in macrophages.[1][1]
Phosphoramidon PhosphoramidonKi = 35 ± 5 nMNot explicitly reported in the provided search results for macrophage models, but used to elucidate the crystal structure of Zmp1.[3][3]
Rhodanine-based inhibitors Not specifiedKi = 94 nM (for a previously reported inhibitor)Not explicitly reported in the provided search results.[6][7]
Heterocyclic hydroxamates Multiple compounds synthesized and tested.Inhibitory properties studied by MALDI-TOF MS, but specific IC50 values are not detailed in the provided search results.No direct activity against Mtb in whole-cell assays, but some derivatives showed dose-dependent inhibition of intracellular Mtb survival.[1][1]

Experimental Protocols

A detailed understanding of the methodologies used to evaluate Zmp1 inhibitors is crucial for interpreting the efficacy data. Below are summaries of the key experimental protocols cited in the literature.

In Vitro Zmp1 Inhibition Assay (Fluorimetric)

This assay quantitatively measures the enzymatic activity of recombinant Zmp1 in the presence of potential inhibitors.

  • Reagents and Materials:

    • Recombinant Zmp1 enzyme.

    • Fluorogenic peptide substrate for Zmp1 (e.g., Mca-YVADAPK(Dnp)-NH2).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl2, 0.01% Tween-20).

    • Test compounds (Zmp1 inhibitors) dissolved in a suitable solvent (e.g., DMSO).

    • 96-well black microplates.

    • Fluorescence microplate reader.

  • Procedure:

    • A solution of recombinant Zmp1 is pre-incubated with varying concentrations of the test compound for a specified period (e.g., 15 minutes) at room temperature in the assay buffer.

    • The enzymatic reaction is initiated by adding the fluorogenic substrate to each well.

    • The fluorescence intensity is measured kinetically over time using a microplate reader (e.g., excitation at 320 nm and emission at 405 nm).

    • The rate of substrate cleavage is determined from the linear phase of the reaction.

    • The percentage of inhibition is calculated by comparing the reaction rates in the presence of the inhibitor to the control (enzyme and substrate without inhibitor).

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Intracellular Mycobacterial Survival Assay (Macrophage Infection Model)

This cell-based assay assesses the ability of Zmp1 inhibitors to control the growth of M. tuberculosis within host macrophages.

  • Cell Culture and Infection:

    • Murine macrophage cell lines (e.g., J774 or RAW 264.7) or primary human monocyte-derived macrophages (hMDMs) are cultured in appropriate media.

    • Macrophages are seeded in multi-well plates and allowed to adhere.

    • The cells are then infected with M. tuberculosis (e.g., H37Rv or H37Ra) at a specific multiplicity of infection (MOI).

    • After a few hours of incubation to allow for phagocytosis, extracellular bacteria are removed by washing.

  • Inhibitor Treatment:

    • The infected macrophages are treated with various concentrations of the Zmp1 inhibitor.

    • Control wells include infected cells without inhibitor treatment and uninfected cells.

  • Assessment of Bacterial Viability:

    • At different time points post-infection (e.g., 24, 48, 72 hours), the macrophages are lysed to release the intracellular bacteria.

    • The cell lysates are serially diluted and plated on a suitable solid medium (e.g., Middlebrook 7H11 agar supplemented with OADC).

    • The plates are incubated at 37°C for several weeks until bacterial colonies are visible.

    • The number of colony-forming units (CFU) is counted to determine the number of viable bacteria per well.

    • The efficacy of the inhibitor is determined by the reduction in CFU counts in treated cells compared to untreated controls.

MALDI-TOF Mass Spectrometry for Zmp1 Inhibition

This technique can be used to directly observe the inhibition of Zmp1's proteolytic activity.

  • Reaction Setup:

    • Recombinant Zmp1 is incubated with a known peptide substrate (e.g., Angiotensin II) in a suitable reaction buffer.[8]

    • The test inhibitor is added to the reaction mixture.

    • The reaction is allowed to proceed for a specific time.

  • Sample Preparation and Analysis:

    • A small aliquot of the reaction mixture is mixed with a MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid).

    • The mixture is spotted onto a MALDI target plate and allowed to dry.

    • The plate is inserted into a MALDI-TOF mass spectrometer.

    • The mass spectrum is acquired, showing peaks corresponding to the intact substrate and any cleavage products.

    • In the presence of an effective inhibitor, the intensity of the substrate peak will be high, and the intensity of the product peaks will be low or absent, compared to a control reaction without the inhibitor.

Visualizing the Molecular Landscape

To better understand the context of Zmp1 inhibition, the following diagrams illustrate the Zmp1 signaling pathway and a general workflow for evaluating its inhibitors.

Zmp1_Signaling_Pathway cluster_macrophage Macrophage Mtb Mycobacterium tuberculosis Phagosome Phagosome Mtb->Phagosome Infection Zmp1 Zmp1 Phagosome->Zmp1 Secretion Caspase1_active Active Caspase-1 Zmp1->Caspase1_active Inhibition Inflammasome Inflammasome (e.g., NLRP3) Caspase1_pro Pro-Caspase-1 Inflammasome->Caspase1_pro Activation signal Caspase1_pro->Caspase1_active Activation pro_IL1b Pro-IL-1β Caspase1_active->pro_IL1b Cleavage IL1b IL-1β (Secreted) pro_IL1b->IL1b Inflammatory_Response Inflammatory Response IL1b->Inflammatory_Response Induces Zmp1_Inhibitor_Evaluation_Workflow cluster_workflow Zmp1 Inhibitor Evaluation Workflow Compound_Library Compound Library In_Vitro_Screening In Vitro Screening (Biochemical Assay) Compound_Library->In_Vitro_Screening Hit_Identification Hit Identification (Potent Inhibitors) In_Vitro_Screening->Hit_Identification In_Vivo_Testing In Vivo Testing (Macrophage Infection Model) Hit_Identification->In_Vivo_Testing Lead_Optimization Lead Optimization In_Vivo_Testing->Lead_Optimization Lead_Optimization->In_Vitro_Screening Iterative Improvement Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development

References

Safety Operating Guide

Essential Safety and Disposal Procedures for Mycobacterial Zmp1-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety protocols and detailed disposal instructions for Mycobacterial Zmp1-IN-1, a potent inhibitor of the zinc metalloprotease-1 (Zmp1) from Mycobacterium tuberculosis. As a member of the thiazolidinedione-hydroxamate class of compounds, Zmp1-IN-1 requires careful handling to ensure laboratory safety and proper environmental disposal. Adherence to these guidelines is essential for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Prior to handling this compound, it is imperative to consult your institution's Safety Data Sheet (SDS) and follow all established laboratory safety protocols. Personal Protective Equipment (PPE) is mandatory at all times.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat must be worn.

  • Respiratory Protection: In case of inadequate ventilation or when handling the powder form, use a certified respirator.

Engineering Controls:

  • Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the solid compound or preparing stock solutions.

  • Ensure that an eyewash station and a safety shower are readily accessible.

Quantitative Data Summary

The following table summarizes the key identifiers for this compound.

IdentifierValue
Chemical Name This compound
Synonym Compound 2f
CAS Number 3033421-29-0
Chemical Class Thiazolidinedione-hydroxamate

Step-by-Step Disposal Procedures for this compound

The proper disposal of this compound is critical to prevent environmental contamination and ensure compliance with local, state, and federal regulations.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect any solid Zmp1-IN-1 waste, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a designated, clearly labeled, and sealed hazardous waste container.

    • The container should be made of a material compatible with the chemical and should be kept closed when not in use.

  • Liquid Waste:

    • Collect all liquid waste containing Zmp1-IN-1, such as unused solutions or contaminated solvents, in a separate, leak-proof, and clearly labeled hazardous waste container.

    • Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Crucially, do not dispose of liquid waste containing Zmp1-IN-1 down the drain. [1]

2. Decontamination of Labware:

  • All glassware and equipment that have come into contact with Zmp1-IN-1 should be decontaminated.

  • Rinse the contaminated items with a suitable solvent (e.g., ethanol or acetone) in a fume hood.

  • Collect the rinse solvent as hazardous liquid waste.

  • After the initial solvent rinse, wash the labware with soap and water.

3. Spill Management:

  • In the event of a spill, evacuate the immediate area if necessary.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).

  • Carefully collect the absorbent material and place it in the designated solid hazardous waste container.

  • Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Report the spill to your laboratory supervisor and EHS office.

4. Final Disposal:

  • All hazardous waste containers must be securely sealed and properly labeled with the contents, including the full chemical name and any known hazards.

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal company.

  • Follow all institutional and regulatory procedures for the final disposal of the waste.

Experimental Protocols Cited

While a specific experimental protocol for the disposal of Zmp1-IN-1 is not published, the procedures outlined above are based on standard laboratory practices for handling and disposing of potentially hazardous research chemicals. The safety data sheets for the related compound, 2,4-thiazolidinedione, indicate that it should be disposed of in an approved waste disposal plant and not released into the environment.[1]

Visualizing Disposal and Safety Workflows

Zmp1-IN-1 Handling and Disposal Workflow

Zmp1-IN-1 Handling and Disposal Workflow cluster_handling Chemical Handling cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection cluster_final_disposal Final Disposal handling Handle Zmp1-IN-1 in Fume Hood with Full PPE solid_waste Solid Waste (Contaminated consumables) handling->solid_waste liquid_waste Liquid Waste (Unused solutions, solvents) handling->liquid_waste solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container ehs_pickup Arrange for EHS Pickup solid_container->ehs_pickup liquid_container->ehs_pickup disposal Licensed Hazardous Waste Disposal ehs_pickup->disposal

Caption: This diagram outlines the procedural flow for safely handling this compound and disposing of the resulting waste streams.

Zmp1 Signaling Pathway Inhibition Logic

Zmp1 Signaling Pathway Inhibition Logic cluster_pathway Mycobacterium tuberculosis Pathogenesis cluster_inhibition Inhibitor Action cluster_outcome Therapeutic Goal zmp1 Zmp1 Enzyme pathogenesis Bacterial Pathogenesis zmp1->pathogenesis promotes inhibition_outcome Inhibition of Pathogenesis zmp1->inhibition_outcome zmp1_in_1 Zmp1-IN-1 zmp1_in_1->zmp1 inhibits zmp1_in_1->inhibition_outcome

Caption: This diagram illustrates the logical relationship where Zmp1-IN-1 inhibits the Zmp1 enzyme, thereby blocking its role in mycobacterial pathogenesis.

References

Personal protective equipment for handling Mycobacterial Zmp1-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for the handling and disposal of Mycobacterial Zmp1-IN-1, a potent inhibitor of the Mycobacterium tuberculosis zinc-dependent metalloprotease-1 (Zmp1).[1][2] Adherence to these guidelines is essential to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide is intended for researchers, scientists, and drug development professionals.

Disclaimer: This document provides general safety guidance. Always consult the official Safety Data Sheet (SDS) provided by the manufacturer for specific and comprehensive safety information before handling this compound.

I. Personal Protective Equipment (PPE)

Standard laboratory PPE is mandatory when handling this compound to minimize exposure. The required PPE includes, but is not limited to, the items listed in the table below.

PPE ComponentSpecificationPurpose
Gloves Nitrile or other chemically resistant gloves. Double-gloving is recommended.Protects against skin contact and absorption.
Eye Protection ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.[3]Protects eyes from splashes and aerosols.
Lab Coat Full-length, long-sleeved lab coat.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) may be necessary if there is a risk of generating aerosols or dust.[4]Protects against inhalation of the compound.
Face Shield Required when there is a significant risk of splashes.Provides an additional layer of protection for the face.

II. Operational Plan for Handling

A systematic approach to handling this compound is critical to prevent contamination and accidental exposure.

1. Preparation and Planning:

  • Designated Area: All work with Zmp1-IN-1 should be conducted in a designated area, such as a chemical fume hood or a biosafety cabinet, especially when handling the compound in powdered form or preparing stock solutions.

  • SDS Review: Before beginning any work, all personnel must read and understand the Safety Data Sheet (SDS) for Zmp1-IN-1.

  • Emergency Procedures: Ensure that an eyewash station and safety shower are readily accessible. All personnel should be familiar with emergency procedures for chemical spills and exposures.

2. Handling Powdered Compound:

  • Weighing: Weigh the powdered form of Zmp1-IN-1 within a chemical fume hood or a balance enclosure to prevent inhalation of fine particles.

  • Static Control: Use anti-static weigh boats and tools to minimize the dispersal of the powder.

3. Solution Preparation:

  • Solvent Selection: Use the appropriate solvent as recommended by the supplier or experimental protocol.

  • Dissolving: Add the solvent to the powdered compound slowly and carefully to avoid splashing. Cap the vial or tube securely before vortexing or sonicating to ensure complete dissolution.

4. Use in Experiments:

  • Aseptic Technique: When used in cell-based assays or with mycobacteria, maintain sterile techniques to prevent contamination of your experiment and the laboratory environment.

  • Clear Labeling: All tubes and containers with Zmp1-IN-1 must be clearly labeled with the compound name, concentration, date, and hazard information.

III. Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Solid Waste: Contaminated solid waste, including gloves, pipette tips, and empty vials, should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions of Zmp1-IN-1 and contaminated liquid waste should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not pour this waste down the drain.[5]

2. Decontamination:

  • Spills: In case of a spill, follow the procedures outlined in the SDS. Generally, this will involve absorbing the spill with an inert material, decontaminating the area with an appropriate cleaning agent, and collecting all cleanup materials as hazardous waste.

  • Work Surfaces: At the end of each work session, decontaminate all work surfaces with a suitable disinfectant or cleaning agent.

3. Final Disposal:

  • Licensed Waste Hauler: All hazardous waste containing Zmp1-IN-1 must be disposed of through a licensed hazardous waste management company. Follow your institution's specific procedures for hazardous waste pickup and disposal.

IV. Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS & Protocol B Don Personal Protective Equipment (PPE) A->B C Prepare Designated Work Area B->C D Weigh Powdered Zmp1-IN-1 (in fume hood) C->D Start Experiment E Prepare Stock Solution D->E F Use in Experiment E->F G Decontaminate Work Surfaces & Equipment F->G Complete Experiment H Segregate & Label Hazardous Waste G->H I Doff PPE H->I J Dispose of Waste via Licensed Hauler H->J

Figure 1. A diagram illustrating the safe handling and disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.